Hydrazine-15N2 monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584048 | |
| Record name | (~15~N_2_)Hydrazine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.047 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145571-73-9 | |
| Record name | (~15~N_2_)Hydrazine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145571-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of Hydrazine-¹⁵N₂ Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stable Isotope Labeling with Hydrazine-¹⁵N₂
In the landscape of modern pharmaceutical and biochemical research, the ability to trace, quantify, and characterize molecules with absolute precision is paramount. Stable Isotope Labeling (SIL) has emerged as a transformative technique, and among the various isotopes, Nitrogen-15 (¹⁵N) offers unique advantages for studying the pharmacokinetics, metabolism, and mechanism of action of nitrogen-containing compounds.[1][2] Unlike the abundant ¹⁴N isotope, the stable, non-radioactive "heavy" isotope ¹⁵N possesses a nuclear spin of 1/2, which yields sharp, well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, making it an invaluable tool for structural biology and metabolic studies.[2][3]
Hydrazine, a potent reducing agent and a versatile building block for synthesizing heterocyclic compounds like pyrazoles and pyridazines, is a precursor to numerous pharmaceuticals and pesticides.[4][5] The synthesis of Hydrazine-¹⁵N₂ monohydrate provides a critical reagent for introducing a precisely mass-tagged diamine synthon into drug candidates or biological probes. This allows researchers to unambiguously track the metabolic fate of the hydrazine moiety using mass spectrometry and to probe its interactions with biological targets via ¹⁵N NMR.[6][7] This guide provides an in-depth, field-proven methodology for the synthesis of Hydrazine-¹⁵N₂ monohydrate, its comprehensive characterization, and the critical safety protocols required for its handling.
Part 1: Synthesis of Hydrazine-¹⁵N₂ Monohydrate via the Urea Process
The synthesis of hydrazine from urea is a well-established industrial method that can be adapted for isotopic labeling.[8][9] The core principle involves the oxidation of ¹⁵N₂-labeled urea with sodium hypochlorite in a strongly alkaline environment. The reaction proceeds through a series of intermediates to yield hydrazine, which is then isolated. The choice of the urea process is driven by the availability of ¹⁵N₂-Urea as a starting material and the relatively straightforward reaction conditions.[10]
Causality of Experimental Design
The reaction is conducted in a highly alkaline solution (using NaOH) for two primary reasons: first, to facilitate the initial deprotonation of urea, making it susceptible to attack by the hypochlorite, and second, to neutralize the HCl byproduct of the hypochlorite reaction, driving the equilibrium towards product formation. A catalyst, often in the form of gelatin or glue, is used to suppress side reactions and improve the yield.[10] The reaction is temperature-sensitive; initial mixing is done at low temperatures to control the exothermic reaction, followed by heating to drive the reaction to completion.[10]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for Hydrazine-¹⁵N₂ Monohydrate.
Step-by-Step Synthesis Protocol
This protocol is adapted from established urea-based hydrazine synthesis methods and must be performed with rigorous adherence to all safety precautions.[10][11][12]
-
Reagent Preparation (Solution A): In a three-necked flask equipped with a stirrer and thermometer, dissolve one molar equivalent of ¹⁵N₂-Urea (isotopic purity ≥ 98%) and three molar equivalents of sodium hydroxide in a minimal amount of deionized water. Cool this solution in an ice-salt bath to below 5°C.[10]
-
Reagent Preparation (Solution B): In a separate beaker, prepare a sodium hypochlorite solution (target available chlorine concentration of 115-120 g/L) and add a gelatin or animal glue solution (e.g., 50 mL of a 1% solution) as a catalyst.[10][11] Cool this solution to below 5°C.
-
Reaction: Slowly add Solution B to the stirring Solution A in the flask, ensuring the temperature does not rise above 5°C.[10] This addition should be done over 30-40 minutes.
-
Heating: Once the addition is complete, replace the cooling bath with a heating mantle. Rapidly heat the mixture to 95-105°C and maintain this temperature for approximately 7-10 minutes to complete the reaction.[10][11]
-
Isolation: After heating, cool the reaction mixture. The resulting product is an aqueous solution of Hydrazine-¹⁵N₂ hydrate mixed with sodium chloride and sodium carbonate.[8] The hydrazine can be separated and concentrated from the salt by distillation, typically with xylene to form an azeotrope with water.[13] The final product is collected as Hydrazine-¹⁵N₂ monohydrate in an aqueous solution.
Part 2: Characterization and Quality Control
A multi-faceted analytical approach is essential to validate the identity, purity, and isotopic enrichment of the synthesized Hydrazine-¹⁵N₂ monohydrate. Each technique provides a unique and complementary piece of information, creating a self-validating system.
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and calculating the isotopic enrichment of the product.
-
Methodology: The sample is derivatized to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to react the hydrazine with a ketone, such as acetone, to form the corresponding acetone azine-¹⁵N₂.[14] This derivative is then analyzed by MS. Alternatively, techniques like MALDI-TOF MS can be used.[15][16]
-
Expected Outcome: Natural abundance hydrazine (¹⁴N₂H₄) has a molecular weight of approximately 32.04 g/mol . The fully labeled Hydrazine-¹⁵N₂ (¹⁵N₂H₄) has a molecular weight of approximately 34.04 g/mol . The mass spectrum of the derivatized product will show a clear M+2 peak relative to the unlabeled standard, confirming the incorporation of two ¹⁵N atoms.[17][18] The relative intensities of the labeled and unlabeled peaks are used to calculate the final isotopic abundance.[19]
¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR provides direct evidence of the nitrogen environment within the molecule, confirming that the isotope has been incorporated into the desired chemical structure.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed using a high-field NMR spectrometer equipped with a broadband probe. A ¹H-¹⁵N HSQC experiment can also be used for higher sensitivity.[1]
-
Expected Outcome: For Hydrazine-¹⁵N₂, a single peak is expected in the ¹⁵N NMR spectrum. Unchanged [¹⁵N₂]hydrazine in urine has been detected as a singlet at approximately 32 ppm.[6] The exact chemical shift can vary with solvent and pH, but its presence confirms the N-N bond and the chemical identity of the labeled hydrazine.[20][21][22]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups and to verify that the product is a hydrate.
-
Methodology: A sample is analyzed using an FTIR spectrometer, often as a thin film between salt plates or using an ATR accessory.
-
Expected Outcome: The IR spectrum of hydrazine monohydrate will show characteristic absorption bands. Key peaks include strong, broad absorptions in the 3000-3500 cm⁻¹ region, corresponding to the O-H stretching of water and N-H stretching of the amine groups.[23][24][25] Additionally, N-H bending vibrations are typically observed around 1600 cm⁻¹. The presence of the broad O-H band is a key indicator of the monohydrate form.[26][27]
Summary of Analytical Characterization Data
| Technique | Parameter Measured | Expected Result for Hydrazine-¹⁵N₂ Monohydrate | Reference |
| Mass Spectrometry (MS) | Molecular Weight & Isotopic Purity | M+2 shift compared to unlabeled standard; Isotopic purity ≥ 98% | [17][18] |
| ¹⁵N NMR Spectroscopy | Chemical Environment of Nitrogen | A singlet resonance around 32 ppm | [6][21] |
| Infrared (IR) Spectroscopy | Functional Groups & Hydration State | Broad O-H and N-H stretches (3000-3500 cm⁻¹), N-H bend (~1600 cm⁻¹) | [23][27] |
Part 3: Safety and Handling
Hydrazine and its solutions are hazardous materials and must be handled with extreme care.[28] They are corrosive, acutely toxic via inhalation, ingestion, and dermal contact, and are considered probable human carcinogens.[17][29][30]
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate gloves (e.g., chloroprene or butyl rubber).[28]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[29] Avoid contact with heat, open flames, and oxidizing agents, as reactions can be vigorous.[31][32] Hydrazine is sensitive to air, moisture, and light.[28]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for Particularly Hazardous Substances (PHS).[28][32] The storage area should be locked and accessible only to authorized personnel.
-
Spills and Waste: Treat all spills as major incidents. Evacuate the area and notify safety personnel immediately.[28] All hydrazine waste, including empty containers, must be disposed of as extremely hazardous waste according to institutional guidelines.[5]
Part 4: Applications in Research and Drug Development
The availability of Hydrazine-¹⁵N₂ monohydrate enables a wide range of advanced research applications:
-
Metabolic Studies: It serves as a tracer to elucidate the metabolic pathways of drugs containing a hydrazine moiety, helping to identify and quantify metabolites in complex biological matrices.[1][6][7]
-
Pharmacokinetics (ADME): By incorporating the ¹⁵N₂ label, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can be precisely tracked throughout an organism, providing critical data for regulatory submissions.[2][33]
-
NMR-Based Structural Biology: For drugs that bind to protein targets, ¹⁵N labeling allows for the use of powerful NMR techniques, such as ¹H-¹⁵N HSQC, to map drug-binding sites, determine binding affinities, and gain insights into the mechanism of action.[1]
Conclusion
The synthesis of Hydrazine-¹⁵N₂ monohydrate is a valuable process for creating a specialized reagent essential for modern drug discovery and metabolic research. The urea-based method, while requiring careful execution and stringent safety protocols, provides a reliable route to this isotopically labeled compound. Rigorous characterization using a combination of mass spectrometry, ¹⁵N NMR, and IR spectroscopy is not merely a quality control step but a fundamental component of the scientific process, ensuring the integrity of the data generated in subsequent applications. By following the detailed guidelines presented here, researchers can confidently produce and validate Hydrazine-¹⁵N₂ monohydrate for their advanced analytical needs.
References
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physicochemical properties of Hydrazine-15N2 monohydrate
An In-Depth Technical Guide to the Physicochemical Properties of Hydrazine-15N2 Monohydrate
Foreword: Understanding the Isotopic Advantage
For the researcher, scientist, and drug development professional, precision is paramount. The substitution of common atoms with their stable isotopes provides a powerful, non-radioactive method for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying analytes in complex matrices. This compound, with both nitrogen atoms labeled, is a critical reagent in this field. Its utility as a building block in synthesis or as a tracer demands a comprehensive understanding of its fundamental properties. This guide moves beyond simple data presentation to provide a foundational understanding of its physicochemical nature, the rationale behind analytical methodologies, and the critical considerations for its safe handling.
Molecular Identity and Isotopic Characterization
This compound is the hydrated form of hydrazine in which both nitrogen atoms are the stable heavy isotope, nitrogen-15. This isotopic enrichment is the core of its utility in advanced research applications.[1] The monohydrate form contains one molecule of water per molecule of hydrazine, which enhances its stability compared to the anhydrous form.[2]
A primary quality control step is the confirmation of its molecular weight and isotopic purity. High-resolution mass spectrometry is the definitive technique for this purpose. The expected mass shift of +2 atomic mass units (amu) compared to unlabeled hydrazine provides unambiguous confirmation of the dual 15N incorporation.
Table 1: Core Molecular and Isotopic Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | |
| Synonyms | 15N Labeled hydrazine monohydrate, Hydrazinium hydroxide-15N2 | [3] |
| CAS Number | 145571-73-9 | [4][5] |
| Molecular Formula | H₂¹⁵N¹⁵NH₂ · H₂O | |
| Molecular Weight | 52.05 g/mol | [5] |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
Experimental Protocol: Identity Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., methanol or water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via infusion to ensure a stable signal.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis:
-
Verify the presence of the primary ion at m/z corresponding to [C₂H₅¹⁵N₂O+H]⁺.
-
Compare this to the theoretical exact mass to confirm elemental composition.
-
Assess the isotopic distribution to confirm the ≥98% enrichment of ¹⁵N.
-
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound are critical for its practical application in experimental design, influencing everything from solvent selection to reaction temperature. These properties are largely consistent with its unlabeled analogue, but must be empirically verified for isotopically labeled batches.
Table 2: Key Physicochemical Data
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Appearance | Colorless liquid or crystal | - | [6] |
| Density | 1.073 g/mL at 25 °C | - | [6] |
| Melting Point | -51.7 °C | Lit. value | [4][6] |
| Boiling Point | 120.1 °C | Lit. value | [4][6] |
| Refractive Index | n20/D 1.428 | At 20 °C with sodium D-line | [4][6] |
| Flash Point | 73 °C (163.4 °F) | Closed cup method | [6] |
| Solubility | Soluble in water and alcohol | Insoluble in hydrocarbon solvents |[6] |
Analytical Workflows for Quality Assurance
As a Senior Application Scientist, I emphasize that the reliability of any research utilizing this compound hinges on its verified quality. Beyond identity, purity and water content are critical parameters. The following workflows represent a robust system for quality assurance.
Diagram: Integrated Analytical Workflow
Caption: Integrated workflow for the quality control of this compound.
Water Content Determination: Modified Karl Fischer Titration
Causality: Standard Karl Fischer (KF) titration is unsuitable for hydrazine monohydrate due to a side reaction that consumes the iodine reagent, leading to erroneously high water content readings. To suppress this side reaction, the working medium must be acidified.[7]
Experimental Protocol:
-
Reagent Preparation: To the titration vessel, add 30 mL of a specialized KF solvent medium such as Hydranal™-CompoSolver E.
-
Acidification: Add 7 g of Hydranal™-Salicylic acid to the solvent and stir to dissolve. This acidification is the critical step to prevent the interfering side reaction.[7]
-
Vessel Titration: Titrate the acidified solvent to dryness (a stable, low-drift endpoint) using a one-component KF reagent like Hydranal™-Composite 5. This removes any ambient moisture.
-
Sample Analysis: Accurately add a pre-weighed sample (approximately 80 mg) of this compound into the conditioned vessel.
-
Final Titration: Titrate the sample to the endpoint. The instrument will calculate the water content based on the titrant consumed and the sample weight.
-
Validation: The result should be compared against the theoretical water content for a perfect monohydrate (approx. 35.96%).
Purity Assay: HPLC with UV Detection
Causality: Hydrazine itself lacks a strong chromophore, making direct UV detection difficult and non-specific. Derivatization with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde or benzaldehyde, creates a stable hydrazone derivative with a high molar absorptivity, enabling sensitive and specific quantification by reverse-phase HPLC.[8][9]
Experimental Protocol:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations from a reference standard.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 0.1 M HCl).
-
Derivatization:
-
HPLC Analysis:
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the sample from this curve and calculate the purity against the theoretical concentration.
Diagram: HPLC Derivatization and Analysis Workflow
Caption: Workflow for purity analysis via derivatization followed by HPLC-UV.
Spectroscopic Profile: The ¹⁵N-NMR Signature
While Proton NMR provides information on the molecular structure, ¹⁵N-NMR spectroscopy is uniquely powerful for analyzing this isotopically labeled compound. It directly probes the labeled nitrogen atoms, offering definitive proof of enrichment and providing insights into the chemical environment. In metabolic studies, ¹⁵N-NMR of urine from rats dosed with [¹⁵N₂]hydrazine has successfully identified unchanged hydrazine, its metabolites like acetylhydrazine, and even products of N-N bond cleavage, demonstrating the technique's utility.[10] The unchanged [¹⁵N₂]hydrazine appears as a singlet at approximately 32 ppm in these studies.[10]
Safety, Handling, and Storage: A Mandate for Caution
Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS) and demand stringent safety protocols.[2]
Trustworthiness through Self-Validation: Every handling procedure must be conducted within a self-validating system of engineering controls, personal protective equipment, and established protocols. Assume all containers may retain hazardous residues.[11]
-
Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation, which can be fatal.[2][12] The storage area should be a cool, dry, dark, and well-ventilated space, preferably a dedicated toxics or flammables cabinet.[13][14]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is required.[2]
-
Hands: Double-gloving with nitrile or neoprene gloves is recommended.[2][12]
-
Eyes: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[2]
-
-
Storage and Handling:
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[11][12]
-
Keep containers tightly sealed and stored away from incompatible materials such as acids, oxidizing agents, and metal oxides.[15]
-
Use bonding and grounding for transfers to avoid static discharge, which can be an ignition source.[2]
-
-
Toxicity and Hazards: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact.[2][6] It is a corrosive substance that can cause severe skin and eye burns.[16][17] Furthermore, it is a suspected human carcinogen and may cause reproductive and fetal effects.[11][17]
Conclusion
This compound is a specialized reagent whose value is intrinsically linked to its precise isotopic and chemical purity. The physicochemical properties outlined in this guide provide the necessary data for its effective use in research and development. However, data is insufficient without process. The analytical workflows detailed herein provide a robust framework for quality assurance, ensuring that the results derived from its use are both accurate and reproducible. Above all, the hazardous nature of this compound necessitates an unwavering commitment to safety, combining rigorous engineering controls with meticulous handling protocols.
References
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ChemBK. (2024). This compound - Physico-chemical Properties. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. Available at: [Link]
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Organic Syntheses. (n.d.). Hydrazine hydrate. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%. Available at: [Link]
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OSHA. (n.d.). HYDRAZINE Method no.: T-20-FV-01-8009-M. Available at: [Link]
-
NIOSH. (1994). HYDRAZINE: METHOD 3503. NIOSH Manual of Analytical Methods. Available at: [Link]
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Wang, W., et al. (2012). Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209. Available at: [Link]
-
Chemdad. (n.d.). This compound. Available at: [Link]
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Penneman, R. A., & Audrieth, L. F. (1949). Quantitative Determination of Hydrazine. Analytical Chemistry, 21(9), 1058-1061. Available at: [Link]
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University of California, Santa Barbara EH&S. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]
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The Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for the Safe Use of Hydrazines. Available at: [Link]
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University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]
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PubChem. (n.d.). (
ngcontent-ng-c1597341111="" class="ng-star-inserted">15N_2)Hydrazine--water (1/1). Available at: [Link] -
INCHEM. (1991). Hydrazine (HSG 56, 1991). Available at: [Link]
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Reddit. (2020). Advice on storing/handling hydrazine. Available at: [Link]
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Preece, N. E., et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Chemical research in toxicology, 4(6), 699–705. Available at: [Link]
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Navigating the Nitrogen Landscape: An In-depth Technical Guide to ¹⁵N NMR Spectroscopy of Hydrazine-¹⁵N₂ Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource for understanding and utilizing ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Hydrazine-¹⁵N₂ monohydrate. As a powerful analytical tool, ¹⁵N NMR provides unparalleled insight into the electronic structure, bonding, and dynamics of nitrogen-containing compounds. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data to provide a foundational understanding of the principles and practicalities of applying this technique to a unique and reactive molecule.
The Significance of ¹⁵N Isotopologue-Specific NMR
Hydrazine (N₂H₄) presents a seemingly simple molecular structure, yet its reactivity and handling challenges necessitate precise analytical characterization. The use of the doubly labeled isotopologue, Hydrazine-¹⁵N₂, offers a significant advantage in NMR spectroscopy. The ¹⁵N nucleus possesses a spin of I = 1/2, which, unlike the quadrupolar ¹⁴N nucleus (I = 1), gives rise to sharp, well-resolved NMR signals. This intrinsic property allows for the accurate determination of chemical shifts and, crucially, the direct measurement of through-bond scalar couplings (J-couplings) between the two nitrogen atoms, providing direct evidence of the N-N bond.
Core Spectroscopic Parameters of Hydrazine-¹⁵N₂ Monohydrate
A thorough understanding of the key ¹⁵N NMR parameters is essential for the interpretation of spectral data. These parameters are highly sensitive to the chemical environment, including solvent, concentration, temperature, and pH.
Chemical Shift (δ)
The ¹⁵N chemical shift is a sensitive probe of the electronic environment surrounding the nitrogen nucleus. For hydrazine, the lone pair of electrons on each nitrogen atom significantly influences its shielding.
A study involving the in vivo metabolism of [¹⁵N₂]hydrazine in rats reported the unchanged hydrazine molecule as a singlet at 32 ppm in the ¹⁵N NMR spectrum of urine samples[1]. While this provides a valuable reference point, it is important to note that the complex matrix of urine can influence the chemical shift. For precise measurements in a laboratory setting, a well-defined solvent system is crucial.
Table 1: Reported ¹⁵N Chemical Shift of Hydrazine
| Compound | Chemical Shift (δ) | Solvent/Matrix | Reference |
| [¹⁵N₂]Hydrazine | 32 ppm (singlet) | Rat Urine | [1] |
The chemical shift of hydrazine is expected to be influenced by protonation. In acidic media, the formation of the hydrazinium ion (N₂H₅⁺) would lead to a significant downfield shift (to a higher ppm value) due to the deshielding effect of the positive charge.
Spin-Spin Coupling Constants (J)
The analysis of J-couplings in Hydrazine-¹⁵N₂ provides unambiguous structural information.
-
¹J(¹⁵N, ¹H) Coupling: The one-bond coupling between nitrogen and its directly attached protons provides information about the N-H bond. In a proton-coupled ¹⁵N NMR spectrum, the signal for Hydrazine-¹⁵N₂ would be split by the attached protons. Conversely, in a ¹H NMR spectrum of Hydrazine-¹⁵N₂, the proton signal would appear as a doublet due to coupling with ¹⁵N. This coupling is invaluable for spectral assignment. A review on ¹⁵N labeling discusses the utility of ¹H-¹⁵N coupling constants in structural analysis[3][4].
Relaxation Times (T₁ and T₂)
The longitudinal (T₁) and transverse (T₂) relaxation times of the ¹⁵N nucleus are influenced by the molecular size, shape, and dynamics in solution.
-
T₁ (Spin-Lattice Relaxation): This parameter describes the rate at which the nuclear spins return to their thermal equilibrium state.
-
T₂ (Spin-Spin Relaxation): This parameter relates to the decay of the transverse magnetization and influences the linewidth of the NMR signal.
Experimental Protocol for Acquiring ¹⁵N NMR Spectra of Hydrazine-¹⁵N₂ Monohydrate
The hygroscopic and air-sensitive nature of hydrazine monohydrate necessitates careful sample preparation and handling. The following protocol provides a robust framework for obtaining high-quality ¹⁵N NMR spectra.
Materials and Equipment
-
Hydrazine-¹⁵N₂ monohydrate (commercially available from suppliers such as Sigma-Aldrich)
-
Deuterated NMR solvent (e.g., D₂O, DMSO-d₆, CD₃OD), degassed and stored over molecular sieves.
-
High-resolution NMR spectrometer equipped with a broadband probe tunable to the ¹⁵N frequency.
-
NMR tubes with a sealable cap (e.g., J. Young valve tubes) to maintain an inert atmosphere.
-
Glovebox or Schlenk line for sample preparation under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Sample Preparation
Caption: Figure 1. Experimental Workflow for ¹⁵N NMR of Hydrazine-¹⁵N₂ Monohydrate.
-
Establish an Inert Atmosphere: Perform all sample manipulations within a glovebox or on a Schlenk line under a positive pressure of dry nitrogen or argon gas.
-
Prepare the Solvent: Use a deuterated solvent that has been thoroughly degassed (e.g., by several freeze-pump-thaw cycles) and dried over activated molecular sieves.
-
Sample Weighing and Dissolution: Accurately weigh a desired amount of Hydrazine-¹⁵N₂ monohydrate in a small vial. Add the appropriate volume of the prepared deuterated solvent to achieve the target concentration (e.g., 10-50 mg/mL).
-
Transfer to NMR Tube: Carefully transfer the solution to a J. Young NMR tube using a gas-tight syringe.
-
Seal the Tube: Securely seal the J. Young valve to ensure the sample remains under an inert atmosphere.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁵N frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: For a standard ¹⁵N spectrum with proton decoupling, a pulse program such as zgig on Bruker spectrometers can be used. This employs inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can be negative for ¹⁵N and lead to signal nulling.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of at least 400 ppm is recommended to cover the potential chemical shift range of hydrazine and its potential degradation or reaction products.
-
Transmitter Frequency Offset (O1p): Center the transmitter frequency close to the expected chemical shift of hydrazine (~30-40 ppm).
-
Relaxation Delay (D1): A relaxation delay of at least 5 times the estimated T₁ of the ¹⁵N nucleus should be used for quantitative measurements. A starting value of 10-20 seconds is advisable.
-
Number of Scans (NS): Due to the low gyromagnetic ratio of ¹⁵N, a significant number of scans will be required to achieve an adequate signal-to-noise ratio, even with an isotopically enriched sample. The exact number will depend on the sample concentration.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), followed by Fourier transformation, phasing, and baseline correction.
Advanced ¹⁵N NMR Experiments
Beyond a simple one-dimensional spectrum, several advanced NMR experiments can provide deeper insights into the structure and properties of Hydrazine-¹⁵N₂ monohydrate.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei. It is a highly sensitive method for confirming N-H connectivities and can be used to accurately measure ¹⁵N chemical shifts indirectly through the more sensitive ¹H nucleus.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and ¹⁵N nuclei over two or three bonds, which can be useful for structural elucidation in more complex hydrazine derivatives.
-
Relaxation Measurements: Dedicated pulse sequences can be employed to measure the T₁ and T₂ relaxation times of the ¹⁵N nuclei, providing information on the molecular dynamics.
Causality in Experimental Design and Data Interpretation
The choice of experimental parameters is dictated by the intrinsic properties of the ¹⁵N nucleus and the specific information sought.
-
Inverse-Gated Decoupling: The use of inverse-gated proton decoupling is critical to mitigate the negative NOE that can arise between ¹H and ¹⁵N. This ensures that the observed signal intensity is not artificially suppressed or inverted.
-
Long Relaxation Delays: The typically long T₁ relaxation times of ¹⁵N nuclei necessitate long relaxation delays (D1) between scans to allow for full recovery of the magnetization. Failure to do so will result in signal saturation and non-quantitative spectra.
-
Choice of Solvent: The choice of solvent can influence the chemical shift through hydrogen bonding and polarity effects. It is also critical for ensuring the stability of the hydrazine sample.
Conclusion and Future Outlook
¹⁵N NMR spectroscopy is an indispensable tool for the detailed characterization of Hydrazine-¹⁵N₂ monohydrate. The chemical shift, coupling constants, and relaxation times provide a wealth of information about its electronic structure, bonding, and dynamics. While a definitive set of all NMR parameters for this compound in standard solvents is not yet fully compiled in the public domain, this guide provides a robust framework for its acquisition and interpretation.
Future work should focus on the systematic experimental determination of the ¹J(¹⁵N, ¹⁵N) and ¹J(¹⁵N, ¹H) coupling constants, as well as the T₁ and T₂ relaxation times in a range of standard NMR solvents. Such data would be invaluable to the scientific community and would further solidify the role of ¹⁵N NMR in the analysis of this important nitrogen-containing molecule.
References
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Sanins, S. M., et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319-1324. [Link]
-
Del Bene, J. E., & Elguero, J. (2006). Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type. The Journal of Physical Chemistry A, 110(23), 7496-7502. [Link]
-
Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 magnetic resonance spectroscopy. XV. Natural-abundance spectra. Chemical shifts of hydrazines. Journal of the American Chemical Society, 93(20), 5218-5224. [Link]
-
Wang, W., et al. (2012). Study on Synthesis of 15 N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209. [Link]
-
Binsch, G., Lambert, J. B., Roberts, B. W., & Roberts, J. D. (1964). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society, 86(24), 5564-5570. [Link]
-
Kowalski, P., & Rudzinski, J. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(59), 33887-33917. [Link]
-
New York Structural Biology Center. (n.d.). 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. Retrieved from [Link]
-
Del Bene, J. E., & Elguero, J. (2006). Systematic Ab Initio Study of 15N−15N and 15N−1H Spin−Spin Coupling Constants Across N−H+−N Hydrogen Bonds: Predicting N−N and N−H Coupling Constants and Relating Them to Hydrogen Bond Type. The Journal of Physical Chemistry A, 110(23), 7496–7502. [Link]
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NESG Wiki. (2009). Measuring 15N T1 and T2 relaxation times (Varian). Retrieved from [Link]
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Case Western Reserve University. (n.d.). Measurement of 15N T2 relaxation time. Retrieved from [Link]
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NESG Wiki. (2009). Measuring 15N T1 and T2 relaxation times (Bruker). Retrieved from [Link]
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Kowalski, P., & Rudzinski, J. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(59), 33887-33917. [Link]
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commercial availability and purity of Hydrazine-15N2 monohydrate
An In-Depth Technical Guide to the Commercial Availability and Purity of Hydrazine-15N₂ Monohydrate
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Hydrazine-15N₂ monohydrate, a critical isotopically labeled reagent. The document delves into its commercial availability, purity standards, and the analytical methodologies required for its characterization. Furthermore, it offers expert insights into safe handling protocols and highlights its strategic applications in modern drug discovery and development, particularly in mass spectrometry-based quantification and peptide synthesis.
Introduction: The Significance of 15N Isotopic Labeling
In the landscape of pharmaceutical research, the ability to unambiguously track and quantify molecules within complex biological systems is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, provides a powerful tool for this purpose. Nitrogen-15 (¹⁵N) is a stable, non-radioactive "heavy" isotope of nitrogen that contains an additional neutron compared to the naturally abundant ¹⁴N (~99.6% abundance).[1] This mass difference, while not altering the fundamental chemical properties of the molecule, allows for its clear differentiation using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Hydrazine-15N₂ monohydrate (H₂¹⁵N¹⁵NH₂ · H₂O) is a key synthon in which both nitrogen atoms are the heavy isotope. Its utility stems from several key properties:
-
High-Fidelity Tracer: The +2 mass shift makes it an excellent internal standard for quantitative mass spectrometry, enabling precise measurement of its unlabeled counterpart in complex matrices.[3]
-
NMR Active Nucleus: Unlike ¹⁴N, the ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, crucial for detailed structural elucidation of nitrogen-containing compounds.[2]
-
Versatile Chemical Handle: The hydrazine moiety is a potent nucleophile and a precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.
This guide serves to equip the researcher with the foundational knowledge required to effectively source, verify, and utilize this important reagent.
Commercial Availability and Sourcing
Hydrazine-15N₂ monohydrate is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. The product is typically offered as a liquid, with availability ranging from milligram to gram quantities to support needs from initial research to larger-scale studies.
When sourcing this reagent, it is critical to consider not only the list price but also the lead time, available pack sizes, and the comprehensiveness of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Table 1: Prominent Commercial Suppliers of Hydrazine-15N₂ Monohydrate
| Supplier | Typical Isotopic Purity | Common Pack Sizes | CAS Number | Notes |
| Sigma-Aldrich (Merck) | ≥98 atom % ¹⁵N[4][5] | 100 mg, Bulk inquiry available[4][5] | 145571-73-9[4] | Extensive documentation available online, including multiple CoA examples by lot number. |
| Cambridge Isotope Laboratories, Inc. (CIL) | ≥98%[6] | 1 g[7] | 88491-70-7 (Sulfate form)[6] | A leading supplier of stable isotopes; often provides high-purity materials for demanding applications. Note that the readily cited product is the sulfate salt. |
| InvivoChem | ≥98%[8] | 500 mg, 1 g[8] | 145571-73-9[8] | Markets products for preclinical research, often with biological activity data. |
| Thermo Scientific Chemicals | Data not specified | Data not specified | 145571-73-9 | Product listed within their extensive chemical portfolio. |
Note: The listed purity and pack sizes are typical and may vary. Researchers should always consult the specific product page and CoA for the most accurate information.
Purity, Specifications, and Potential Impurities
The utility of an isotopically labeled compound is directly tied to its purity. For Hydrazine-15N₂ monohydrate, two critical purity aspects must be considered: isotopic purity and chemical purity.
Isotopic Purity: This refers to the percentage of the compound in which the nitrogen atoms are ¹⁵N. For most research applications, an isotopic purity of ≥98 atom % ¹⁵N is the industry standard and is sufficient to prevent significant isotopic interference in mass spectrometry.[4][5][8]
Chemical Purity: This measures the percentage of the material that is the desired compound, irrespective of its isotopic composition. High chemical purity (typically ≥97% ) is essential to avoid the introduction of interfering side-products in a synthesis or contaminants in an analytical run.
Understanding the Impurity Profile
Knowledge of the synthesis route provides insight into potential impurities. One documented method for synthesizing ¹⁵N-labeled hydrazine hydrate involves the reaction of ¹⁵N-labeled urea with sodium hypochlorite.[9] Based on this and general hydrazine chemistry, potential impurities could include:
-
Unreacted starting materials (e.g., ¹⁵N-urea).
-
Ammonia (¹⁵NH₃), a common decomposition product.
-
Sodium chloride and other inorganic salts from the synthesis and workup.
-
Oxidized species.
A thorough review of the supplier's CoA is the most reliable way to assess the purity of a specific lot.
Table 2: Typical Specifications for Hydrazine-15N₂ Monohydrate
| Parameter | Typical Specification | Significance |
| Isotopic Purity | ≥98 atom % ¹⁵N | Ensures a distinct mass shift and minimizes interference from unlabeled or partially labeled species. |
| Chemical Purity | ≥97% | Minimizes the presence of chemically distinct impurities that could affect reactions or analytical results. |
| Form | Liquid[5] | Determines appropriate handling and dissolution procedures. |
| Molecular Formula | H₂¹⁵N¹⁵NH₂ · H₂O[4] | Confirms the chemical identity and hydration state. |
| Molecular Weight | ~52.05 g/mol [4] | Based on 100% ¹⁵N enrichment. Used for accurate solution preparation. |
Analytical Characterization and Quality Control
Verifying the identity and purity of Hydrazine-15N₂ monohydrate upon receipt is a critical step. The two primary techniques for this are Mass Spectrometry and NMR Spectroscopy.
Mass Spectrometry (MS) for Isotopic and Chemical Purity
MS is the definitive tool for confirming isotopic enrichment and assessing chemical purity. An isotope dilution method using GC-MS or LC-MS/MS is often employed for the precise quantification of hydrazine.[3][10][11]
Workflow for MS Analysis:
-
Derivatization: Hydrazine is highly polar and reactive. To improve chromatographic performance and ionization efficiency, it is often derivatized. A common approach is to react it with an aldehyde, such as p-anisaldehyde or acetone, to form a stable azine derivative.[10][11]
-
Chromatographic Separation: The derivatized sample is separated using either Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Mass Analysis: The mass spectrometer analyzes the eluting derivative. The mass of the molecular ion for the derivatized Hydrazine-15N₂ will be two mass units higher (M+2) than the derivatized unlabeled hydrazine (M).
-
Purity Calculation: The isotopic purity is determined by comparing the peak areas of the labeled (M+2) and unlabeled (M) ions, after correcting for the natural isotopic abundance of other elements in the molecule.
Caption: Workflow for Isotopic Purity Verification by LC-MS/MS.
NMR Spectroscopy for Structural Confirmation
¹⁵N NMR spectroscopy provides direct, non-destructive confirmation of the isotopic labeling at the nitrogen positions. While ¹H NMR can confirm the overall structure, ¹⁵N NMR is uniquely suited for isotopic analysis. High-precision ¹⁵N NMR methods can determine the position-specific isotope content with a high degree of accuracy.[12] The presence of a strong signal in the ¹⁵N spectrum, coupled with the absence of a significant signal in a sample of unlabeled hydrazine under identical conditions, confirms the high level of isotopic enrichment.
Safe Handling and Storage Protocols
Hydrazine and its hydrates are classified as hazardous materials and must be handled with extreme care. They are toxic, corrosive, and suspected carcinogens.[13] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are required, especially when a splash hazard exists.
-
Hand Protection: Nitrile or chloroprene gloves should be worn. Immediately change gloves if they become contaminated.
-
Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical apron should be used.
Engineering Controls:
-
All work with Hydrazine-15N₂ monohydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
Handling Procedures:
-
Work in a well-ventilated area and avoid the generation of aerosols.
-
Keep the compound away from heat, sparks, and open flames. Take precautionary measures against static discharge.[4]
-
Avoid contact with oxidizing agents, as reactions can be vigorous.
-
Ensure all containers are clearly labeled with appropriate hazard warnings.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The storage area should be designated for particularly hazardous substances and locked or otherwise secured to limit access to authorized personnel.
Spill and Exposure Procedures:
-
In case of a spill, evacuate the area and notify safety personnel. Do not attempt to clean up a significant spill without proper training and equipment.
-
For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
For inhalation, move to fresh air immediately and seek medical attention.
Applications in Research and Drug Development
The primary applications of Hydrazine-15N₂ monohydrate in the pharmaceutical sector are as an internal standard for pharmacokinetic analysis and as a building block in the synthesis of labeled drug candidates or peptide therapeutics.
Isotope Dilution Mass Spectrometry (IDMS)
In drug development, accurately quantifying a drug candidate or its metabolites in biological fluids (e.g., plasma, urine) is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. IDMS is the gold standard for this type of bioanalysis. In this context, Hydrazine-15N₂ monohydrate can be used to synthesize a ¹⁵N-labeled version of a drug candidate that contains a hydrazine or related nitrogen-based functional group. This labeled version serves as the ideal internal standard, as it co-elutes with the unlabeled drug and corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]
Synthesis of Labeled Peptides and Heterocycles
Peptide-based drugs are a growing class of therapeutics. Hydrazine is used to synthesize peptide hydrazides, which are versatile intermediates for creating larger proteins or for conjugating peptides to other molecules.[14][15] Using Hydrazine-15N₂ monohydrate allows for the creation of an isotopically labeled peptide. This is invaluable for:
-
NMR Structural Studies: Labeled peptides can be studied by NMR to determine their solution-state structure and dynamics.
-
Metabolic Fate Studies: The ¹⁵N label allows researchers to track the breakdown of the peptide drug in vivo.
-
Reagent for Heterocycle Synthesis: It serves as a labeled nitrogen source for constructing heterocyclic scaffolds (e.g., pyrazoles, pyridazines), which are common in small molecule drugs.
Caption: Role of Hydrazine-15N₂ in Labeled Peptide Synthesis.
Conclusion
Hydrazine-15N₂ monohydrate is a high-value reagent whose proper use is predicated on a thorough understanding of its commercial landscape, purity attributes, and handling requirements. By sourcing from reputable suppliers, verifying isotopic and chemical purity through robust analytical methods like MS and NMR, and adhering to strict safety protocols, researchers can confidently leverage this compound. Its role as a precursor for ideal internal standards and as a building block for labeled peptides and heterocycles makes it an indispensable tool in the modern drug discovery and development pipeline, enabling more precise, accurate, and insightful research.
References
-
WANG Wei, DU Xiao-ning, LIU Zhan-feng, XU Jian-fei. Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 2012, 25(4): 204-209.
-
Sigma-Aldrich. Hydrazine-15N2, 98 atom % 15N, 99% (CP).
-
Sigma-Aldrich. Hydrazine-15N2 monohydrate, 98 atom % 15N.
-
Sigma-Aldrich. Hydrazine sulfate-15N2, 98 atom % 15N.
-
Sigma-Aldrich. Product Page: Hydrazine-15N2 15N 98atom 145571-73-9.
-
InvivoChem. Hydrazine-15N2 hydrate.
-
Fisher Scientific. Cambridge Isotope Laboratories HYDRAZINE SULFATE (15N2, 98%+), 1 G.
-
Joubert, V., et al. (2019). Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. Magnetic Resonance in Chemistry, 57(12), 1136-1142.
-
Le, J., & Schantz, M. M. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Analytical Chemistry, 80(14), 5449-5453.
-
Sigma-Aldrich. Hydrazine Product Listing.
-
LGC Standards. Certificate of Analysis: Hydrazine Sulfate-15N2.
-
Cambridge Isotope Laboratories, Inc. Hydrazine sulfate (¹⁵N₂, 98%).
-
Sigma-Aldrich. Hydrazine monohydrate, reagent grade, ≥97%.
-
Preece, S. W., et al. (1992). Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 573(2), 227-234.
-
Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
-
Kumar, K. S., & Woolley, G. A. (2015). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein and Peptide Letters, 22(8), 709-714.
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BenchChem. A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications.
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Toyoda, S., et al. (2019). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Analytical Chemistry, 91(15), 10100-10107.
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Honegger, A., et al. (1983). Chemical modification of peptides by hydrazine. Biochemical Journal, 213(2), 353-359.
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An In-Depth Technical Guide to the Safe Handling and Storage of Hydrazine-15N2 Monohydrate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded guide to the safe handling, storage, and emergency management of Hydrazine-15N2 monohydrate. As a Senior Application Scientist, the protocols and explanations herein are synthesized from authoritative safety data, regulatory standards, and field-proven best practices. The core principle of this guide is not merely to list procedures, but to explain the causality behind them, creating a self-validating system of safety for all personnel.
Foreword: Understanding the Compound and Its Inherent Risks
This compound (H₂¹⁵N¹⁵NH₂ · H₂O) is an isotopically labeled form of hydrazine monohydrate, a powerful reducing agent and a valuable synthetic intermediate in pharmaceutical development and other chemical research.[1][2] Its utility, however, is matched by its significant and multifaceted hazards. It is acutely toxic, corrosive, flammable, highly reactive, and classified as a probable human carcinogen.[3][4]
Both acute and chronic exposure must be rigorously avoided.[3] Adherence to the protocols detailed in this guide is not a matter of procedural compliance, but a critical necessity for safeguarding the health of laboratory personnel and ensuring the integrity of research operations. The information presented here pertains to hydrazine monohydrate in general, as the isotopic labeling does not significantly alter its chemical hazards.
Hazard Identification and Comprehensive Risk Assessment
A foundational understanding of the specific hazards associated with this compound is essential for developing effective safety protocols.
Toxicological Profile: A Multi-System Threat
Hydrazine is a systemic poison, capable of causing severe damage through multiple exposure routes.[5][6]
-
Acute Toxicity: The compound is fatal if inhaled, and toxic if swallowed or in contact with skin.[4] Acute symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, seizures, and coma.[3]
-
Corrosivity: As a highly corrosive chemical, direct contact can cause severe chemical burns to the skin and eyes, with a high risk of permanent eye damage.[7][8]
-
Systemic and Organ Effects: Upon absorption, hydrazine can damage the liver and kidneys.[7] It may also damage red blood cells, leading to anemia.[7] The central nervous system is a primary target, with exposure potentially causing tremors, seizures, and lethargy.[6][9] Delayed-onset pulmonary edema—a medical emergency where fluid accumulates in the lungs—can occur 24 to 48 hours after significant inhalation exposure.[7]
-
Carcinogenicity and Mutagenicity: Hydrazine is classified as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the Department of Health and Human Services (DHHS).[10] It should be handled as a carcinogen and mutagen with extreme caution.[7]
Physical and Chemical Hazards
The reactivity of hydrazine underlies its utility as well as its physical dangers.
-
Flammability and Reactivity: Hydrazine is a flammable liquid and a dangerous fire and explosion hazard.[7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] It is sensitive to heat, light, air, and friction.[3]
-
Thermal Decomposition: Elevated temperatures can cause hydrazine to decompose, potentially leading to a thermal runaway reaction.[11] Decomposition can produce nitrogen, ammonia, and hydrogen gases, leading to dangerous pressure buildup in sealed containers.[12][13]
-
Incompatibility: Hydrazine is a strong reducing agent and reacts violently with oxidizing agents (peroxides, nitrates, chlorates), acids, and chemically active metals (sodium, potassium, zinc).[7][14] Contact with certain metals can liberate flammable hydrogen gas.[15]
Quantitative Data and Exposure Limits
All work must be conducted with the goal of keeping exposure well below established occupational limits.
| Property | Value |
| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂O |
| Molecular Weight | 52.05 g/mol [16] |
| Appearance | Colorless, fuming, oily liquid with an ammonia-like odor[7][10] |
| Boiling Point | 120.1 °C (lit.)[16][17] |
| Melting Point | -51.7 °C (lit.)[16][17] |
| Density | ~1.032 g/mL at 25 °C[12] |
| Flash Point | 73 °C (163.4 °F) - closed cup[16] |
| Vapor Flammability Limits | 4.7% to 100% by volume in air[1] |
| Occupational Exposure Limit (OEL) | Agency | Value | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 1 ppm (1.3 mg/m³)[7][12][18] | 8-hour Time-Weighted Average (TWA) |
| Recommended Exposure Limit (REL) | NIOSH | 0.03 ppm (0.04 mg/m³)[7][12][18] | 2-hour Ceiling |
| Threshold Limit Value (TLV) | ACGIH | 0.01 ppm (0.013 mg/m³)[7][12] | 8-hour TWA |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 50 ppm[6][7] | Basis for emergency respirator selection |
*Note: The odor threshold for hydrazine is approximately 3.7 ppm, which is significantly higher than the recommended exposure limits.[7][12] Do not rely on odor to detect hazardous concentrations.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive is to minimize exposure through engineering controls. PPE serves as the final, critical barrier.
Primary Engineering Controls
-
Chemical Fume Hood: All handling, weighing, and transferring of hydrazine monohydrate is mandatory inside a properly functioning and certified chemical fume hood.[3][8][19] This is the most critical engineering control, designed to capture and exhaust the highly toxic and flammable vapors away from the user.[8]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[20]
-
Safety Equipment: An eyewash station and a safety shower must be immediately accessible in any area where hydrazine is handled.[15][19]
Personal Protective Equipment (PPE)
A complete ensemble of PPE is required. Compromise is not an option.
-
Hand Protection: Wear double gloves. At a minimum, an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene or chloroprene) must be worn.[3][8] Consult glove manufacturer data for breakthrough times. Inspect gloves for any signs of degradation before and during use.
-
Eye and Face Protection: Due to its severe corrosivity, both chemical splash goggles and a full-face shield are required.[3][8][21] Goggles protect against splashes from the sides, while the face shield provides a barrier for the entire face.
-
Body Protection: A flame-resistant lab coat is mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[15] Long pants and closed-toe shoes are required at all times.
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for emergencies such as a large spill, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is essential.[15][21]
Standard Operating Protocol for Safe Handling
This step-by-step workflow is designed to create a reproducible and safe handling process.
Prerequisites:
-
All personnel must receive documented training on the hazards of hydrazine and this specific SOP.[8]
-
Read and understand the Safety Data Sheet (SDS) for the compound.
-
Establish a "Particularly Hazardous Substance" (PHS) designated area within the lab where hydrazine will be handled and stored.[3]
Experimental Workflow:
-
Area Preparation: Ensure the fume hood is clean and uncluttered. Verify its certification is current. Confirm the path to the eyewash and safety shower is unobstructed.
-
PPE Donning: Don all required PPE (lab coat, inner gloves, outer gloves, goggles, face shield) before entering the designated area.
-
Transport: Use a secondary, chemically-resistant container (e.g., a rubber bucket) to transport the primary hydrazine container from storage to the fume hood.
-
Manipulation: Perform all operations (opening, weighing, transferring, mixing) at least 6 inches inside the fume hood sash. Use non-sparking tools and ground equipment to prevent static discharge.[3][22]
-
Secure and Store: After use, securely close the primary container. Wipe it down with a damp cloth (water) to decontaminate the exterior before returning it to its designated storage location in secondary containment.
-
Decontamination: Decontaminate all non-disposable equipment and the work surface within the fume hood.
-
Waste Management: All contaminated disposable items (gloves, weighing paper, pipette tips) must be placed in a designated, sealed hazardous waste container.[3]
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove the face shield and goggles, then the outer gloves, then the lab coat, and finally the inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.[8][19]
Caption: Experimental workflow for handling this compound.
Critical Storage and Segregation Procedures
Improper storage is a common cause of laboratory incidents. Hydrazine's reactivity and instability demand strict adherence to the following requirements.
Core Storage Requirements:
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for corrosives and flammables.[20] Do not store in direct sunlight.[20] Refrigerated storage (below 4°C/39°F) may be recommended for long-term stability; consult the supplier's documentation.[19]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[14][19] Hydrazine readily absorbs carbon dioxide and oxygen from the air, which can degrade the material and create unsafe conditions.[23]
-
Container: Keep the container tightly sealed at all times.[20] Ensure the container is compatible and in good condition. Opened containers must be carefully resealed.[20]
-
Containment: All hydrazine containers must be stored within clearly labeled, chemically-resistant secondary containment (e.g., a tray or tub) capable of holding 110% of the volume of the largest container.[3]
Segregation from Incompatibles: This is a non-negotiable safety requirement. Store hydrazine separately and away from:
-
Oxidizing agents (e.g., nitrates, perchlorates, peroxides)
-
Acids (reacts exothermically)
-
Finely powdered metals
-
Halogens
-
Organic materials[14]
Caption: Logical decision tree for compliant hydrazine storage.
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a non-combustible, inert material such as dry sand, vermiculite, or diatomaceous earth.[7][19]
-
DO NOT USE combustible absorbents like paper towels or sawdust, as this may create a fire/explosion hazard.[7][19]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the area with water.
-
-
Major Spill (any spill outside a fume hood):
-
DO NOT ATTEMPT TO CLEAN UP THE SPILL. [3]
-
Evacuate the laboratory immediately, alerting all others to leave.[3][8]
-
If safe to do so, close the laboratory door.
-
From a safe location, call your institution's emergency response number (e.g., 911) and Environmental Health & Safety department.[3][8]
-
Provide the exact location and name of the chemical spilled. Remain available at a safe distance to provide information to first responders.[3]
-
Exposure First Aid
Seek immediate medical attention for any exposure. [8]
-
Inhalation: Immediately move the victim to fresh air.[3] If breathing is difficult or has stopped, begin rescue breathing (using universal precautions) and call for emergency medical services.[7] The victim should be kept under medical observation for 24-48 hours due to the risk of delayed pulmonary edema.[7]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[3][7][20] A safety shower is required for large-area contact.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[20] Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting.[20] If the victim is conscious, rinse their mouth with water.[3]
Caption: Decision flowchart for spill and exposure emergencies.
Fire Response
-
For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[7]
-
Water spray can be effective for cooling fire-exposed containers and diluting spills to non-flammable concentrations.[7][23]
-
Be aware that containers may explode in a fire.[7] Firefighting produces poisonous gases, including ammonia and nitrogen oxides.[7]
Waste Disposal
All hydrazine-containing waste, including empty containers and contaminated materials, is considered Extremely Hazardous Waste .[3]
-
Collect all waste in designated, clearly labeled, and tightly sealed containers.
-
Never mix hydrazine waste with other chemical waste streams.
-
Waste disposal must be handled by your institution's Environmental Health & Safety department according to all local, state, and federal regulations.[7]
-
Chemical neutralization, often with a dilute solution of sodium hypochlorite, may be part of the disposal process, but should only be performed by trained personnel.[15][23]
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Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (2023). Oxford Academic. [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from cdc.gov. [Link]
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Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. (n.d.). MDPI. [Link]
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The Analytical Edge in Metabolomics: A Technical Guide to Hydrazine-15N2 Monohydrate for Carbonyl Quantification
Foreword: The Carbonyl Conundrum in Metabolic Research
Metabolic research continually strives to unravel the intricate web of biochemical reactions that underpin cellular function, health, and disease. A significant portion of the metabolome consists of carbonyl-containing molecules—aldehydes and ketones—which are central intermediates and byproducts of critical pathways such as glycolysis, the Krebs cycle, and lipid metabolism.[1] However, these metabolites present a formidable analytical challenge. Their inherent chemical properties, including low ionization efficiency and poor retention in commonly used reversed-phase liquid chromatography systems, often render them "invisible" to standard LC-MS (Liquid Chromatography-Mass Spectrometry) workflows.[2] This guide introduces a powerful and precise solution: the use of Hydrazine-15N2 monohydrate as a stable isotope-coded derivatization agent for the accurate quantification of the carbonyl submetabolome. By transforming these challenging analytes into readily detectable species, this technique unlocks a deeper understanding of metabolic phenotypes in both fundamental research and drug development.
The Principle of Isotope-Coded Derivatization: Enhancing Sensitivity and Accuracy
The core challenge in quantifying low-abundance or poorly ionizable metabolites is overcoming the analytical noise and matrix effects inherent in complex biological samples.[2] Chemical derivatization addresses this by chemically modifying the target analytes to improve their analytical characteristics.[3][4]
Why Derivatize Carbonyls?
-
Improved Ionization: By introducing a readily ionizable moiety, derivatization significantly boosts the signal intensity of carbonyl compounds in mass spectrometry, particularly with electrospray ionization (ESI).[5]
-
Enhanced Chromatographic Separation: Attaching a hydrophobic tag to polar carbonyl metabolites increases their retention on reversed-phase columns, allowing for better separation from other sample components.[5]
-
Increased Specificity: Derivatization targets a specific functional group, in this case, the carbonyl group, simplifying the sample matrix and reducing interferences.
This compound leverages the principle of Stable Isotope-Coded Derivatization (ICD) . In this strategy, two versions of the derivatization reagent are used: a "light" version (unlabeled) and a "heavy" version containing stable isotopes (in this case, ¹⁵N). The "heavy" reagent, this compound, is used to derivatize a known amount of authentic standards, creating a set of heavy-labeled internal standards. These are then spiked into the biological sample, which is subsequently derivatized with the "light" reagent.
The light and heavy derivatives of the same metabolite are chemically identical and thus co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the ¹⁵N labels (a mass shift of +2 Da).[6] By comparing the peak areas of the light (endogenous) and heavy (internal standard) pairs, one can achieve highly accurate and precise quantification, as any variation from matrix effects or instrument drift affects both species equally.[2]
This compound: Properties and Handling
A thorough understanding of the reagent is paramount for successful and safe implementation.
| Property | Value | Source |
| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂O | |
| Molecular Weight | 52.05 g/mol | |
| Appearance | Liquid | |
| Melting Point | -51.7 °C | |
| Boiling Point | 120.1 °C | |
| Density | 1.073 g/mL at 25 °C | |
| Isotopic Purity | ≥98 atom % ¹⁵N | [7] |
| Storage | Store at room temperature, protected from light and moisture. | [7] |
Safety and Handling: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine is classified as a carcinogen and is toxic by inhalation, in contact with skin, and if swallowed. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal instructions.
Core Applications in Metabolic Research
The quantification of carbonyl compounds is crucial for understanding a variety of physiological and pathological states.
Elucidating Disease Mechanisms
Reactive carbonyl species (RCS), such as methylglyoxal and malondialdehyde, are often elevated in metabolic disorders like diabetes and obesity.[1] These highly reactive molecules can lead to the formation of advanced glycation end-products (AGEs), contributing to cellular damage, inflammation, and the progression of diabetic complications.[1][8] By accurately quantifying these carbonyls, researchers can investigate the mechanisms of "carbonyl stress" and evaluate the efficacy of therapeutic interventions aimed at scavenging these harmful species.[9][10]
Biomarker Discovery
Changes in the levels of specific carbonyl-containing metabolites in biofluids like plasma or urine can serve as potential biomarkers for disease diagnosis or progression. For example, imbalances in keto acids or steroid hormones can be indicative of metabolic dysfunction.[11] The high sensitivity and specificity of the this compound method make it an ideal tool for targeted metabolomics in biomarker discovery and validation studies.
Metabolic Flux Analysis
While this compound is primarily used for quantifying metabolite pool sizes, this data is a critical component of metabolic flux analysis (MFA). MFA aims to determine the rates of metabolic reactions within a biological system. Accurate concentration data for key intermediates, such as pyruvate and α-ketoglutarate, is essential for constraining metabolic models and obtaining reliable flux estimates.
Experimental Workflow and Protocols
The following sections provide a detailed methodology for the application of this compound in metabolic research.
Overall Experimental Workflow
The workflow for stable isotope-coded derivatization is a systematic process designed to ensure accurate quantification.
Caption: Isotope-Coded Derivatization Workflow.
Protocol 1: Derivatization of Carbonyl Metabolites
This protocol is adapted from established methods for hydrazine-based derivatization.[6][12][13]
Reagents:
-
This compound solution ('Heavy' Reagent): Prepare a 10 mM solution in acetonitrile.
-
Unlabeled Hydrazine monohydrate solution ('Light' Reagent): Prepare a 10 mM solution in acetonitrile.
-
Catalyst: 0.5% (v/v) Acetic Acid in acetonitrile.
-
Quenching Solution (Optional): A solution containing a large excess of a carbonyl compound, like acetone, to consume any remaining hydrazine reagent.
-
Extraction Solvent: Acetonitrile or a mixture of acetonitrile/methanol/water.
Procedure:
-
Sample Preparation:
-
For biological fluids (e.g., plasma), perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For tissue samples, homogenize in an appropriate ice-cold extraction solvent and clarify by centrifugation.
-
-
Preparation of Internal Standards:
-
Create a stock mixture of authentic carbonyl metabolite standards.
-
To 50 µL of the standard mixture, add 50 µL of the 'Heavy' Hydrazine-15N2 reagent solution and 20 µL of the catalyst.
-
Incubate at room temperature (or slightly elevated, e.g., 40-60°C) for 30-60 minutes. The optimal time and temperature should be determined empirically for the analytes of interest.
-
-
Sample Derivatization:
-
Spike a known amount of the heavy-labeled internal standard mixture into 50 µL of the prepared biological sample extract.
-
Add 50 µL of the 'Light' unlabeled hydrazine reagent solution and 20 µL of the catalyst.
-
Incubate under the same conditions as the internal standards.
-
-
Reaction Quenching & Cleanup:
-
(Optional) Add 10 µL of quenching solution and incubate for a further 10 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis. For reversed-phase chromatography, this is typically a mixture of water and an organic solvent like acetonitrile with 0.1% formic acid.[13]
-
Centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
The derivatized samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
LC Parameters (Example for Reversed-Phase Chromatography):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Column Temperature: 40°C.[13]
-
Injection Volume: 2-5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
MRM Transitions: For each metabolite, at least two transitions should be monitored: one for the 'light' derivative and one for the 'heavy' derivative. The precursor ion will be the [M+H]⁺ of the hydrazone. The product ions are typically characteristic fragments of the derivatization tag or the original metabolite. These transitions must be optimized by direct infusion of the derivatized standards.
Caption: Hydrazone formation and subsequent MS analysis.
Data Interpretation and Quantification
The final step is to process the acquired LC-MS/MS data.
-
Peak Integration: Integrate the chromatographic peaks for both the light (analyte) and heavy (internal standard) MRM transitions for each metabolite.
-
Ratio Calculation: Calculate the peak area ratio (PAR) of the light analyte to the heavy internal standard (PAR = Area_light / Area_heavy).
-
Calibration Curve: Generate a calibration curve by plotting the PARs of the derivatized standards against their known concentrations.
-
Quantification: Determine the concentration of the endogenous metabolite in the biological sample by interpolating its PAR onto the calibration curve.
Expected Performance: The use of hydrazine-based derivatization has been shown to significantly improve the limits of detection (LOD) for carbonyl compounds, often by several orders of magnitude.[6] For example, in one study using a similar hydrazine reagent (3-NPH), the sensitivity for malondialdehyde and acrolein was substantially improved compared to the more traditional DNPH reagent.[6] Researchers can expect to achieve linearity over several orders of magnitude with high precision and accuracy (R² > 0.99).[6]
Conclusion: A Vital Tool for Modern Metabolomics
The challenge of accurately quantifying carbonyl-containing metabolites is a significant bottleneck in metabolic research. This compound, through the elegant and robust strategy of stable isotope-coded derivatization, provides a powerful solution. By transforming analytically challenging molecules into species ideal for LC-MS/MS analysis, this reagent enables researchers to gain unprecedented insights into the roles of carbonyls in health and disease. The high sensitivity, specificity, and accuracy afforded by this technique make it an indispensable tool for any laboratory engaged in cutting-edge metabolomics, from fundamental pathway discovery to the development of next-generation diagnostics and therapeutics.
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Wang, J., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(29), 10075–10083. [Link]
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Zhang, T., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. ResearchGate. Retrieved January 14, 2026, from [Link]
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Zhang, T., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. ACS Omega, 8(4), 3845–3855. [Link]
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Yasuhara, A., & Shibamoto, T. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A, 844(1-2), 403–408. [Link]
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Nojiri, K. (2013). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. Retrieved January 14, 2026, from [Link]
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Nojiri, K. (2013). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. ResearchGate. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Stability and Decomposition of Hydrazine-¹⁵N₂ Monohydrate in Solution
Foreword
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount. Hydrazine-¹⁵N₂ monohydrate, a valuable tool in mechanistic studies and as a precursor in complex syntheses, is no exception. Its utility is directly tied to its stability. This guide provides a comprehensive technical overview of the factors governing the stability of Hydrazine-¹⁵N₂ monohydrate in solution. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind its decomposition and present a robust, field-proven framework for its empirical assessment. The protocols described herein are designed as self-validating systems, ensuring that the data generated is both reliable and defensible, meeting the rigorous standards of modern pharmaceutical and chemical research.
Foundational Chemistry: Understanding the Hydrazine Moiety
Hydrazine-¹⁵N₂ monohydrate is an inorganic compound where both nitrogen atoms are the stable heavy isotope, ¹⁵N.[1] In solution, it is typically present as a monohydrate (N₂H₄·H₂O), a form denser than its anhydrous counterpart.[2] The inherent chemical nature of the hydrazine molecule dictates its stability profile. It is a potent reducing agent and a base comparable to ammonia.[2][3] These fundamental properties are the primary drivers of its decomposition.
The isotopic ¹⁵N label itself does not significantly alter the chemical reactivity or the decomposition pathways of the molecule.[4][5] Its immense value lies in the analytical tractability it provides, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for precise monitoring of the parent compound and elucidation of its degradation products.[4][5][6]
Principal Decomposition Pathways
The degradation of hydrazine in solution is not a singular event but rather a network of potential reactions heavily influenced by environmental conditions. Understanding these pathways is critical for designing stable formulations and interpreting stability data.
-
Oxidative Decomposition: This is the most common degradation pathway in non-degassed solutions. Hydrazine readily reacts with dissolved oxygen, especially in the presence of catalytic metal ions, to produce primarily nitrogen gas and water.[2][3][7][8] This reaction is a key reason for its use as an oxygen scavenger in industrial applications like water boilers.[2][3]
N₂H₄ + O₂ → N₂ + 2H₂O
-
Catalytic Decomposition: Transition metals and their oxides (e.g., iridium, iron, copper) can catalytically decompose hydrazine even in the absence of oxygen.[9][10][11][12] This process can yield a mixture of ammonia (NH₃), nitrogen gas (N₂), and hydrogen gas (H₂).[2][13] The reaction selectivity towards desired products (like H₂ for fuel cells) versus ammonia is a subject of intensive catalysis research.[13]
3N₂H₄ → 4NH₃ + N₂ (Ammonia-forming pathway)
N₂H₄ → N₂ + 2H₂ (Gas-forming pathway)
-
Thermal Decomposition: At elevated temperatures, hydrazine decomposes to yield nitrogen and ammonia.[9][14][15] While aqueous solutions are generally stable under normal storage conditions, this pathway becomes significant during heat-intensive processing or improper storage.[12][14]
The following diagram illustrates the primary degradation routes influenced by common stressors.
Caption: Key decomposition pathways of hydrazine in solution.
A Framework for Stability Assessment: Forced Degradation Studies
To empirically determine the stability of Hydrazine-¹⁵N₂ monohydrate, a forced degradation (or stress testing) study is the industry-standard approach.[16][17] The objective is not to destroy the molecule, but to accelerate its degradation under controlled, exaggerated conditions to identify likely degradation products, understand degradation pathways, and establish its intrinsic stability.[17][18] This process is fundamental for developing stability-indicating analytical methods.[17] A target degradation of 5-20% is generally considered sufficient to provide meaningful data without being excessive.[16][18]
The following diagram outlines a comprehensive workflow for conducting a forced degradation study.
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Navigating the Nuances of Nitrogen: An In-depth Technical Guide to Hydrazine-¹⁵N₂ Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Unveiling Hydrazine-¹⁵N₂ Monohydrate: A Profile
Hydrazine-¹⁵N₂ monohydrate is a specialized isotopic form of hydrazine monohydrate where both nitrogen atoms are the stable, non-radioactive isotope ¹⁵N. This seemingly subtle modification is profound in its experimental utility, allowing researchers to trace the path of nitrogen through complex biological and chemical systems with high precision.[1][2][3]
| Property | Value | Source |
| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂O | [4] |
| CAS Number | 145571-73-9 | [4] |
| Molecular Weight | 52.05 g/mol | [4] |
| Appearance | Colorless, fuming oily liquid with an ammonia-like odor | [5] |
| Melting Point | -51.7 °C | [5][6] |
| Boiling Point | 120.1 °C | [5][6] |
| Density | 1.073 g/mL at 25 °C | [5] |
| Solubility | Soluble in water and alcohol; insoluble in hydrocarbons | [5] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [4] |
The Regulatory Framework: Navigating Compliance
A crucial aspect of working with any chemical is understanding the regulatory landscape. For stable, non-radioactive isotopically labeled compounds such as Hydrazine-¹⁵N₂ monohydrate, the primary regulatory considerations are dictated by the inherent chemical hazards of the parent compound, hydrazine. The isotopic labeling does not alter the chemical reactivity or toxicity, and therefore, it falls under the same regulations.
United States: Occupational Safety and Health Administration (OSHA)
OSHA's Hazard Communication Standard (HCS) (29 CFR 1910.1200) mandates that employers provide information to their employees about the hazardous chemicals to which they are exposed.[7][8][9][10][11] This is achieved through a comprehensive hazard communication program, including container labeling, safety data sheets (SDSs), and employee training. As hydrazine is classified as a hazardous chemical, all OSHA requirements for handling, storage, and disposal apply to its ¹⁵N-labeled form.
Key OSHA Requirements:
-
Written Hazard Communication Program: A written program must be developed and implemented, including a list of hazardous chemicals present in the workplace.[9]
-
Labeling: All containers of Hydrazine-¹⁵N₂ monohydrate must be labeled with the product identifier, a signal word ("Danger"), hazard statements, pictograms, precautionary statements, and the name, address, and telephone number of the chemical manufacturer, importer, or other responsible party.[7][8][11]
-
Safety Data Sheet (SDS): A comprehensive SDS for hydrazine must be readily accessible to all employees. This document provides detailed information on the chemical's properties, hazards, and safety precautions.
-
Employee Training: Employees must be trained on the hazards of hydrazine and the protective measures to be taken.
European Union: European Chemicals Agency (ECHA)
Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and Classification, Labelling and Packaging (CLP) regulations, substances imported or manufactured in the EU must be registered with ECHA.[12][13] The CLP regulation aligns with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[13] As with OSHA, the classification and labeling of Hydrazine-¹⁵N₂ monohydrate are based on the hazards of hydrazine.
Guidance on Isotopically Labeled Substances:
ECHA provides guidance on the identification and naming of substances under REACH and CLP.[13] For isotopically labeled compounds, the substance identification is primarily based on the non-labeled substance. The presence of the isotopic label should be mentioned in the substance name and composition, but it does not generally change the overall substance identification for the purposes of registration and classification.
Safety Data and Hazard Mitigation: A Proactive Approach
Hydrazine is a highly hazardous substance, and all handling procedures must be conducted with the utmost care in a controlled laboratory environment.
GHS Classification for Hydrazine:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 2 |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Skin Sensitization | 1 |
| Carcinogenicity | 1B |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |
Hazard Statements (H-Statements):
-
H301+H311: Toxic if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H330: Fatal if inhaled.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements (P-Statements):
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) and Engineering Controls:
A rigorous adherence to safety protocols is non-negotiable when working with Hydrazine-¹⁵N₂ monohydrate.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat, along with appropriate chemical-resistant gloves (butyl rubber or laminate film are recommended), must be worn.
-
Respiratory Protection: For situations where the concentration of hydrazine vapor may exceed exposure limits, a NIOSH-approved full-facepiece supplied-air respirator is required.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and metal oxides.[14]
-
Containers should be tightly closed and clearly labeled.
-
Avoid contact with heat, sparks, and open flames. Hydrazine is a flammable liquid and its vapors can be explosive.[14]
Spill and Waste Disposal:
-
Small Spills: Absorb with an inert, dry material and place in an appropriate container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact emergency services. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with all federal, state, and local regulations.
Scientific Applications and Methodologies: The Power of the ¹⁵N Label
The primary utility of Hydrazine-¹⁵N₂ monohydrate lies in its application as a tracer in a variety of scientific disciplines, most notably in drug metabolism and pharmacokinetic studies. The stable ¹⁵N isotope allows for the unambiguous tracking of nitrogen atoms through complex biological pathways without the hazards associated with radioactive isotopes.[1][2][3][15]
Rationale for Using ¹⁵N-Labeled Hydrazine in Research
The decision to use a stable isotope-labeled compound is driven by the need for precise and accurate data in complex biological systems.
-
Safety in Human Studies: Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-radioactive and pose no radiation risk to subjects, making them ideal for clinical research.[1][16]
-
High Sensitivity and Specificity: Modern analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily distinguish between ¹⁴N and ¹⁵N, allowing for the detection and quantification of labeled molecules and their metabolites with high sensitivity and specificity.[15][16]
-
Elucidation of Metabolic Pathways: By introducing a ¹⁵N-labeled compound, researchers can trace the metabolic fate of the nitrogen atoms, identifying metabolites and understanding the biochemical transformations the parent molecule undergoes.[1][2][17][18] This is crucial for understanding a drug's mechanism of action and potential toxicity.
-
Pharmacokinetic and Bioavailability Studies: Stable isotope tracers are invaluable for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[19][20] Co-administering a labeled intravenous microdose with an unlabeled oral dose allows for the precise determination of absolute bioavailability.[21]
Experimental Workflow: Tracing Hydrazine Metabolism with ¹⁵N-NMR
The following is a generalized workflow for a typical in vivo metabolic study using Hydrazine-¹⁵N₂ monohydrate, based on established research methodologies.[17][18]
Caption: Workflow for an in vivo metabolic study using Hydrazine-¹⁵N₂ monohydrate.
Detailed Protocol for ¹⁵N-NMR Sample Preparation from Urine:
This protocol is a synthesized methodology based on practices described in the scientific literature for the analysis of hydrazine metabolites.[17]
-
Sample Collection: Collect urine samples from the study subjects at predetermined time points following the administration of Hydrazine-¹⁵N₂ monohydrate. It is crucial to keep the samples on ice to minimize degradation of metabolites.
-
Lyophilization: Freeze-dry the urine samples to remove water and concentrate the non-volatile metabolites.
-
Reconstitution: Reconstitute the lyophilized residue in a deuterated solvent suitable for NMR, such as deuterium oxide (D₂O). The volume of solvent should be sufficient to ensure complete dissolution of the metabolites of interest.
-
Filtration: Filter the reconstituted sample to remove any particulate matter that could interfere with the NMR measurement. This can be done using a syringe filter.
-
NMR Tube Transfer: Carefully transfer the filtered sample into a clean, high-quality NMR tube.
-
Addition of Internal Standard: Add a known concentration of an internal standard to the NMR tube for quantification purposes.
-
NMR Analysis: Acquire the ¹⁵N-NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, longer acquisition times may be necessary to achieve an adequate signal-to-noise ratio.
Synthesis of ¹⁵N-Labeled Compounds
Hydrazine-¹⁵N₂ monohydrate serves as a valuable precursor for the synthesis of other ¹⁵N-labeled molecules, particularly heterocyclic compounds that are common scaffolds in pharmaceuticals.[22][23][24]
Caption: General workflow for the synthesis of a ¹⁵N-labeled heterocyclic compound.
Example: Synthesis of a ¹⁵N-Labeled Pyrazole Derivative
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic method for the synthesis of pyrazoles. Using Hydrazine-¹⁵N₂ monohydrate allows for the introduction of two ¹⁵N atoms into the pyrazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol.
-
Addition of Hydrazine-¹⁵N₂ Monohydrate: Add an equimolar amount of Hydrazine-¹⁵N₂ monohydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure ¹⁵N-labeled pyrazole derivative.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, and mass spectrometry.
Conclusion: A Versatile Tool for Modern Science
Hydrazine-¹⁵N₂ monohydrate is a powerful and versatile tool for researchers in drug development and other scientific fields. Its utility as a stable isotope tracer enables the safe and precise elucidation of metabolic pathways and pharmacokinetic properties of nitrogen-containing compounds. While its inherent toxicity necessitates strict adherence to safety protocols, the wealth of information that can be gleaned from its use makes it an invaluable asset in the quest for a deeper understanding of complex biological and chemical systems. By understanding the regulatory requirements, implementing robust safety measures, and employing sound scientific methodologies, researchers can effectively and responsibly harness the power of Hydrazine-¹⁵N₂ monohydrate to advance their scientific endeavors.
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- Oshiki, M., Nagai, K., Ishii, S., Suzuki, Y., Saito, N., Yamaguchi, T., Araki, N., & Okabe, S. (2022). Determination of 15 N/ 14 N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 88(6), e02202-21.
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Methodological & Application
Application Note: Quantitative N-Glycan Profiling using Stable Isotope Labeling with Hydrazine-¹⁵N₂ Monohydrate
An In-Depth Technical Guide
Introduction
The study of protein glycosylation, or glycomics, is a rapidly expanding field critical to understanding cell signaling, immune responses, and disease pathogenesis, particularly in cancer biology and drug development.[1] Quantitative analysis of changes in glycan structures provides invaluable insights into biological processes and can lead to the discovery of novel biomarkers. Mass spectrometry (MS) has become an indispensable tool for glycan analysis due to its sensitivity and accuracy.[2]
Stable isotope labeling strategies are paramount for achieving precise and accurate quantification in MS-based glycomics.[3][4] These methods involve introducing a heavy isotope-labeled tag to one sample population, which is then compared to a "light" version (natural isotope abundance) in another. By comparing the signal intensities of the light and heavy glycan pairs in the mass spectrometer, precise relative quantification can be achieved, minimizing the experimental variability that can obscure subtle but significant biological changes.
This application note presents a detailed protocol for the quantitative analysis of N-linked glycans using a novel chemical labeling strategy with Hydrazine-¹⁵N₂ monohydrate. This method targets the reducing end of glycans released from glycoproteins, introducing a stable, specific, and quantifiable mass tag. The formation of a ¹⁵N₂-hydrazone provides a +2 Dalton mass shift, allowing for clear differentiation and quantification of glycan populations from different experimental conditions. This approach offers a robust and accessible workflow for researchers in proteomics, glycobiology, and pharmaceutical development.
Principle of the Method
The workflow is based on three core principles: enzymatic release of N-glycans, chemical labeling via hydrazone formation, and quantitative analysis by mass spectrometry.
-
Enzymatic Glycan Release: N-linked glycans are enzymatically cleaved from glycoproteins using Peptide-N-Glycosidase F (PNGase F). This enzyme specifically cleaves the amide bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine residue of the protein backbone, leaving the glycan intact with a free reducing end.
-
Stable Isotope Labeling: The released glycans exist in equilibrium between a cyclic hemiacetal form and a reactive open-chain aldehyde form. Hydrazine-¹⁵N₂ monohydrate reacts with the aldehyde group at the reducing terminus to form a stable ¹⁵N₂-hydrazone.[1][5] This reaction is highly specific to the carbonyl group of the open-chain glycan.[6] For quantitative experiments, one sample is labeled with Hydrazine-¹⁵N₂ monohydrate ("heavy" sample), while the reference sample is labeled with natural abundance hydrazine (¹⁴N₂) monohydrate ("light" sample).
-
Quantitative Mass Spectrometry: The light and heavy labeled samples are mixed in a 1:1 ratio and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The ¹⁵N₂-labeled glycans will appear in the mass spectrum with a mass shift of +2.0002 Da compared to their ¹⁴N₂-labeled counterparts (¹⁵N atomic mass ≈ 15.0001 Da; ¹⁴N atomic mass ≈ 14.0031 Da). The relative abundance of each glycan is determined by comparing the integrated peak areas of the light and heavy isotopic pairs.
Mechanism of ¹⁵N₂-Hydrazone Formation
The labeling reaction is an acid-catalyzed nucleophilic addition of the hydrazine to the aldehyde group of the glycan's reducing end. The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to yield the stable hydrazone. The incorporation of the entire ¹⁵N₂-hydrazine molecule ensures a consistent +2 Da mass shift for every labeled glycan.
Caption: Mechanism of ¹⁵N₂-Hydrazone formation with a reducing glycan.
Materials and Reagents
-
Glycoprotein Sample: 20-100 µg of purified glycoprotein or complex protein mixture.
-
Enzymes: Peptide-N-Glycosidase F (PNGase F), recombinant, glycerol-free.
-
Labeling Reagents:
-
Hydrazine-¹⁵N₂ monohydrate (¹⁵N, 98%+)
-
Hydrazine monohydrate (natural abundance, ≥98%)
-
-
Solvents and Buffers:
-
Denaturation Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, with 0.1% (w/v) RapiGest SF or similar MS-compatible surfactant.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Labeling Solution: 3:1 (v/v) Methanol:Glacial Acetic Acid.
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
Formic Acid (FA)
-
-
Solid-Phase Extraction (SPE): C18 cartridges and Porous Graphitic Carbon (PGC) cartridges for sample cleanup.
Experimental Protocols
This protocol describes the labeling of two samples for a comparative quantitative glycomics experiment.
Part 1: N-Glycan Release from Glycoprotein
-
Sample Solubilization & Denaturation: a. Dissolve 50 µg of protein sample in 50 µL of Denaturation Buffer. b. Add DTT to a final concentration of 5 mM. Incubate at 60°C for 30 minutes. c. Cool to room temperature. Add IAM to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Deglycosylation: a. Add 2 µL of PNGase F (e.g., 500 units/µL) to the protein solution. b. Incubate at 37°C for 16-18 hours to ensure complete release of N-glycans.
-
Protein Precipitation & Glycan Collection: a. Precipitate the deglycosylated proteins by adding 200 µL of ice-cold ethanol. b. Incubate at -20°C for 2 hours. c. Centrifuge at 14,000 x g for 15 minutes. d. Carefully collect the supernatant containing the released N-glycans. e. Dry the supernatant completely in a vacuum centrifuge.
Part 2: Stable Isotope Labeling of N-Glycans
-
Prepare Labeling Reagents: a. Heavy Label Stock: Prepare a 50 mM solution of Hydrazine-¹⁵N₂ monohydrate in the Labeling Solution. b. Light Label Stock: Prepare a 50 mM solution of natural abundance hydrazine monohydrate in the Labeling Solution. Note: Prepare these solutions fresh before use.
-
Labeling Reaction: a. Reconstitute the dried glycans from Sample 1 in 50 µL of the Heavy Label Stock . b. Reconstitute the dried glycans from Sample 2 in 50 µL of the Light Label Stock . c. Vortex briefly and incubate the reactions at 65°C for 2 hours. d. After incubation, dry the samples completely in a vacuum centrifuge.
Part 3: Sample Cleanup
-
PGC-SPE Cleanup: a. Reconstitute the dried, labeled glycans in 100 µL of LC-MS grade water. b. Condition a PGC SPE cartridge according to the manufacturer's instructions (typically with ACN followed by water). c. Load the sample onto the cartridge. d. Wash the cartridge with LC-MS grade water to remove salts and excess polar reagents. e. Elute the labeled glycans with 40% ACN / 0.1% FA in water. f. Dry the eluted glycans in a vacuum centrifuge.
-
Final Sample Preparation: a. Reconstitute the dried "Heavy" labeled glycans in a known volume (e.g., 50 µL) of LC-MS grade water. b. Reconstitute the dried "Light" labeled glycans in the same volume of LC-MS grade water. c. Combine the "Heavy" and "Light" samples in a 1:1 (v/v) ratio for LC-MS analysis.
Caption: Experimental workflow for ¹⁵N₂-hydrazine labeling of N-glycans.
Data Analysis
Analysis of the LC-MS data involves identifying pairs of peaks corresponding to the light (¹⁴N₂) and heavy (¹⁵N₂) labeled versions of the same glycan.
-
Extracted Ion Chromatograms (EICs): Generate EICs for known or expected glycan masses. For each glycan, extract the EIC for the [M+H]⁺ ion of the light form and the corresponding [M+H+2.0002]⁺ ion for the heavy form.
-
Peak Integration: Integrate the peak areas for each light/heavy glycan pair.
-
Relative Quantification: The ratio of the heavy peak area to the light peak area provides the relative abundance of that specific glycan between the two samples.
Ratio (Sample 1 / Sample 2) = Area (Heavy Peak) / Area (Light Peak)
Specialized glycomics software can be used to automate the identification of glycan compositions from their accurate masses and to perform the relative quantification of isotopic pairs.
Expected Results & Data Presentation
Upon successful labeling, each glycan will be detected as a pair of ions separated by approximately 2 Da. The precise mass difference will depend on the charge state (z) of the ion (Δm/z = 2.0002 / z).
Table 1: Expected Mass Shift for ¹⁵N₂-Hydrazine Labeled Glycans
| Feature | Description | Value |
| Labeling Reagent | Hydrazine-¹⁵N₂ monohydrate | H₂¹⁵N-¹⁵NH₂·H₂O |
| Mass of ¹⁵N₂H₄ | Isotopic mass of the hydrazine molecule | 34.0132 Da |
| Mass of H₂O | Mass of water molecule lost in reaction | 18.0106 Da |
| Net Mass Addition | Mass(¹⁵N₂H₄) - Mass(H₂O) | +16.0026 Da |
| Mass of ¹⁴N₂H₄ | Natural abundance hydrazine | 32.0234 Da |
| Net Mass Addition (Light) | Mass(¹⁴N₂H₄) - Mass(H₂O) | +14.0128 Da |
| Mass Shift (Heavy - Light) | Net (Heavy) - Net (Light) | +2.0002 Da |
Note: Masses are calculated based on the most abundant isotopes.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incomplete glycan release. | Ensure PNGase F is active and incubation time is sufficient. |
| Degradation of labeling reagent. | Prepare hydrazine solutions fresh before each use. | |
| Suboptimal reaction pH. | Ensure the labeling solution (Methanol:Acetic Acid) is correctly prepared. | |
| Poor MS Signal | Sample loss during cleanup. | Optimize SPE protocol; ensure complete elution. |
| Ion suppression. | Ensure thorough cleanup to remove salts and excess reagents. | |
| Inaccurate Quantification | Inaccurate pipetting when combining samples. | Use calibrated pipettes; prepare a dilution series to check linearity. |
| Saturation of MS detector. | Ensure sample concentration is within the linear range of the instrument. |
Conclusion
The use of Hydrazine-¹⁵N₂ monohydrate for the chemical labeling of N-glycans provides a powerful and straightforward method for quantitative glycomics. The high specificity of the hydrazone formation reaction, coupled with the defined +2 Da mass shift, allows for accurate and precise relative quantification of glycan profiles from different biological samples. This technique is a valuable addition to the proteomics and glycomics toolkit, enabling researchers to investigate the complex role of glycosylation in health and disease with high confidence.
References
-
Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660–666. [Link]
-
An, H. J., Tillinghast, J. S., & Lebrilla, C. B. (2009). Glycan reductive isotope labeling (GRIL) for quantitative glycomics. Analytical Chemistry, 81(15), 6567–6574. [Link]
-
Alvarez-Manilla, G., Atwood, J. A., Guo, Y., Warren, N. L., Orlando, R., & York, W. S. (2007). Tools for glycomics: relative quantitation of glycans by isotopic detection of aminosugars with glutamine (IDAWG). Glycobiology, 17(7), 677–687. [Link]
-
Nakakita, S. I., Sumiyoshi, W., Miyanishi, N., & Hirabayashi, J. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Biochemical and Biophysical Research Communications, 362(3), 639–645. [Link]
-
Gindzienski, A., & Zwierz, K. (1987). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. Toxicology Mechanisms and Methods, 18(6), 503-507. [Link]
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Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. Journal of Chromatography B, 879(17-18), 1196–1225. [Link]
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Ruhaak, L. R., Huhn, C., Waterreus, W. J., de Boer, A. R., Neusüss, C., Hokke, C. H., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]
-
Hecht, E. S., Oberg, A. L., & Muddiman, D. C. (2018). Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent. Analytical and Bioanalytical Chemistry, 410(10), 2533–2541. [Link]
-
Reiding, K. R., Blank, D., Kuijper, D. M., Deelder, A. M., & Wuhrer, M. (2017). Determination of true ratios of different N-glycan structures in electrospray ionization mass spectrometry. Analytical Chemistry, 89(10), 5446–5454. [Link]
-
Pabst, M., & Altmann, F. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Analytical Chemistry, 95(51), 18599–18606. [Link]
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- 3. Glycan reductive isotope labeling for quantitative glycomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Isotopic Labeling of Small Molecules with Hydrazine-¹⁵N₂ Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the isotopic labeling of small molecules utilizing Hydrazine-¹⁵N₂ monohydrate. The incorporation of stable isotopes like ¹⁵N is a critical technique in pharmaceutical research and development, enabling detailed mechanistic studies, quantitative analysis via mass spectrometry, and structural elucidation by NMR spectroscopy.[1] This document outlines the chemical principles, a detailed step-by-step experimental protocol, analytical verification methods, and essential safety procedures for handling Hydrazine-¹⁵N₂ monohydrate.
Introduction: The Significance of ¹⁵N Labeling
Isotopic labeling is a powerful tool used to track the metabolic fate of molecules, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis.[2] The substitution of ¹⁴N with the stable, heavier isotope ¹⁵N allows for the differentiation between labeled and unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Hydrazine-¹⁵N₂ monohydrate is a versatile reagent for introducing two ¹⁵N atoms into a target molecule, often through the formation of hydrazones with carbonyl functionalities or by serving as a precursor for ¹⁵N-containing heterocyclic structures.[3][4]
Reaction Principle: The Wolff-Kishner Reduction and Hydrazone Formation
The primary reaction pathway for labeling aldehydes and ketones with hydrazine is the formation of a hydrazone, which is an intermediate in the Wolff-Kishner reduction.[5][6][7][8][9] This reaction involves the nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.[10] Under basic conditions and elevated temperatures, the hydrazone can be further reduced to a methylene group, with the expulsion of nitrogen gas.[7][8] For labeling purposes, the stable ¹⁵N-hydrazone is often the desired product.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The hydrazine-¹⁵N₂ attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen.
-
Dehydration: The resulting intermediate eliminates a water molecule to form the stable ¹⁵N₂-hydrazone.
Experimental Protocol: Labeling of a Generic Carbonyl-Containing Small Molecule
This protocol provides a general procedure for the ¹⁵N labeling of a small molecule containing an aldehyde or ketone functional group. Researchers should optimize reaction conditions based on the specific properties of their substrate.
Materials and Reagents
-
Carbonyl-containing small molecule
-
Hydrazine-¹⁵N₂ monohydrate
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Procedure
-
Dissolution of the Substrate: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carbonyl-containing small molecule in anhydrous ethanol.
-
Addition of Hydrazine-¹⁵N₂ Monohydrate: Add a stoichiometric equivalent of Hydrazine-¹⁵N₂ monohydrate to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ¹⁵N-labeled hydrazone.
Analytical Verification of ¹⁵N Incorporation
Confirmation of successful isotopic labeling and determination of the incorporation efficiency are crucial. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the labeled product. The incorporation of two ¹⁵N atoms will result in a mass shift of +2 Da compared to the unlabeled analogue. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the labeled molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy provides direct evidence of labeling. The ¹⁵N nucleus is NMR active, and the chemical shifts can provide information about the electronic environment of the nitrogen atoms. Additionally, in ¹H or ¹³C NMR spectra, coupling between ¹⁵N and adjacent protons or carbons (J-coupling) can be observed, confirming the location of the label.
| Parameter | Description |
| Mass Shift | An increase of approximately 2 Da in the molecular weight of the product. |
| ¹⁵N NMR | Direct observation of signals corresponding to the labeled nitrogen atoms. |
| ¹H-¹⁵N Coupling | Splitting of proton signals adjacent to the ¹⁵N atoms. |
| ¹³C-¹⁵N Coupling | Splitting of carbon signals adjacent to the ¹⁵N atoms. |
Workflow for ¹⁵N Labeling
Caption: Experimental workflow for isotopic labeling.
Safety Precautions for Handling Hydrazine-¹⁵N₂ Monohydrate
Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and nitrile or other chemical-protective gloves.[11][12]
-
Acute Toxicity: Hydrazine is acutely toxic if inhaled, ingested, or in contact with skin.[12] It is corrosive and can cause severe skin and eye damage.[11][12]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[12]
-
Flammability: Hydrazine is a flammable liquid and vapor.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
-
Spill Procedure: In case of a spill, evacuate the area and do not attempt to clean it up yourself.[12] Notify others and contact your institution's environmental health and safety department immediately.[12]
-
Waste Disposal: Dispose of hydrazine-containing waste in a properly labeled, sealed container according to institutional and local regulations.[11][14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reaction | Increase reaction time or temperature. Add more catalyst. |
| Steric hindrance at the carbonyl group | Consider a milder labeling reagent or different reaction conditions. | |
| Side Product Formation | Azine formation | Use a slight excess of the carbonyl compound. |
| Over-reduction to the alkane | If the hydrazone is the desired product, avoid strongly basic conditions and high temperatures. | |
| Difficulty in Purification | Similar polarity of product and starting material | Optimize the chromatographic conditions (solvent system, column material). |
References
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- Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 39(3), 221-230.
- Shchepin, R. V., et al. (2017). A versatile synthetic route to the preparation of 15N heterocycles. Magnetic Resonance in Chemistry, 55(10), 929-934.
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- Wikipedia. Isotopic labeling.
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Hydrazine-15N2 monohydrate as a tracer in nitrogen fixation studies
Harnessing Hydrazine-¹⁵N₂ Monohydrate and ¹⁵N₂ Gas as Tracers in Nitrogen Fixation and Metabolism Studies
I. Foundational Principles: Tracing the Path of Nitrogen
Biological nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into bioavailable ammonia (NH₃), is a cornerstone of global biogeochemical cycles. Quantifying the rates of this process is critical for understanding ecosystem productivity, from vast oceans to agricultural soils. The use of stable isotopes, particularly ¹⁵N, provides a powerful and direct method to trace the journey of newly fixed nitrogen into biological systems.[1][2]
Traditionally, ¹⁵N₂ gas has been the gold standard tracer for measuring rates of nitrogen fixation.[1][3] By introducing a known quantity of ¹⁵N₂ into a closed system with a sample containing nitrogen-fixing organisms (diazotrophs), researchers can track the incorporation of the ¹⁵N label into particulate organic matter over time. The sensitivity of modern analytical techniques, such as isotope ratio mass spectrometry (IRMS), allows for the detection of even minute amounts of ¹⁵N enrichment, providing a precise measure of nitrogen fixation rates.[1][4]
While ¹⁵N₂ gas traces the primary fixation event, other ¹⁵N-labeled compounds, such as Hydrazine-¹⁵N₂ monohydrate, serve specialized roles. Hydrazine (N₂H₄) is a known intermediate in the industrial Haber-Bosch process and a putative, albeit transient, intermediate in the enzymatic nitrogenase cycle.[5][6][7] Therefore, Hydrazine-¹⁵N₂ is not a direct tracer for dinitrogen fixation but rather a valuable tool for dissecting the downstream metabolic pathways, investigating the mechanisms of nitrogenase, and serving as an internal standard for analytical quantification.[8][9]
This guide provides detailed protocols and expert insights into the application of both ¹⁵N₂ gas for quantifying nitrogen fixation rates and Hydrazine-¹⁵N₂ monohydrate for specialized studies in nitrogen metabolism.
II. Quantifying Dinitrogen Fixation: The ¹⁵N₂ Gas Tracer Method
The ¹⁵N₂ tracer assay is the most direct method for measuring the rate of N₂ fixation.[10] The fundamental choice in experimental design lies in the method of ¹⁵N₂ gas introduction: the "bubble method" or the "enriched water method."
Causality Behind Experimental Choices: Bubble vs. Enriched Water
The traditional bubble method involves injecting a small bubble of ¹⁵N₂ gas directly into the sample incubation bottle. Its primary advantage is simplicity. However, a significant body of research has shown that the slow and often incomplete dissolution of the ¹⁵N₂ gas bubble can lead to a time-dependent and uncertain final ¹⁵N enrichment in the dissolved N₂ pool.[11][12][13] This can result in an underestimation of true nitrogen fixation rates, particularly in short-term incubations (1-12 hours).[12][13][14] The rate of dissolution is influenced by factors such as temperature, incubation duration, and agitation.[13]
To address this limitation, the enriched water method was developed.[11] In this approach, a stock of sample-source water is pre-enriched with ¹⁵N₂ gas to a desired concentration. An aliquot of this ¹⁵N₂-enriched water is then added to the sample, ensuring a well-defined and constant ¹⁵N-atom% in the dissolved N₂ pool from the start of the incubation.[11] While this method provides more accurate and reliable rates, it is more laborious and carries a risk of introducing contaminants or altering the water chemistry during the degassing and enrichment process.[12]
Protocol 1: ¹⁵N₂ Gas Bubble Method
This protocol is adapted from methodologies that prioritize simplicity but requires careful consideration of incubation times to minimize dissolution artifacts.[12][13]
1. Sample Collection and Preparation: a. Collect samples (e.g., 1-4 L of seawater, soil slurry) in appropriate incubation bottles (e.g., polycarbonate bottles). b. Handle samples gently to maintain the natural microbial community.
2. ¹⁵N₂ Tracer Addition: a. Securely seal the incubation bottle, ensuring no headspace remains, or leaving a defined headspace depending on the specific protocol being followed. b. Using a gas-tight syringe, inject a precise volume of high-purity (98-99 atom%) ¹⁵N₂ gas. The volume will depend on the bottle size and desired final enrichment (typically aiming for 2-7 atom%).[3] c. Gently mix the bottle for ≤ 15 minutes to initiate gas dissolution.[3] Avoid vigorous shaking which can damage cells.
3. Incubation: a. Incubate the bottles under conditions that mimic the natural environment (e.g., in-situ temperature, light cycle). b. Incubation times are critical. For the bubble method, longer incubations (12-24 hours) are recommended to allow for more complete gas equilibration, which minimizes the underestimation of fixation rates.[12][13][14]
4. Termination and Sample Processing: a. Stop the incubation by filtering the entire sample volume through a pre-combusted glass fiber filter (e.g., GF/F). b. Rinse the filter with unenriched, filtered sample water to remove any adsorbed tracer. c. Dry the filters (e.g., at 60°C overnight) and store them in a desiccator until analysis.
5. Analysis: a. Analyze the filters for total nitrogen content and ¹⁵N abundance using an Isotope Ratio Mass Spectrometer (IRMS).
6. Calculation: a. Calculate the nitrogen fixation rate using the formula derived from Montoya et al. (1996), accounting for the initial ¹⁵N abundance of the particulate matter and the assumed ¹⁵N enrichment of the dissolved N₂ pool.
Protocol 2: ¹⁵N₂-Enriched Water Method
This protocol, adapted from Mohr et al. (2010) and Großkopf et al. (2012), is designed for higher accuracy.[3][11]
1. Preparation of ¹⁵N₂-Enriched Water: a. Collect a larger volume of source water and sterile-filter it. b. Degas the water to remove ambient N₂. This can be done by sparging with an inert gas (e.g., Argon) or applying a vacuum. c. Transfer the degassed water to a gas-tight container (e.g., a serum bottle). d. Inject an excess volume of ¹⁵N₂ gas into the container and agitate vigorously (e.g., vortex for ≥ 5 minutes) to facilitate complete dissolution.[11] e. Allow the enriched water to equilibrate. It is crucial to measure the final ¹⁵N atom% of this stock solution using Membrane Inlet Mass Spectrometry (MIMS) or IRMS.[3]
2. Sample Incubation: a. Add a small, precise volume of the ¹⁵N₂-enriched water to the fresh sample in the incubation bottle (e.g., a 1-10% v/v addition). b. Gently mix to ensure homogeneity. c. Incubate under relevant environmental conditions. Shorter incubation times are more feasible with this method.
3. Termination, Processing, and Analysis: a. Follow steps 4 and 5 from the Bubble Method protocol.
4. Calculation: a. Calculate the nitrogen fixation rate using the measured ¹⁵N enrichment of the dissolved N₂ pool, which provides a more accurate substrate concentration.
| Parameter | Bubble Method | Enriched Water Method | Rationale & Reference |
| ¹⁵N₂ Introduction | Direct gas injection | Addition of pre-enriched water | To introduce the ¹⁵N tracer into the system.[3][11] |
| Key Advantage | Simplicity, minimal sample handling | High accuracy, constant ¹⁵N enrichment | Simplicity reduces potential for contamination; accuracy is key for reliable rate calculation.[3][11] |
| Key Disadvantage | Potential rate underestimation | Laborious, risk of contamination | Slow gas dissolution is a major source of error; preparation of enriched water is complex.[11][12] |
| Recommended Incubation | 12-24 hours | Can be shorter (e.g., 1-12 hours) | Longer time allows for gas equilibration in the bubble method.[12][13] |
| ¹⁵N Enrichment Verification | Often assumed/calculated | Directly measured in stock | Direct measurement of the ¹⁵N source pool is critical for accurate rate calculation.[3] |
Critical Control: Contaminant Screening
A significant potential artifact in ¹⁵N₂ tracer studies is the contamination of commercial ¹⁵N₂ gas stocks with trace amounts of ¹⁵N-labeled ammonium, nitrate, or nitrite.[10] These contaminants can be assimilated by non-diazotrophic organisms, leading to a false-positive signal and a gross overestimation of nitrogen fixation rates.
Protocol 3: Screening for ¹⁵N Contaminants
-
Prepare a control sample using filtered water from the study site.
-
Introduce the ¹⁵N₂ gas (or enriched water) using the same procedure as the experimental samples.
-
Incubate for the same duration.
-
At the end of the incubation, analyze the dissolved inorganic nitrogen pools (NH₄⁺, NO₃⁻, NO₂⁻) for ¹⁵N enrichment.
-
The absence of ¹⁵N enrichment in these pools confirms the purity of the ¹⁵N₂ gas stock.
III. Specialized Applications: Hydrazine-¹⁵N₂ Monohydrate as a Mechanistic Probe
Hydrazine-¹⁵N₂ monohydrate is not a substitute for ¹⁵N₂ gas in measuring bulk nitrogen fixation rates. Instead, it serves as a sophisticated tracer for investigating specific aspects of nitrogen metabolism and enzyme mechanisms. Its application is predicated on the hypothesis that hydrazine or a hydrazine-like species is an intermediate in the nitrogenase reaction cycle.
Application Note: Investigating Nitrogenase Intermediates
Recent advances in synthetic chemistry have shown that iron-based catalysts can selectively reduce N₂ to either ammonia or hydrazine, depending on the reaction conditions.[5][6][7] This highlights the plausibility of a hydrazine intermediate. By providing Hydrazine-¹⁵N₂ to purified nitrogenase enzymes or whole cells, researchers can investigate:
-
Competency as an Intermediate: Can the organism or enzyme further reduce or metabolize the provided hydrazine? Tracking the appearance of ¹⁵N in ammonia and subsequently in amino acids would provide evidence for this.
-
Inhibition/Competition: Does the presence of hydrazine inhibit the fixation of ¹⁵N₂ gas? Competitive assays can shed light on the binding and active sites of the enzyme.
Protocol 4: Hydrazine-¹⁵N₂ Metabolism in Cell Cultures
1. Culture Preparation: a. Grow a pure culture of a diazotrophic organism under N₂-fixing conditions. b. Harvest cells in the exponential growth phase and wash with a nitrogen-free medium.
2. Tracer Introduction: a. Resuspend the cells in nitrogen-free medium. b. Add Hydrazine-¹⁵N₂ monohydrate to a final concentration that is non-toxic (requires prior dose-response experiments). c. Set up parallel controls, including a no-tracer control and a ¹⁵N₂ gas positive control.
3. Time-Course Sampling: a. Incubate the cultures under optimal growth conditions. b. Collect subsamples at various time points (e.g., 0, 15, 30, 60, 120 minutes). c. Immediately quench metabolic activity (e.g., by rapid filtration and freezing in liquid nitrogen).
4. Metabolite Extraction and Analysis: a. Separate the sample into extracellular (medium) and intracellular (pellet) fractions. b. Extract metabolites from the cell pellet. c. Analyze the extracts for ¹⁵N enrichment in key metabolites like ammonia, urea, glutamine, and other amino acids.[8] This is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate different compounds before isotopic analysis.[15][16] ¹⁵N-NMR can also be a powerful tool for identifying novel metabolites of hydrazine.[8]
5. Data Interpretation: a. The detection of ¹⁵N in ammonia, followed by its incorporation into the amino acid pool, would demonstrate a metabolic pathway for hydrazine utilization. b. The rate of appearance of ¹⁵N in these downstream products provides insights into the kinetics of the enzymatic processes involved.
IV. Trustworthiness and Self-Validation
Every protocol described must be a self-validating system. This is achieved through a rigorous set of controls and checks:
-
Negative Controls: Incubations with killed cells or specific metabolic inhibitors should show no ¹⁵N incorporation, confirming that the observed signal is due to active biological processes.
-
Positive Controls: A known diazotroph cultured under optimal conditions should always yield a measurable and reproducible nitrogen fixation rate.
-
Time-Zero Samples: Samples processed immediately after tracer addition should show no ¹⁵N incorporation into biomass, establishing a true baseline.
-
Isotopic Purity: The atom% ¹⁵N of the tracer stock (both gas and hydrazine) must be known and verified.
-
Contaminant Checks: As detailed in Protocol 3, all ¹⁵N₂ gas stocks must be rigorously screened for ¹⁵N-labeled inorganic nitrogen contaminants.[10]
By integrating these controls, researchers can ensure the technical accuracy and trustworthiness of their results, providing authoritative and field-proven insights into the complexities of the nitrogen cycle.
V. References
-
White, A. E., et al. (2020). A critical review of the 15N2 tracer method to measure diazotrophic production in pelagic ecosystems. Limnology and Oceanography: Methods.
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Großkopf, T., et al. (2012). Simple approach for the preparation of 15−15N2-enriched water for nitrogen fixation assessments: evaluation, application and recommendations. Marine Chemistry.
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Montoya, J. P., et al. (1996). A Simple, High-Precision, High-Sensitivity Tracer Assay for N2 Fixation. Applied and Environmental Microbiology.
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Kana, T. M., et al. (1994). Simultaneous Measurement of Denitrification and Nitrogen Fixation Using Isotope Pairing with Membrane Inlet Mass Spectrometry Analysis. Applied and Environmental Microbiology.
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Wannicke, N., et al. (2018). New perspectives on nitrogen fixation measurements using N-15(2) gas. Frontiers in Marine Science.
-
Mohr, W., et al. (2010). New perspectives on nitrogen fixation measurements using 15N2 gas. Limnology and Oceanography: Methods.
-
Nieto, R., et al. (1996). Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry. Journal of Mass Spectrometry.
-
Klawonn, I., et al. (2018). New Perspectives on Nitrogen Fixation Measurements Using 15N2 Gas. ResearchGate.
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Manandhar, S. (2023). Quantifying fertilizer N and legume N recoveries in a no till maize-legume rotation using stable isotope techniques. UQ eSpace - The University of Queensland.
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He, X., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology.
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Barbour, M., & Cernusak, L. 15N labeling. PROMETHEUS – Protocols.
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Williams, J. P., et al. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry.
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Dabundo, R., et al. (2014). The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PLOS ONE.
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Yudkoff, M., et al. (1993). Measurement of >15>N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. Washington University School of Medicine Research Profiles.
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Unkovich, M. (2018). 15N2 as a tracer of biological N2 fixation: A 75-year retrospective. University of Melbourne Find an Expert.
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White, A. E., et al. (2020). A critical review of the 15N2 tracer method to measure diazotrophic production in pelagic ecosystems. Consensus.
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Wannicke, N., et al. (2018). New Perspectives on Nitrogen Fixation Measurements Using 15N2 Gas. Frontiers in Marine Science.
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Zhang, X., et al. (2022). Nitrogen stable isotope fractionation by biological nitrogen fixation reveals cellular nitrogenase is diffusion limited. PNAS Nexus.
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Van der Peet, H. (1995). Stable nitrogen isotopes. WUR eDepot.
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Thelen, J. J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv.
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Le, V., & Lapek, J. D. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Chemistry.
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Unknown. Expressing 15N labeled protein. Protocol Document.
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Thelen, J. J., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
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Thelen, J. J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
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Thompson, E. J., et al. (2023). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa. Journal of the American Chemical Society.
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Fildes, M. J., et al. (1993). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology.
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BenchChem. (2025). An In-depth Technical Guide to 13C and 15N Isotopic Labeling. BenchChem.
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Montoya, J. P., et al. (1996). A Simple, High-Precision, High-Sensitivity Tracer Assay for N(inf2) Fixation. Applied and Environmental Microbiology.
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Thompson, E. J., et al. (2023). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa. ResearchGate.
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Thompson, E. J., et al. (2023). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and p Ka. PubMed.
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Preece, N. E., et al. (1992). Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications.
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Thompson, E. J., et al. (2023). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and p Ka. Supporting Information.
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Genovese, C., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Catalysts.
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experimental design for in vivo 15N labeling with Hydrazine-15N2 monohydrate
Application Notes & Protocols
Experimental Design for In Vivo ¹⁵N Metabolic Labeling with Hydrazine-¹⁵N₂ Monohydrate
Abstract
Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the precise tracking of metabolic pathways and turnover rates of biomolecules in living systems.[1][2][3] Nitrogen-15 (¹⁵N) labeling, in particular, offers a robust method for system-wide analysis of protein and nitrogen-containing metabolite dynamics.[4][5] This document provides a comprehensive guide for the experimental design and execution of in vivo ¹⁵N labeling studies using Hydrazine-¹⁵N₂ monohydrate. Hydrazine, as a nitrogen-rich compound, presents a unique vehicle for delivering ¹⁵N atoms into the systemic nitrogen pool. We will detail the critical considerations for its use, from its metabolic fate and inherent toxicity to step-by-step protocols for administration, sample collection, and analysis. This guide is intended for researchers, scientists, and drug development professionals aiming to leverage this advanced labeling technique to investigate nitrogen metabolism.
Scientific Foundation and Strategic Considerations
Principles of In Vivo ¹⁵N Metabolic Labeling
Metabolic labeling in vivo involves the administration of a stable isotope-enriched compound to a living organism.[1][3] The organism's metabolic machinery incorporates the heavy isotope (e.g., ¹⁵N) into newly synthesized biomolecules, such as amino acids, proteins, and nucleotides. By comparing the isotopic enrichment of these molecules over time against their naturally abundant (¹⁴N) counterparts, researchers can quantify synthesis rates, degradation rates, and metabolic flux.[2][4] This approach minimizes measurement errors by introducing the label at the earliest possible stage, allowing labeled and unlabeled samples to be combined and processed together.[1][3]
Hydrazine-¹⁵N₂ Monohydrate: A Novel Labeling Agent
Hydrazine (N₂H₄) is a highly reactive, nitrogen-rich molecule. When synthesized with ¹⁵N isotopes (¹⁵N₂H₄), it can serve as a potent donor for stable isotope labeling. In vivo, hydrazine is known to be metabolized through several pathways, including N-oxidation and acetylation.[6][7] Critically, studies using ¹⁵N-labeled hydrazine have shown that the N-N bond can be cleaved, leading to the formation of ¹⁵N-ammonia.[6][8] This ¹⁵N-ammonia can then enter the body's general nitrogen pool, participating in the biosynthesis of amino acids (e.g., glutamine) and urea, thereby labeling a wide array of nitrogenous compounds.[6][9]
Critical Prerequisite: Safety and Handling of Hydrazine
Hydrazine is an acutely toxic, corrosive, and carcinogenic substance that must be handled with extreme caution. [10][11] Both acute and chronic exposure must be avoided. All work with hydrazine and its solutions must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Handling Protocol |
| Toxicity | Acutely toxic via inhalation, ingestion, and dermal contact.[10] Potential for liver, kidney, and central nervous system damage.[11][12] |
| Corrosivity | Causes severe burns to skin, eyes, and respiratory tract.[10][13] |
| Carcinogenicity | Classified as a potential human carcinogen based on animal studies.[12] |
| Reactivity | Flammable and unstable. Sensitive to heat, light, and friction.[10] |
Mandatory PPE:
-
Flame-resistant lab coat.
-
Chemical safety goggles and a face shield.
-
Double-gloving with nitrile or chloroprene gloves. Butyl rubber is highly recommended for extended handling.[11]
All institutional safety protocols for Particularly Hazardous Substances (PHS) must be strictly followed.[10]
Experimental Design: A Blueprint for Success
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following sections outline the key variables to consider.
Animal Model Selection
The choice of animal model is dependent on the research question. Common models for metabolic studies include mice and rats due to their well-characterized physiology and genetics.[14] When selecting a model, consider factors such as genetic background, age, and sex, as these can influence metabolic rates. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Dosing, Administration Route, and Pharmacokinetics
-
Dose-Finding Pilot Study (Mandatory): Due to hydrazine's toxicity, a pilot study is essential to determine the maximum tolerated dose (MTD) that does not cause overt clinical signs of distress but provides sufficient ¹⁵N incorporation. Start with very low doses based on published toxicology data (e.g., LOAEL values) and escalate cautiously.[15]
-
Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery of metabolic tracers in rodents.[16] It ensures rapid absorption into the bloodstream. Other routes like oral gavage or intravenous (IV) infusion can be considered depending on the desired pharmacokinetic profile.
-
Pharmacokinetics: Hydrazine is rapidly absorbed and distributed to tissues, with peak levels often reached within an hour and clearance within 24 hours.[17] The labeling window should be designed around this kinetic profile. A time-course experiment (e.g., collecting samples at 1, 4, 8, and 24 hours post-injection) is highly recommended to capture the peak incorporation and subsequent decay of the ¹⁵N label in different biomolecules.
Acclimatization and Dietary Control
Animals should be acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-induced metabolic changes. Standardize the diet and feeding schedule, as dietary nitrogen intake will compete with the ¹⁵N label and affect incorporation efficiency. For precise control, a defined synthetic diet may be used.
Control Groups
A robust experimental design must include appropriate control groups:
-
Vehicle Control: Animals administered the same volume of the vehicle (e.g., sterile saline) used to dissolve the Hydrazine-¹⁵N₂ monohydrate. This group controls for any effects of the injection procedure and vehicle itself.
-
Unlabeled Hydrazine Control: Animals administered an equimolar dose of unlabeled (¹⁴N) hydrazine monohydrate. This group is critical for distinguishing the metabolic effects of hydrazine from the effects of ¹⁵N labeling.
Detailed Experimental Protocol
This protocol provides a generalized framework for a rodent study. All quantities and time points must be optimized through pilot studies.
Materials and Reagents
-
Hydrazine-¹⁵N₂ monohydrate (Isotopic Purity: ≥98 atom % ¹⁵N)
-
Unlabeled Hydrazine monohydrate (for control group)
-
Sterile, pyrogen-free 0.9% saline solution (vehicle)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Tools for dissection and tissue collection
-
Liquid nitrogen or dry ice for snap-freezing samples
-
Appropriate PPE (See Section 1.3)
Workflow Diagram
Caption: Experimental workflow for in vivo ¹⁵N labeling.
Step-by-Step Methodology
Step 1: Preparation of Dosing Solution (Perform in Fume Hood)
-
Determine the required dose based on your pilot study (e.g., in mg/kg body weight).
-
Carefully weigh the required amount of Hydrazine-¹⁵N₂ monohydrate powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration. Ensure the solution is clear and fully dissolved. A typical injection volume for a mouse is 100-200 µL.
-
Prepare vehicle and unlabeled hydrazine control solutions in parallel.
-
Draw the solutions into clearly labeled syringes.
Step 2: Animal Administration
-
Weigh each animal to calculate the precise injection volume.
-
Gently restrain the animal.
-
Perform the IP injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Return the animal to its cage and monitor closely for any signs of adverse reaction, especially within the first hour post-injection.
Step 3: Sample Collection
-
At each designated time point, anesthetize the animal according to your approved protocol.
-
Collect blood via cardiac puncture or from the submandibular vein. Place into EDTA-coated tubes and keep on ice.
-
Perform cervical dislocation to euthanize the animal.
-
Quickly dissect the tissues of interest (e.g., liver, kidney, brain, muscle).
-
Rinse tissues briefly in ice-cold PBS to remove excess blood.
-
Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
Analytical Methodologies and Data Interpretation
Sample Preparation for Mass Spectrometry
-
For Proteomics: Tissues are homogenized in lysis buffer, and proteins are extracted. Protein concentration is determined (e.g., by BCA assay). A known amount of protein (e.g., 50 µg) is subjected to in-solution or filter-aided sample preparation (FASP) tryptic digestion to generate peptides.[18]
-
For Metabolomics: Metabolites are extracted using a solvent system, typically a cold methanol/water/chloroform mixture, to precipitate proteins and lipids and solubilize small molecules.
Mass Spectrometry (MS) Analysis
Samples are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][19]
-
For proteomics, the mass spectrometer detects peptide pairs: the unlabeled (¹⁴N) peptide and its ¹⁵N-labeled counterpart. The mass shift between them depends on the number of nitrogen atoms in the peptide sequence.
-
For metabolomics, the instrument measures the mass isotopologue distributions of key nitrogen-containing metabolites (e.g., amino acids, urea).
Calculation of ¹⁵N Enrichment
The percentage of ¹⁵N incorporation or enrichment is a critical metric.[20] It is calculated by comparing the signal intensity of the ¹⁵N-labeled isotopologue to the total signal intensity of all isotopologues for a given peptide or metabolite. Software packages like Protein Prospector or MaxQuant can automate this process for proteomics data.[2][21]
Formula for Enrichment %: Enrichment (%) = [Intensity of ¹⁵N-labeled species] / ([Intensity of ¹⁴N species] + [Intensity of ¹⁵N-labeled species]) * 100
Interpreting the Data
High ¹⁵N enrichment in a protein pool from a specific tissue indicates active protein synthesis during the labeling window. By comparing enrichment across different experimental groups (e.g., treatment vs. control), one can infer changes in protein turnover or nitrogen flux.
Metabolic Fate Diagram
Caption: Simplified metabolic fate of ¹⁵N from hydrazine.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High animal mortality or distress | Dose of hydrazine is too high (toxic). | Immediately stop the experiment. Re-evaluate toxicology data and perform a more cautious dose-finding study starting with significantly lower doses. |
| Low ¹⁵N incorporation | 1. Dose is too low. 2. Labeling time is too short. 3. High dietary nitrogen intake. 4. Poor absorption of the tracer. | 1. Cautiously increase the dose within the MTD. 2. Optimize the sample collection time point. 3. Use a defined, lower-protein diet during the experiment. 4. Consider an alternative administration route (e.g., IV). |
| High variability between animals | 1. Inconsistent administration. 2. Animal stress. 3. Underlying health differences. | 1. Ensure consistent injection technique and volume. 2. Ensure proper acclimatization and handling. 3. Increase group size (n) to improve statistical power. |
| Contradictory results | Metabolic effects of hydrazine itself are confounding the results. | Carefully compare results from the ¹⁵N-labeled group to both the vehicle control and the unlabeled (¹⁴N) hydrazine control groups to isolate labeling effects from pharmacological effects. |
References
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- Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed.
- Nieto, R., et al. (1996). Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry. PubMed.
- Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information.
- Nishimura, T. (1992). 15N-NH + Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. Japan Agricultural Research Quarterly.
- Dizdaroglu, M., et al. (2015). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. National Center for Biotechnology Information.
- Faubert, B., et al. (2021). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. National Center for Biotechnology Information.
- Keller, W. C. (1981). Percutaneous Toxicokinetics of Hydrazine and H-70 in the Rabbit. Defense Technical Information Center.
- Kadiiska, M. B. (2013). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology and Applied Pharmacology.
- Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
- Sanins, S. M., et al. (1990). Identification of novel hydrazine metabolites by 15N-NMR. PubMed.
- Springer, D. L., et al. (1981). Metabolism of Hydrazine. Defense Technical Information Center.
- Akpunonu, P., & Kaufman, M. B. (2023). Hydrazine Toxicology. National Center for Biotechnology Information.
- Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BNK Chemical.
- Townsend, M. A. (2003). USE OF NITROGEN-15 NATURAL ABUNDANCE METHOD TO IDENTIFY NITRATE SOURCES IN KANSAS GROUNDWATER. Kansas Geological Survey.
- Hall, S. C. (2018). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate.
- Rysgaard, S., et al. (1997). A sensitive method for determining nitrogen-15 isotope in urea. ResearchGate.
- Tao, T. (2025). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. BNK Chemical.
- Hanke, S., & Mann, M. (2012). Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse. Springer Nature Experiments.
- McClatchy, D. B., et al. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. National Center for Biotechnology Information.
- Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information.
- Agency for Toxic Substances and Disease Registry. (1997). ATSDR Hydrazines Tox Profile. atsdr.cdc.gov.
- Animal Nutrition and Metabolism In Vivo Model Development. (n.d.). BioVenic.
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- Guidance on the design and conduct of bioavailability and bioequivalence studies. (2016). World Health Organization (WHO).
- Stable isotope labelling in mammals. (2022). Silantes.
- Xu, R., et al. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol.
- Hydrazine Standard Operating Procedure. (n.d.). University of California, Santa Barbara.
- Guidance for Industry and Researchers. (2010). U.S. Food and Drug Administration.
- Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed.
- FDA sheds light on conducting human radiolabeled mass balance studies. (2022). RAPS.
- Study on Synthesis of 15 N- Hydrazine Hydrate. (n.d.). Hans Publishers.
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- Yudkoff, M., et al. (1996). In vivo nitrogen metabolism in ornithine transcarbamylase deficiency. National Center for Biotechnology Information.
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (2021). Matthews Lab.
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Application Notes and Protocols for Hydrazine-¹⁵N₂ Monohydrate in Drug Metabolism Studies
Preamble: The Challenge of Quantifying Elusive Metabolites
In the landscape of drug development, a comprehensive understanding of a candidate compound's metabolic fate is paramount. The journey from parent drug to its various metabolites dictates its efficacy, toxicity, and overall pharmacokinetic profile. Among the myriad of metabolic transformations, the formation of carbonyl-containing species—aldehydes and ketones—is a common pathway. However, these metabolites often present a significant analytical challenge. Their inherent volatility, poor ionization efficiency in mass spectrometry, and structural isomerism can render their accurate quantification in complex biological matrices a formidable task. This guide provides a detailed exploration of a robust analytical strategy to overcome these hurdles: the use of Hydrazine-¹⁵N₂ monohydrate for the derivatization and subsequent quantification of carbonyl metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: The Scientific Rationale — Why ¹⁵N₂-Hydrazine Derivatization?
The core principle of this methodology rests on two synergistic pillars: chemical derivatization and stable isotope dilution.
1.1 The Power of Derivatization:
Many low-molecular-weight aldehydes and ketones exhibit poor sensitivity in their native form when analyzed by common mass spectrometry techniques like electrospray ionization (ESI).[1] Chemical derivatization is a powerful strategy to overcome this by chemically modifying the analyte to introduce desirable properties.[2] Hydrazine-based reagents react specifically with the carbonyl group (C=O) of aldehydes and ketones to form a stable hydrazone derivative.[1][2]
This transformation achieves several critical objectives:
-
Enhanced Ionization Efficiency: The newly formed hydrazone often incorporates a moiety that is more readily ionized, significantly boosting the signal intensity in the mass spectrometer.[1]
-
Improved Chromatographic Retention: Carbonyl compounds can be highly polar and elute early in reverse-phase liquid chromatography (RPLC), often co-eluting with matrix components. The hydrazone derivative is typically more hydrophobic, leading to better retention and separation from interferences.[3]
-
Increased Molecular Weight: The addition of the hydrazine moiety increases the mass of the analyte, shifting it to a higher, often less noisy, region of the mass spectrum.[1]
Diagram 1: General Derivatization Reaction
This diagram illustrates the fundamental reaction between a carbonyl-containing metabolite and Hydrazine-¹⁵N₂ to form a stable, ¹⁵N-labeled hydrazone, which is amenable to LC-MS/MS analysis.
Caption: Derivatization of a carbonyl metabolite with Hydrazine-¹⁵N₂.
1.2 The Gold Standard: Stable Isotope Dilution (SID)
While derivatization enhances detectability, accurate quantification in complex biological matrices like plasma or urine is plagued by matrix effects and potential analyte loss during sample preparation.[4] This is where the stable isotope-labeled derivatizing agent, Hydrazine-¹⁵N₂, becomes a game-changer.
By using Hydrazine-¹⁵N₂ to generate an internal standard, we employ the principle of isotope dilution mass spectrometry (IDMS). A known quantity of a stable isotope-labeled version of the analyte is spiked into the sample at the earliest stage of preparation. This internal standard is chemically identical to the endogenous analyte but has a different mass due to the heavier isotope (¹⁵N instead of ¹⁴N).
In this application, instead of a labeled analyte, we use a labeled derivatizing agent to create a labeled version of the analyte in situ. A more robust approach, however, is to synthesize the ¹⁵N-labeled hydrazone of the target metabolite beforehand and use it as the internal standard. For the purpose of this guide, we will focus on its use as a derivatizing agent for the analyte while a different, structurally similar carbonyl compound is derivatized with unlabeled hydrazine to act as an internal standard, or more ideally, the ¹⁵N-labeled hydrazone of the target metabolite is used as the internal standard.
The key advantage is that any loss of analyte during extraction, derivatization, or injection, as well as any suppression or enhancement of the MS signal due to the sample matrix, will affect both the analyte and the internal standard equally.[4] The ratio of the MS signal of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification.[5]
Part 2: Experimental Design and Protocols
This section outlines a comprehensive workflow for the quantification of a hypothetical carbonyl-containing drug metabolite, "Metabolite-C," in human plasma.
Diagram 2: Overall Analytical Workflow
This flowchart provides a high-level overview of the entire process, from sample collection to data analysis, highlighting the key stages of the protocol.
Caption: Workflow for Metabolite-C quantification using ¹⁵N-Hydrazine.
2.1 Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example |
| Hydrazine-¹⁵N₂ monohydrate | 98 atom % ¹⁵N | Sigma-Aldrich |
| Metabolite-C Analytical Standard | >98% | In-house or custom synthesis |
| ¹³C-labeled Metabolite-C (Internal Standard) | >98%, >99 atom % ¹³C | Custom synthesis |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® system |
| Human Plasma (K₂EDTA) | Pooled, drug-free | BioIVT |
2.2 Preparation of Stock and Working Solutions
-
Hydrazine-¹⁵N₂ Stock (1 mg/mL): Accurately weigh 10 mg of Hydrazine-¹⁵N₂ monohydrate and dissolve in 10 mL of 50:50 ACN:Water. Note: Handle hydrazine compounds with extreme care in a fume hood as they are toxic.
-
Derivatization Reagent (100 µg/mL): Dilute the stock solution 1:10 in a solution of 50:50 ACN:Water containing 0.2% formic acid. The acidic condition helps to catalyze the hydrazone formation.[3]
-
Metabolite-C Stock (1 mg/mL): Dissolve 10 mg of Metabolite-C in 10 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve 10 mg of ¹³C-labeled Metabolite-C in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of Metabolite-C from the stock solution in methanol to create calibration standards. Prepare a working IS solution by diluting the IS stock to a suitable concentration (e.g., 100 ng/mL) in methanol.
2.3 Protocol: Sample Preparation and Derivatization
This protocol is based on established methods for derivatization and isotope dilution analysis.[3][5]
-
Aliquoting: To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of the Derivatization Reagent (100 µg/mL Hydrazine-¹⁵N₂). Vortex to ensure the residue is fully dissolved.
-
Reaction: Incubate the samples at 60°C for 60 minutes in a heating block.[3] Causality: Heating accelerates the reaction rate to ensure complete derivatization of the analyte.
-
Final Preparation: After incubation, cool the samples to room temperature. Add 50 µL of Type I water to each sample, vortex, and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Injection: Transfer the final solution to an LC autosampler vial and inject into the LC-MS/MS system.
2.4 LC-MS/MS Instrumental Conditions (Example)
-
LC System: Shimadzu Nexera or Waters ACQUITY UPLC
-
Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+ or Thermo Scientific TSQ Altis™
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These must be optimized for the specific Metabolite-C-hydrazone derivative. For a hypothetical Metabolite-C with a molecular weight of 250 Da and Hydrazine-¹⁵N₂ (mass ~34 Da), the derivative would have a mass of ~282 Da (after loss of H₂O).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metabolite-C-¹⁵N₂-hydrazone | [M+H]⁺ | Optimized fragment 1 |
| ¹³C-Metabolite-C-¹⁵N₂-hydrazone | [M+H]⁺ | Optimized fragment 1 |
Self-Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, and matrix effects.[5]
Part 3: Data Interpretation and Troubleshooting
3.1 Data Analysis:
The concentration of Metabolite-C in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Metabolite-C in the samples is then interpolated from this curve.
3.2 Potential Pitfalls and Field-Proven Insights:
-
Incomplete Derivatization: Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Incomplete derivatization will lead to inaccurate results.
-
Formation of Isomers: Hydrazone formation can result in syn and anti geometric isomers, which may appear as two separate peaks in the chromatogram.[6] It is crucial to ensure both peaks are integrated or that chromatographic conditions are optimized to merge them into a single peak.
-
Stability of Derivatives: While generally stable, the stability of the hydrazone derivatives in the final solvent and in the autosampler should be assessed during method development.
-
Hydrazine Reactivity: Hydrazine is a reactive compound. Ensure all labware is clean and free of contaminants that could react with the derivatizing agent.
By implementing this robust, stable isotope-based derivatization strategy, researchers can achieve the sensitivity, specificity, and accuracy required for the demanding bioanalytical challenges in modern drug metabolism studies.
References
-
Davis, M. et al. (2020). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology. Available at: [Link]
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Higashi, T. (2025). Derivatization as a Tool for Reaching Low pg/mL Detection Limits in Salivary Steroidomics. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Pérez-Mañá, C. et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. Available at: [Link]
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Guo, K. et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]
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Clench, M.R. et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry. Available at: [Link]
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Guo, K. et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. International Journal of Molecular Sciences. Available at: [Link]
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Preece, N. E. et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology. Available at: [Link]
- Wang, G. T. (2002). Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
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Yan, H. et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Appelblad, P. et al. (1997). Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst. Analytical Chemistry. Available at: [Link]
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Yao, D. et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
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Application Note: Stable Isotope Labeling and Quantification of Amino Acids using Hydrazine-¹⁵N₂ Monohydrate and GC-MS
For inquiries: [Contact Information]
Abstract
This application note details a robust and sensitive method for the derivatization of amino acids using ¹⁵N₂-labeled hydrazine monohydrate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This stable isotope labeling strategy introduces a specific mass tag (+2 Da) at the carboxyl terminus of each amino acid, facilitating their use as internal standards for accurate quantification in complex biological matrices. The protocol employs a two-stage derivatization process: initial activation of the carboxylic acid group followed by hydrazinolysis to form a stable ¹⁵N₂-hydrazide, and a subsequent silylation step to enhance volatility for GC analysis. This method provides excellent chromatographic resolution and characteristic mass spectral fragmentation patterns, making it a powerful tool for researchers in metabolomics, proteomics, and drug development.
Introduction: The Rationale for a Novel Derivatization Strategy
The quantitative analysis of amino acids is fundamental across various scientific disciplines, from metabolic research to pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical platform due to its high chromatographic resolution, sensitivity, and reproducibility. However, the inherent properties of amino acids—being polar, zwitterionic, and non-volatile—preclude their direct analysis by GC.[1] Therefore, chemical derivatization is an essential prerequisite to block polar functional groups (e.g., -COOH, -NH₂, -OH, -SH) and increase the volatility of the analytes.[2]
Numerous derivatization techniques exist, with silylation and acylation being the most common.[1][3] While effective, these methods can sometimes suffer from the formation of multiple derivatives for a single amino acid or instability of the resulting products.[4] Stable isotope labeling, in particular, offers significant advantages for quantitative analysis by allowing for the creation of ideal internal standards that co-elute with the analyte of interest and correct for variations in sample preparation and instrument response.[5]
This application note introduces a targeted derivatization strategy utilizing Hydrazine-¹⁵N₂ monohydrate . This reagent specifically reacts with the carboxyl group of amino acids to form a stable ¹⁵N₂-labeled hydrazide. The incorporation of two ¹⁵N atoms provides a distinct +2 Da mass shift, creating an ideal internal standard for each corresponding unlabeled amino acid.[6][7] A subsequent silylation step ensures the final derivative is sufficiently volatile for GC-MS analysis. This dual-derivatization approach provides a highly specific, robust, and sensitive method for the precise quantification of amino acids.
Principle of the Method
The derivatization process is a sequential, two-stage reaction designed for optimal efficiency and product stability.
Stage 1: Carboxyl Group Activation and ¹⁵N₂-Hydrazinolysis
Direct reaction of a carboxylic acid with hydrazine to form a hydrazide can be inefficient.[8] To drive the reaction to completion, the carboxylic acid group of the amino acid is first activated. A common and effective method is the formation of a methyl ester by heating the amino acid in an acidic methanol solution. This activated intermediate readily undergoes nucleophilic acyl substitution upon reaction with Hydrazine-¹⁵N₂ monohydrate, yielding the corresponding ¹⁵N₂-labeled amino acid hydrazide.[9] This reaction is highly specific to the carboxyl group.
Stage 2: Silylation of Active Hydrogens
The resulting ¹⁵N₂-amino acid hydrazide still contains active hydrogens on the α-amino group, the hydrazide moiety itself, and any functional groups in the side chain (e.g., the hydroxyl group of serine or threonine). These polar sites must be derivatized to ensure volatility. Silylation using a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is highly effective. MTBSTFA replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule volatile and thermally stable for GC-MS analysis.[2]
Visualizing the Derivatization Workflow
Caption: Workflow for the two-stage derivatization of amino acids.
Chemical Reaction Pathway
Caption: Chemical pathway for derivatization.
Materials and Reagents
Reagents
-
Amino Acid Standards Kit
-
Hydrazine-¹⁵N₂ monohydrate, 98 atom % ¹⁵N (e.g., Sigma-Aldrich P/N 492787)[6]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Methanol (Anhydrous, ≥99.8%)
-
Acetyl Chloride (ACS reagent, ≥98.0%)
-
Acetonitrile (Anhydrous, ≥99.8%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Toluene (Anhydrous, ≥99.8%)
-
Nitrogen gas (High purity)
Apparatus
-
GC-MS system with Electron Ionization (EI) source
-
Reacti-Vials™ or other suitable reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven capable of maintaining temperatures up to 110°C
-
Evaporator (e.g., nitrogen stream evaporator)
-
Microsyringes
-
Vortex mixer
Detailed Experimental Protocol
Safety Precaution: Hydrazine is highly toxic and a suspected carcinogen.[6][10] All steps involving hydrazine and derivatization reagents should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step 4.1: Preparation of Reagents
-
2M HCl in Methanol: In the fume hood, slowly add 1.6 mL of acetyl chloride to 10 mL of cold, anhydrous methanol. This solution should be prepared fresh.
Step 4.2: Sample Preparation
-
Pipette an appropriate volume of the amino acid standard solution or sample extract into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 50-60°C. It is critical to ensure the sample is completely dry, as moisture will interfere with the derivatization reactions.[2][4]
Step 4.3: Stage 1 - Activation and Hydrazinolysis
-
Activation: To the dried sample, add 200 µL of 2M HCl in methanol. Cap the vial tightly and heat at 80°C for 60 minutes to convert the amino acids to their methyl ester hydrochlorides.
-
Cool the vial to room temperature.
-
Evaporate the acidic methanol to dryness under a stream of nitrogen.
-
Hydrazinolysis: Add 50 µL of anhydrous toluene and 10 µL of Hydrazine-¹⁵N₂ monohydrate to the dried residue.
-
Cap the vial tightly and heat at 100°C for 60 minutes. This step facilitates the conversion of the methyl ester to the ¹⁵N₂-hydrazide.
-
Cool the vial to room temperature and evaporate the remaining solvent and excess hydrazine under a stream of nitrogen.
Step 4.4: Stage 2 - Silylation
-
To the dried ¹⁵N₂-hydrazide residue, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
For amino acids that are difficult to derivatize, the addition of 10-20 µL of pyridine can act as a catalyst and improve reaction efficiency.[3]
-
Cap the vial tightly, vortex briefly, and heat at 100°C for 2-4 hours. The reaction time can be optimized for specific amino acids.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | SLB-5ms (20 m x 0.18 mm I.D., 0.18 µm film) or similar |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temp | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold 2 min; Ramp to 300°C at 10°C/min; Hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM) |
Data Analysis and Expected Results
The TBDMS derivatives of ¹⁵N₂-amino acid hydrazides are expected to produce characteristic fragmentation patterns in EI-MS. The molecular ion (M⁺) may be weak or absent. A prominent fragment is typically observed at [M-57]⁺ , corresponding to the loss of a tert-butyl group (C₄H₉).
For quantification, SIM mode is recommended. Monitor the characteristic ions for both the unlabeled (analyte) and the ¹⁵N₂-labeled (internal standard) derivatives. For example, for an amino acid derivative with a prominent [M-57]⁺ fragment, the corresponding fragment for the labeled standard will be at [M-57+2]⁺ . The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve for quantification.
| Amino Acid | Expected TBDMS Groups | Unlabeled [M-57]⁺ Fragment (m/z) | ¹⁵N₂-Labeled [M-57+2]⁺ Fragment (m/z) |
| Alanine | 3 | 317 | 319 |
| Valine | 3 | 345 | 347 |
| Serine | 4 | 419 | 421 |
| Aspartic Acid | 4 | 433 | 435 |
| Phenylalanine | 3 | 393 | 395 |
| Note: | The number of TBDMS groups includes derivatization of α-amino, hydrazide, and side-chain functional groups. | Exact m/z values should be confirmed experimentally. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low derivative yield | Presence of moisture in the sample or reagents. | Ensure complete drying of the sample. Use anhydrous solvents and fresh reagents. Store reagents under inert gas. |
| Incomplete activation or hydrazinolysis. | Increase reaction time or temperature for Stage 1. Ensure fresh acidic methanol is used. | |
| Multiple peaks for one amino acid | Incomplete silylation. | Increase silylation time or temperature. Consider adding pyridine as a catalyst.[3] |
| Poor peak shape (tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the GC column. Ensure complete derivatization. |
| No peaks detected | Derivative instability. | Analyze samples as soon as possible after derivatization. Check injector temperature to avoid thermal degradation. |
Conclusion
The described two-stage derivatization method using Hydrazine-¹⁵N₂ monohydrate provides a highly effective and specific means of preparing amino acids for quantitative GC-MS analysis. The introduction of a stable isotope label at the carboxyl group creates an ideal internal standard, enabling high accuracy and precision. This application note provides a comprehensive protocol that can be adapted by researchers in various fields requiring robust amino acid quantification.
References
-
ChemBK. (2024). HYDRAZINE-15N2 MONOHYDRATE - Physico-chemical Properties. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]
- Google Patents. (1974). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
-
MDPI. (2024). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]
-
ResearchGate. (2009). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]
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Application Notes and Protocols for Tracing Nitrogen Pathways in Soil Ecosystems with Hydrazine-¹⁵N₂ Monohydrate
Authored by: A Senior Application Scientist
Introduction: Unraveling the Soil Nitrogen Cycle with Stable Isotope Tracers
The nitrogen (N) cycle is a cornerstone of terrestrial ecosystem productivity and health. Understanding the intricate pathways of nitrogen—from fixation of atmospheric dinitrogen (N₂) to mineralization, nitrification, denitrification, and assimilation by plants and microorganisms—is paramount for sustainable agriculture, environmental management, and mitigating climate change.[1] Stable isotope tracing, particularly using the non-radioactive isotope ¹⁵N, offers a powerful lens to illuminate these complex processes.[2] By introducing a compound enriched in ¹⁵N into a soil system, researchers can meticulously track the movement and transformation of nitrogen, distinguishing the fate of the applied tracer from the vast background of native ¹⁴N.[2][3] This allows for the quantification of gross rates of N transformations, providing a more dynamic and accurate picture than methods that only measure net changes in inorganic N pools.[4]
This guide focuses on the application of a specific, yet less conventional, tracer: Hydrazine-¹⁵N₂ monohydrate (H₂¹⁵N¹⁵NH₂ · H₂O) . While direct tracing with ¹⁵N₂ gas is a standard for studying biological nitrogen fixation[1][5], and ¹⁵N-labeled ammonium and nitrate are commonly used for other cycle components[2][6], hydrazine-¹⁵N₂ offers unique potential. Hydrazine is a known intermediate in the anaerobic ammonium oxidation (anammox) process[7][8][9][10] and its high reactivity and distinct chemical properties may provide novel insights into specific microbial pathways and abiotic reactions within the soil matrix.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust ¹⁵N tracing studies in soil ecosystems using Hydrazine-¹⁵N₂ monohydrate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Part 1: The Rationale for Hydrazine-¹⁵N₂ Monohydrate as a Tracer
The choice of a tracer is dictated by the specific research question. While traditional ¹⁵N tracers are effective, Hydrazine-¹⁵N₂ monohydrate presents a unique tool for investigating specific nitrogen transformation pathways.
1.1. Probing the Anammox Pathway: Anaerobic ammonium oxidation (anammox) is a significant pathway for N loss in anoxic environments. In this process, ammonium is oxidized using nitrite as the electron acceptor to produce dinitrogen gas, with hydrazine as a key intermediate.[7][8][9][10] The direct application of ¹⁵N-labeled hydrazine can allow for precise tracing of its consumption and transformation by anammox bacteria, helping to quantify the activity of this important microbial group in soil micro-sites.
1.2. Investigating Abiotic Reactions: Hydrazine is a highly reactive molecule that can undergo complex interactions with soil components.[11][12] It can be adsorbed to soil colloids and may participate in abiotic reactions with soil organic matter and minerals.[11][12] Using Hydrazine-¹⁵N₂, researchers can differentiate between biological consumption and abiotic sequestration or transformation of this reactive nitrogen compound.
1.3. A Novel Substrate for Nitrogen Fixation Studies: While not a conventional approach, the introduction of Hydrazine-¹⁵N₂ could offer insights into the broader enzymatic capabilities of the soil microbiome. Some nitrogenases have been shown to reduce hydrazine.[13] Studying the fate of ¹⁵N from hydrazine could reveal alternative pathways of nitrogen incorporation or transformation by diazotrophs.
Table 1: Properties of Hydrazine-¹⁵N₂ Monohydrate
| Property | Value | Source |
| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂O | [14] |
| Molecular Weight | 52.05 g/mol | [14] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [14] |
| Form | Liquid | [14] |
| Boiling Point | 120.1 °C | [14] |
| Density | 1.073 g/mL at 25 °C | [14] |
| Solubility | Miscible with water and ethanol | [15] |
Part 2: Experimental Design and Protocols
A meticulously designed experiment is crucial for unambiguous results. The following sections provide step-by-step protocols for a soil incubation study using Hydrazine-¹⁵N₂ monohydrate.
Experimental Workflow Overview
The overall workflow for a terrestrial ¹⁵N tracer study involves several key stages, from soil collection to data interpretation.
Caption: Experimental workflow for a terrestrial ¹⁵N tracer study using Hydrazine-¹⁵N₂ monohydrate.
Detailed Protocol: Soil Incubation Study
This protocol outlines a laboratory-based soil incubation experiment to trace the fate of nitrogen from Hydrazine-¹⁵N₂ monohydrate.
Materials:
-
Freshly collected soil, sieved (2 mm) to remove roots and large debris.
-
Hydrazine-¹⁵N₂ monohydrate (≥98 atom % ¹⁵N).
-
Sterile, deionized water.
-
Incubation vessels (e.g., Mason jars with gas-tight lids).
-
2 M Potassium Chloride (KCl) solution.
-
Filtration apparatus (e.g., Whatman No. 1 filters).
-
Drying oven (60-70°C).
-
Ball mill or mortar and pestle.
-
Microbalance.
-
Tin capsules for elemental analysis.
-
Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[16]
Procedure:
Step 1: Soil Preparation and Pre-incubation
-
Collect soil from the field, aiming for a representative sample of the study site.[17]
-
Sieve the soil through a 2 mm mesh to homogenize it and remove large organic matter and stones.[18]
-
Adjust the soil moisture to a desired level (e.g., 50-60% of water-holding capacity) and pre-incubate the soil in the dark at a constant temperature (e.g., 25°C) for 5-7 days. This allows the microbial community to stabilize after the disturbance of sampling and sieving.
Step 2: Preparation of Tracer Solution
-
CAUTION: Hydrazine is toxic and a suspected carcinogen.[19] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.
-
Prepare a stock solution of Hydrazine-¹⁵N₂ monohydrate in sterile, deionized water. The concentration will depend on the target application rate. A common approach is to add a tracer amount that is roughly 10% of the native soil N pool being studied to ensure a measurable enrichment without significantly altering the pool size.[6]
Step 3: Tracer Application and Incubation
-
Weigh out equal amounts of pre-incubated soil into each incubation vessel. Have at least three replicate vessels for each time point.
-
Add the Hydrazine-¹⁵N₂ tracer solution evenly to the soil surface using a pipette, and then thoroughly mix to ensure uniform distribution.
-
For control samples, add an equivalent volume of deionized water.
-
Seal the incubation vessels. If studying gaseous N fluxes (e.g., N₂O, N₂), the headspace should be sampled at each time point.
-
Incubate the soil samples under controlled conditions (e.g., constant temperature and darkness).
Step 4: Time-Course Sampling and Extraction
-
At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), destructively sample the replicate vessels.
-
For the analysis of inorganic N pools (NH₄⁺ and NO₃⁻), immediately extract a subsample of soil with 2 M KCl solution (e.g., at a 1:5 soil-to-solution ratio). Shake for 1 hour and then filter the extract. Store the filtered extracts frozen until analysis.
-
Take another subsample for total soil N analysis and for microbial biomass N analysis (if desired).
Step 5: Sample Preparation for ¹⁵N Analysis
-
Soil Samples: Dry the soil subsamples in an oven at 60-70°C to a constant weight.[3][20] Avoid higher temperatures as they can lead to N loss.[18] Grind the dried soil to a fine, homogeneous powder using a ball mill or mortar and pestle.[3][20][21]
-
KCl Extracts: The ¹⁵N content of NH₄⁺ and NO₃⁻ in the KCl extracts can be determined using methods like the ammonia diffusion method followed by IRMS analysis or by using a denitrifier method to convert nitrate to N₂O for analysis.[22][23]
-
Encapsulation: Accurately weigh the powdered soil samples into tin capsules.[20][21] The amount of sample will depend on the expected N concentration, typically aiming for 20-150 µg of N per capsule.[20]
Step 6: ¹⁵N Analysis and Data Calculation
-
Analyze the encapsulated samples for total N and ¹⁵N abundance using an EA-IRMS.[16]
-
The results are typically expressed in atom % ¹⁵N or as a delta value (δ¹⁵N).
-
Calculate the recovery of the ¹⁵N tracer in different soil pools (e.g., total soil N, NH₄⁺, NO₃⁻) at each time point to determine the rates of N transformation. The isotope dilution method can be used to calculate gross mineralization and immobilization rates.[4]
Part 3: Visualizing Nitrogen Pathways and Data
Visual aids are essential for conceptualizing the complex interactions within the soil nitrogen cycle and for presenting data clearly.
Conceptual Diagram of Nitrogen Tracing
This diagram illustrates how Hydrazine-¹⁵N₂ monohydrate can be used to trace nitrogen through various soil pools.
Caption: Simplified nitrogen cycling pathway with Hydrazine-¹⁵N₂ tracer input.
Data Presentation
Summarize quantitative results in tables for easy comparison and interpretation.
Table 2: Example Data Table for ¹⁵N Recovery
| Time (days) | Soil Pool | Total N (µg N/g soil) | Atom % ¹⁵N | ¹⁵N Recovery (% of added tracer) |
| 0 | Total Soil N | 1500 | 0.375 | 100 |
| NH₄⁺-N | 10 | 15.0 | 50 | |
| NO₃⁻-N | 5 | 0.367 | 0 | |
| 7 | Total Soil N | 1500 | 0.374 | 98 |
| NH₄⁺-N | 8 | 5.0 | 15 | |
| NO₃⁻-N | 12 | 2.5 | 10 | |
| 14 | Total Soil N | 1500 | 0.373 | 95 |
| NH₄⁺-N | 7 | 2.0 | 5 | |
| NO₃⁻-N | 15 | 1.5 | 8 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Part 4: Conclusion and Future Directions
The use of ¹⁵N-labeled compounds is an indispensable tool for elucidating the mechanisms and rates of nitrogen transformations in soil ecosystems.[1][24] Hydrazine-¹⁵N₂ monohydrate, while a less common tracer, offers unique opportunities to investigate specific microbial and abiotic pathways, particularly the anammox process. The protocols outlined in this guide provide a robust framework for conducting such studies. By combining careful experimental design, precise analytical techniques, and thoughtful data interpretation, researchers can gain deeper insights into the complex and vital soil nitrogen cycle. Future research could explore the application of Hydrazine-¹⁵N₂ in combination with other isotopic tracers (e.g., ¹³C) and molecular techniques (e.g., Stable Isotope Probing) to link specific microbial taxa to nitrogen cycling functions.
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Nishio, T., Kanamori, T., & Fujimoto, T. (n.d.). ¹⁵N-NH₄⁺ Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. JARQ. Retrieved from [Link]
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Makita, T., et al. (2011). Analytical techniques for quantifying (¹⁵)N/(¹⁴)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. Microbes and Environments, 26(1), 46-53. Retrieved from [Link]
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Harhangi, H.R., et al. (2012). Hydrazine Synthase, a Unique Phylomarker with Which To Study the Presence and Biodiversity of Anammox Bacteria. Applied and Environmental Microbiology, 78(3), 752-758. Retrieved from [Link]
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Mondal, B., et al. (2023). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. Chemical Communications, 59(98), 14643-14646. Retrieved from [Link]
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van de Graaf, A.A., et al. (1997). Metabolic pathway of anaerobic ammonium oxidation on the basis of ¹⁵N studies in a fluidized bed reactor. Microbiology, 143(7), 2415-2421. Retrieved from [Link]
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Jin, R., et al. (2012). Anaerobic Ammonium Oxidation: From Laboratory to Full-Scale Application. BioMed Research International, 2012, 910189. Retrieved from [Link]
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Dost, F.N., et al. (1966). Metabolism of Hydrazine. DTIC. Retrieved from [Link]
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Wang, C., et al. (2025). Application of ¹⁵N stable isotope techniques to biological nitrogen fixation in terrestrial ecosystems. Ying Yong Sheng Tai Xue Bao, 36(7), 1952-1960. Retrieved from [Link]
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UBC Wiki. (2011). Course:EOSC 475/ResearchProject/AnammoxBacteria. Retrieved from [Link]
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Schmid, M.C., et al. (2005). Biomarkers for in situ detection of anaerobic ammonium-oxidizing (anammox) bacteria. Applied and Environmental Microbiology, 71(4), 1677-1684. Retrieved from [Link]
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Ashton, T.D., et al. (2017). Tracing fertiliser through a grassland ecosystem using ¹⁵N-tracer approaches. University of Bristol. Retrieved from [Link]
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MacLeod, K.C., & Holland, P.L. (2016). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa. Journal of the American Chemical Society, 138(49), 15881-15890. Retrieved from [Link]
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Cao, L., et al. (2020). Mechanistic Insights into Nitrogenase-Catalyzed Nitrogen Fixation: A QM/MM Study. ACS Catalysis, 10(15), 8443-8452. Retrieved from [Link]
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Zirrolli, J.A., & Braun, D.L. (1996). Bioremediation of Hydrazine: A Literature Review. DTIC. Retrieved from [Link]
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Hoffman, B.M., et al. (2009). Trapping a hydrazine reduction intermediate on the nitrogenase active site. Journal of the American Chemical Society, 131(45), 16571-16579. Retrieved from [Link]
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Moliner, A.M. (1988). Title: Hydrazine chemistry in aqueous and soil environments. ResearchGate. Retrieved from [Link]
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Application Note: Strategic Synthesis of ¹⁵N-Labeled Heterocycles Using Hydrazine-¹⁵N₂ Monohydrate
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of nitrogen-15 (¹⁵N) labeled heterocyclic compounds using ¹⁵N₂-hydrazine monohydrate. The incorporation of stable isotopes like ¹⁵N is indispensable for a multitude of applications, including mechanistic elucidation in biological systems, quantitative analysis via mass spectrometry (ADME/Tox studies), and advanced NMR structural studies. This note emphasizes the practical utility of ¹⁵N₂-hydrazine as a versatile and efficient building block for introducing two adjacent ¹⁵N atoms into a variety of important heterocyclic scaffolds, such as pyrazoles, indazoles, and pyridazines. We will delve into the underlying reaction mechanisms, provide field-tested, step-by-step protocols, and address critical safety and handling considerations.
Introduction: The Significance of ¹⁵N-Labeling with Hydrazine
Heterocyclic motifs are foundational structures in pharmaceuticals, agrochemicals, and materials science. Understanding their metabolic fate, mechanism of action, and structural dynamics is paramount. Stable isotope labeling (SIL) with ¹⁵N offers a non-radioactive method to trace and quantify these molecules with high precision.[1][2] Hydrazine-¹⁵N₂ is a uniquely powerful reagent in this context, as it delivers a ¹⁵N-¹⁵N fragment, enabling the direct synthesis of heterocycles with two labeled nitrogen atoms. This is particularly advantageous for:
-
Mechanistic Studies: Tracking the ¹⁵N-¹⁵N bond through metabolic pathways can reveal novel biotransformations.
-
Quantitative Mass Spectrometry (LC-MS): ¹⁵N-labeled compounds serve as ideal internal standards in pharmacokinetic and pharmacodynamic studies, providing high accuracy due to co-elution with the unlabeled analyte.[3]
-
NMR Spectroscopy: The presence of adjacent ¹⁵N atoms gives rise to unique ¹⁵N-¹⁵N coupling constants, providing valuable structural constraints and insights into electronic structure.[4]
This guide focuses on the practical application of ¹⁵N₂-hydrazine monohydrate, a more common and safer form than its anhydrous counterpart, for the construction of key heterocyclic cores.[5]
Safety First: Handling Hydrazine-¹⁵N₂ Monohydrate
Trustworthiness & Self-Validation: A protocol's integrity begins with the safety of the researcher. Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS) and demand strict adherence to safety protocols.[5]
Hydrazine monohydrate is acutely toxic, corrosive, a suspected carcinogen, and flammable.[5][6][7] All manipulations must be conducted within a certified chemical fume hood.[8][9]
Mandatory Personal Protective Equipment (PPE):
-
Hands: Chloroprene or butyl gloves are recommended. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[5]
-
Eyes/Face: ANSI Z87.1-compliant chemical safety goggles and a full-face shield are essential, especially when handling larger quantities or during transfers.[5][9]
Storage & Handling:
-
Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives and toxins.[7][8]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[6][7][8]
-
Use non-sparking tools and ensure containers are grounded and bonded during transfers to prevent static discharge.[6][8]
Waste Disposal: Hydrazine waste is considered extremely hazardous.[5] It should be collected in a designated, labeled container and disposed of through your institution's environmental health and safety (EH&S) office. Never quench residual hydrazine with oxidants without a validated and controlled institutional protocol, as this can lead to violent reactions.[9]
Synthetic Protocols & Mechanistic Insights
The core utility of hydrazine in heterocycle synthesis lies in its bifunctional nucleophilicity, allowing it to react with dielectrophilic substrates to form stable rings.[10] The most common strategy involves the condensation with 1,3- or 1,4-dicarbonyl compounds or their synthetic equivalents.
Protocol 1: Synthesis of a [¹⁵N₂,¹⁵N₂]-3,5-Dimethylpyrazole
Pyrazoles are a cornerstone of medicinal chemistry. Their synthesis via the Knorr-Pauson reaction, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is one of the most reliable methods for their construction.[10][11]
Causality of Experimental Choices:
-
Reactant: Acetylacetone (2,4-pentanedione) is the dielectrophilic partner. It provides the C3-C4-C5 backbone of the pyrazole ring.
-
Solvent: Ethanol is an excellent choice as it readily dissolves both the polar hydrazine salt and the less polar dicarbonyl, facilitating a homogenous reaction. Its boiling point allows for gentle heating to drive the reaction to completion without excessive pressure buildup.
-
Catalyst: A mild acid (like acetic acid) is often used to protonate one of the carbonyls, activating it for nucleophilic attack by the hydrazine. However, the reaction can often proceed without an external catalyst.
Experimental Protocol: [¹⁵N₂,¹⁵N₂]-3,5-Dimethylpyrazole
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (10 mL).
-
Reagent Addition: Add acetylacetone (1.0 mmol, 100 mg, ~102 µL).
-
Labeling Reagent: Carefully add Hydrazine-¹⁵N₂ monohydrate (1.0 mmol, 52 mg) to the stirring solution. Note: Handle this reagent in a fume hood with all required PPE.[12]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approx. 80 °C) for 2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and isotopic incorporation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum will show a molecular ion peak (M+) that is two mass units higher than the unlabeled analog.
Mechanistic Workflow:
The reaction proceeds via initial nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl, and subsequent dehydration leads to the aromatic pyrazole ring.[13]
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- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 肼-15N2 一水合物 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
incorporation of 15N from Hydrazine-15N2 monohydrate into nucleic acids
Application Note & Investigative Protocol
Topic: Feasibility and Methodology for Tracing ¹⁵N from Hydrazine-¹⁵N₂ Monohydrate into Cellular Nucleic Acids
Audience: Researchers, scientists, and drug development professionals.
Part 1: Foundational Principles & Strategic Overview
Introduction: The Power of Stable Isotope Labeling in Nucleic Acid Research
Stable isotope labeling is a cornerstone technique in molecular biology, enabling researchers to trace metabolic pathways, quantify biomolecule turnover, and elucidate complex biological mechanisms without the complications of radioactive tracers.[1] By introducing molecules enriched with a stable isotope like Nitrogen-15 (¹⁵N), scientists can track the journey of nitrogen atoms into essential macromolecules such as proteins and nucleic acids.[2] This approach is invaluable for studying nucleotide metabolism, drug-target interactions, and cellular responses to various stimuli. The detection of ¹⁵N incorporation is typically achieved with high-sensitivity analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
The Central Challenge: Precursor Selection and Metabolic Reality
The success of any stable isotope probing (SIP) experiment hinges on the selection of an appropriate isotopic precursor. An ideal precursor should be readily taken up by the cell, efficiently metabolized, and its isotopic label incorporated into the target biomolecule through known, well-defined biochemical pathways.
This document addresses a specific, and scientifically challenging, query: the use of Hydrazine-¹⁵N₂ Monohydrate as a nitrogen source for labeling nucleic acids (DNA and RNA). Hydrazine presents a unique case due to its high reactivity and complex metabolic fate, which diverges significantly from conventional nitrogen precursors like ammonium chloride or amino acids.
The Metabolic Fate of Hydrazine: A Critical Consideration
Before attempting to trace ¹⁵N from hydrazine into nucleic acids, it is imperative to understand how cells process this compound. Extensive toxicological research reveals that hydrazine is not a simple nitrogen donor. Instead, its metabolism is characterized by several competing, and often detrimental, pathways.[5]
-
Oxidation to Dinitrogen Gas (N₂): A significant portion of administered hydrazine is rapidly and enzymatically oxidized to inert N₂ gas, representing a major loss of the ¹⁵N label from the metabolic pool.[6][7] Studies in rats have shown that approximately 25% of a hydrazine dose is converted to N₂ gas within hours.[6]
-
Urinary Excretion: A substantial fraction of hydrazine and its derivatives is excreted in the urine, further reducing its bioavailability for anabolic pathways.[6][8]
-
Formation of Reactive Intermediates: Hydrazine's toxicity is largely attributed to its biotransformation into highly reactive free radical species by enzymes like cytochrome P450 and various peroxidases.[9] These radicals can cause cellular damage by binding covalently to macromolecules, including DNA, which represents a damage pathway rather than a structured biosynthetic incorporation.[9]
Given these metabolic realities, using hydrazine as a labeling precursor is not a standard application. It is an investigative challenge . The central hypothesis is that a small fraction of hydrazine may be catabolized to ammonia (NH₃) or other simple nitrogenous compounds that can enter the central nitrogen metabolism, and subsequently, the de novo and salvage pathways of nucleotide synthesis.[10][11] This guide, therefore, provides an investigative protocol to test this hypothesis, with an overriding emphasis on safety and analytical rigor.
Caption: Investigative workflow for assessing hydrazine-¹⁵N₂ incorporation.
Part 2: Safety, Handling, and Experimental Protocols
MANDATORY SAFETY PROTOCOL: Handling Hydrazine
WARNING: Hydrazine is an acutely toxic, corrosive, carcinogenic, and highly reactive substance.[12][13] All handling must be performed by trained personnel in a designated Particularly Hazardous Substance (PHS) area.
-
Engineering Controls: All work, including stock solution preparation and addition to cultures, must be conducted inside a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, double-gloved nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles with a face shield are required.[12]
-
Storage: Store hydrazine in a designated, properly labeled PHS cabinet, away from oxidizing agents and acids, and within secondary containment.[12]
-
Waste Disposal: All hydrazine-contaminated waste (pipette tips, tubes, media) is considered Extremely Hazardous Waste and must be disposed of according to institutional EH&S protocols.[12]
Protocol 1: Cell Culture Labeling (Investigative)
This protocol is designed to test for any potential incorporation of ¹⁵N from hydrazine into nucleic acids. A positive control using a standard ¹⁵N source is essential for comparison.
Objective: To expose a mammalian cell line (e.g., HEK293, HeLa) to Hydrazine-¹⁵N₂ monohydrate and a positive control ([¹⁵N]Ammonium Chloride) to facilitate potential isotopic labeling of nucleic acids.
Materials:
-
Hydrazine-¹⁵N₂ monohydrate (e.g., Sigma-Aldrich Cat# 492787)[14]
-
[¹⁵N]Ammonium Chloride (¹⁵N, 98 atom %)
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell harvesting supplies (trypsin, cell scrapers)
-
Sterile, conical tubes (15 mL and 50 mL)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in multiple T-75 flasks or 10 cm dishes to achieve ~70-80% confluency on the day of labeling. Prepare triplicate flasks for each condition (Unlabeled Control, Hydrazine-¹⁵N₂, Positive Control).
-
Stock Solution Preparation (IN FUME HOOD):
-
Hydrazine-¹⁵N₂: Prepare a 10 mM stock solution in sterile PBS. Causality Note: The final concentration in media must be carefully optimized. Hydrazine is cytotoxic; start with a low concentration (e.g., 1-10 µM) determined from a preliminary toxicity assay (e.g., MTT assay).
-
[¹⁵N]Ammonium Chloride: Prepare a 100 mM stock solution in sterile PBS. This is a well-established nitrogen source for labeling.[15]
-
-
Labeling Procedure:
-
Aspirate the old medium from the cell culture flasks.
-
Gently wash the cells once with sterile PBS.
-
Add fresh, pre-warmed complete medium containing the labeling compound to each flask:
-
Unlabeled Control: Standard medium.
-
Hydrazine-¹⁵N₂: Medium containing the optimized final concentration of Hydrazine-¹⁵N₂.
-
Positive Control: Medium containing a standard final concentration of [¹⁵N]Ammonium Chloride (e.g., 1 mM).
-
-
-
Incubation: Incubate the cells for a defined period. A time course (e.g., 12, 24, 48 hours) is recommended to assess the dynamics of potential incorporation versus cytotoxicity. 24 hours is a reasonable starting point.
-
Cell Harvesting:
-
After incubation, aspirate the ¹⁵N-containing medium and handle as hazardous waste.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells using standard methods (e.g., trypsinization or scraping).
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until nucleic acid extraction.
-
Protocol 2: Nucleic Acid Extraction and Digestion
Objective: To isolate total nucleic acids and digest them into their constituent nucleosides for LC-MS/MS analysis.
Materials:
-
Commercial DNA/RNA extraction kit (e.g., Qiagen AllPrep DNA/RNA/Protein Kit)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Zinc Sulfate (ZnSO₄)
-
Ammonium Acetate buffer
-
Acetonitrile
-
Centrifugal filters (e.g., 3 kDa MWCO)
Step-by-Step Methodology:
-
Extraction: Extract total nucleic acids from the harvested cell pellets using a commercial kit according to the manufacturer's instructions. This ensures high purity and removal of potential contaminants.
-
Quantification: Determine the concentration and purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine approximately 10-20 µg of nucleic acid with Nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours. Causality Note: Nuclease P1 cleaves the phosphodiester bonds in DNA and RNA to yield 5'-mononucleotides.
-
Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours. Causality Note: BAP removes the phosphate group, yielding the final nucleosides (e.g., adenosine, guanosine, cytidine, uridine, 2'-deoxyadenosine), which are more amenable to chromatographic separation and mass spectrometric analysis.
-
-
Sample Cleanup:
-
Following digestion, perform a protein removal step by passing the sample through a 3 kDa molecular weight cutoff filter. This removes the digestive enzymes, which could interfere with the LC-MS/MS analysis.
-
The filtrate, containing the nucleosides, is collected for analysis.
-
Part 3: Analytical Methods & Data Interpretation
Analytical Workflow: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying ¹⁵N incorporation due to its high sensitivity and specificity.[16]
Instrumentation and Parameters (Example):
-
Liquid Chromatograph: A UPLC/HPLC system with a C18 reverse-phase column.
-
Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or Parallel Reaction Monitoring (PRM) for high-resolution MS.
Table 1: Example MRM Transitions for Key Nucleosides
| Nucleoside | Precursor Ion (M+H)⁺ | Product Ion (Fragment) | Expected ¹⁵N Mass Shift (per N atom) |
|---|---|---|---|
| Deoxyadenosine | 252.1 | 136.1 (Adenine) | +1 to +5 Da |
| Deoxyguanosine | 268.1 | 152.1 (Guanine) | +1 to +5 Da |
| Adenosine | 268.1 | 136.1 (Adenine) | +1 to +5 Da |
| Guanosine | 284.1 | 152.1 (Guanine) | +1 to +5 Da |
Note: The product ion corresponds to the neutral loss of the ribose or deoxyribose sugar, leaving the protonated nucleobase.
Visualizing Metabolic Pathways
Caption: Metabolic pathways of hydrazine, highlighting known toxic routes versus the hypothetical anabolic route.
Data Interpretation: Searching for the Signal
-
Chromatographic Alignment: Confirm that the peaks in the extracted ion chromatograms for each nucleoside align with those of an unlabeled analytical standard.
-
Mass Spectrum Analysis:
-
Unlabeled Control: The mass spectrum for each nucleoside will show a dominant peak at M+0 (the monoisotopic mass) and smaller peaks for natural isotopic abundance (M+1, M+2, etc.).
-
Positive Control ([¹⁵N]Ammonium Chloride): The spectrum will show a distribution of isotopologues. For example, adenosine (C₁₀H₁₃N₅O₄) contains 5 nitrogen atoms. You will see a significant decrease in the M+0 peak and the appearance of prominent M+1, M+2, M+3, M+4, and M+5 peaks, indicating successful ¹⁵N incorporation.
-
Hydrazine-¹⁵N₂ Sample: This is the critical test. Compare the isotopic distribution of nucleosides from this sample to the unlabeled control.
-
Successful Incorporation: A statistically significant shift in the isotopic distribution (i.e., an increase in M+1, M+2 signals beyond natural abundance) would provide evidence for the hypothesis.
-
No Incorporation: If the isotopic distribution is indistinguishable from the unlabeled control, it suggests that under these experimental conditions, ¹⁵N from hydrazine is not incorporated into nucleic acids, likely due to the dominant metabolic pathways of gas conversion, excretion, and toxic radical formation.[6][8][9]
-
-
-
Quantification: The percentage of ¹⁵N enrichment can be calculated by comparing the areas under the curve for each isotopologue peak relative to the total for that nucleoside.[17]
Part 4: Conclusion and Recommendations
The use of Hydrazine-¹⁵N₂ as a precursor for labeling nucleic acids is a scientifically intriguing but highly challenging endeavor. The known metabolic fate of hydrazine—primarily rapid conversion to N₂ gas and excretion—suggests that the efficiency of its incorporation into anabolic pathways like nucleotide synthesis will be extremely low, if it occurs at all.[6][7] The compound's significant cytotoxicity further complicates experimental design, requiring very low concentrations that may be insufficient for detectable labeling.[13][18]
This guide provides a rigorous, safety-conscious framework for investigating the feasibility of this process. However, for researchers whose primary goal is the efficient and reliable ¹⁵N labeling of nucleic acids for structural or metabolic studies, we strongly recommend the use of established, safer, and more efficient precursors.
Table 2: Recommended ¹⁵N Precursors for Nucleic Acid Labeling
| Precursor | Common Use | Advantages | Considerations |
|---|---|---|---|
| [¹⁵N]Ammonium Chloride/Sulfate | General ¹⁵N labeling in bacteria, yeast, and cell culture. | Cost-effective; enters central nitrogen metabolism directly. | Can be toxic at high concentrations; requires defined media. |
| ¹⁵N-Labeled Amino Acids (e.g., Glutamine) | Efficient labeling in mammalian cells. | Glutamine is a primary nitrogen donor for nucleotide biosynthesis.[11] | Higher cost than ammonium salts. |
| ¹⁵N-Labeled Nucleobases (e.g., Adenine-¹⁵N₅) | Targeted labeling via salvage pathways.[3] | Highly specific incorporation. | Does not label nucleotides synthesized via the de novo pathway. |
By following the investigative protocol outlined here, researchers can systematically evaluate the potential for hydrazine-derived nitrogen to enter the nucleotide pool. The results, whether positive or negative, will contribute valuable knowledge to the field of metabolic tracing with unconventional precursors.
References
- Metabolism of Hydrazine - DTIC.
- Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC - NIH.
-
Metabolic fate of hydrazine - PubMed - NIH. [Link]
- Verifying Adenine-¹⁵N₅ Incorporation into DNA and RNA: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy - Benchchem.
-
15N Labeled Compounds - Isotope Science / Alfa Chemistry. [Link]
-
Metabolic fate of hydrazine: Journal of Toxicology and Environmental Health - Taylor & Francis Online. [Link]
- A new heme enzyme family forms hydrazine groups in diverse biosynthetic p
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - Medium.
- Hydrazine Standard Oper
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety, University of New Mexico. [Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf. [Link]
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - ResearchG
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC - NIH. [Link]
- Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - NIH.
- Performance Chemicals Hydrazine - Arxada.
-
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. [Link]
-
A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC. [Link]
- 15N labeling of proteins in E.
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- 8. apps.dtic.mil [apps.dtic.mil]
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- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. 肼-15N2 一水合物 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 15. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arxada.com [arxada.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation Efficiency of Hydrazine-¹⁵N₂ Monohydrate
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in stable isotope labeling. Low incorporation efficiency with Hydrazine-¹⁵N₂ monohydrate is a common yet solvable issue. This guide is designed to provide you with the direct, field-proven insights and systematic troubleshooting strategies needed to optimize your labeling experiments, ensuring reliable and reproducible results. We will explore the causality behind common failures and provide robust protocols to validate your success.
Troubleshooting Guide: Diagnosing and Solving Low ¹⁵N Incorporation
This section is structured to address specific experimental failures. We'll begin with a general workflow and then dive into targeted questions to resolve the root cause of poor labeling efficiency.
Q1: My final product shows low or no ¹⁵N incorporation. Where do I even begin?
A1: When facing low incorporation, a systematic approach is crucial. Do not change multiple parameters at once. Follow a logical diagnostic workflow to isolate the variable causing the issue. Start by evaluating the three pillars of the experiment: the Reagent , the Reaction Conditions , and the Analysis .
Below is a workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low ¹⁵N incorporation.
Q2: How can I be sure my Hydrazine-¹⁵N₂ monohydrate reagent is viable?
A2: Reagent integrity is the most common point of failure. Hydrazine is a potent reducing agent and is susceptible to degradation, particularly through oxidation.[1]
-
Cause - Oxidation: Hydrazine-¹⁵N₂ monohydrate can be oxidized by atmospheric oxygen, especially when exposed to heat, light, or metal contaminants. This process degrades the hydrazine, reducing the amount available for your reaction. The monohydrate form is generally more stable than anhydrous hydrazine, but still requires careful handling.[2][3]
-
Solution - Proper Handling & Storage:
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen.
-
Storage: Store the reagent according to the manufacturer's instructions, typically at room temperature in a tightly sealed container, protected from light.[4]
-
Avoid Contamination: Use clean, dry glassware and syringes. Avoid contact with metals like copper, iron, or their oxides, which can catalyze decomposition.[5]
-
-
Trustworthiness - Quick Viability Test: Before committing to a large-scale reaction, you can perform a small-scale test reaction with a simple, reliable substrate (e.g., acetone or cyclohexanone). Monitor the formation of the corresponding hydrazone by TLC or LC-MS to confirm the reagent's reactivity.
Q3: I'm observing significant side products. What are they and how can I minimize them?
A3: The primary side reaction when labeling carbonyl compounds (aldehydes/ketones) is the formation of an azine . This occurs when one molecule of hydrazine reacts with two molecules of your carbonyl-containing substrate.[6]
-
Mechanism - Azine Formation:
-
Desired Reaction (Hydrazone): R₂C=O + H₂¹⁵N¹⁵NH₂ → R₂C=¹⁵N¹⁵NH₂ + H₂O
-
Side Reaction (Azine): R₂C=¹⁵N¹⁵NH₂ + R₂C=O → R₂C=¹⁵N-¹⁵N=CR₂ + H₂O
-
This side reaction consumes two equivalents of your valuable substrate for every one equivalent of the labeling reagent, drastically reducing the yield of your desired ¹⁵N-labeled product.
Caption: Desired hydrazone formation vs. competing azine side reaction.
-
Solution - Control Stoichiometry and Conditions:
-
Molar Excess of Hydrazine: Use a slight molar excess of Hydrazine-¹⁵N₂ monohydrate (e.g., 1.2 to 1.5 equivalents) relative to the carbonyl substrate. This kinetically favors the formation of the hydrazone.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of azine formation relative to hydrazone formation.[6]
-
Pre-form the Hydrazone: For critical applications, consider forming the hydrazone under optimized conditions, purifying it, and then proceeding with any subsequent reaction steps (like reduction to a stable hydrazine).[6][7]
-
Q4: What are the optimal reaction conditions to maximize incorporation?
A4: Optimal conditions are highly substrate-dependent, but general principles apply. The key is to choose conditions that favor hydrazone formation without degrading the reagent or substrate.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., Ethanol, Methanol). | Water can participate in side reactions and may hydrolyze sensitive substrates. Aprotic solvents prevent unwanted proton exchange, while alcohols are good for solubility and are commonly used. Ensure the solvent is de-gassed to remove dissolved oxygen. |
| pH / Catalyst | Slightly acidic (pH 4-6) or neutral. A catalytic amount of acetic acid is often beneficial. | The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, strongly acidic conditions (pH < 4) will protonate the hydrazine itself, rendering it non-nucleophilic and stopping the reaction. |
| Temperature | 25°C to 80°C. Start at room temperature and gently heat if the reaction is slow. | Higher temperatures increase reaction rates but can also promote reagent decomposition and side reactions.[6] Monitor the reaction closely (e.g., by TLC or LC-MS) to find the optimal balance. |
| Stoichiometry | 1.2 - 1.5 equivalents of Hydrazine-¹⁵N₂. | As discussed in Q3, a slight excess of hydrazine suppresses the formation of azine side products.[6] |
Frequently Asked Questions (FAQs)
-
Q: What is the purpose of the "monohydrate"? Does the water interfere?
-
A: The monohydrate form (H₂¹⁵N¹⁵NH₂ · H₂O) is a complex where a water molecule is associated with each hydrazine molecule. This form is a crystalline solid or liquid and is significantly more stable and less hazardous to handle than pure anhydrous hydrazine.[3] While the reaction itself should ideally be conducted in an anhydrous organic solvent, the water of hydration from the reagent itself is usually not sufficient to cause significant issues unless your substrate is exceptionally water-sensitive.
-
-
Q: What are the most critical safety precautions for handling Hydrazine-¹⁵N₂ monohydrate?
-
A: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic.[1][4][5] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and any skin contact.[1] It is also flammable and can self-ignite on contact with porous materials.[5][8]
-
-
Q: How do I accurately measure the ¹⁵N incorporation efficiency?
-
A: Mass spectrometry (MS) is the definitive method.[9] By comparing the mass spectrum of your labeled product to the unlabeled starting material, you can determine the efficiency. For a doubly-labeled (¹⁵N₂) hydrazine, you should see a mass shift of +2 Da. The incorporation efficiency is the ratio of the peak intensity of the labeled product to the sum of intensities of both labeled and unlabeled species. For complex isotopic clusters, specialized software can be used to calculate the percentage of ¹⁵N enrichment by comparing the empirical mass spectrum to theoretical profiles.[10][11][12]
-
Experimental Protocol: Quantification of ¹⁵N Incorporation via LC-MS
This protocol provides a general workflow for verifying the success of your labeling reaction.
Objective: To determine the percentage of ¹⁵N incorporation in a purified product.
Materials:
-
Unlabeled reference standard of your target molecule.
-
Your purified ¹⁵N-labeled product.
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid).
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your unlabeled reference standard at approximately 1 mg/mL in a suitable solvent.
-
Prepare a stock solution of your purified ¹⁵N-labeled product at the same concentration.
-
Create dilutions of both samples to a final concentration suitable for your LC-MS system (typically in the low µg/mL to ng/mL range).
-
-
LC-MS Analysis:
-
Inject the unlabeled standard. Identify the retention time and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺). Record the isotopic pattern.
-
Inject the ¹⁵N-labeled sample using the same LC-MS method.
-
-
Data Interpretation:
-
At the same retention time as the unlabeled standard, examine the mass spectrum of your labeled product.
-
You should observe a peak corresponding to the unlabeled species (M) and a peak corresponding to the fully labeled species (M+2).
-
Calculate Incorporation Efficiency:
-
Efficiency (%) = [Intensity(M+2) / (Intensity(M) + Intensity(M+2))] * 100
-
-
Note: This calculation assumes 100% isotopic purity of the Hydrazine-¹⁵N₂ reagent. For precise quantification, the stated isotopic purity from the manufacturer (e.g., 98%) should be factored in.[4][13] Advanced methods involve deconvolution of the entire isotopic cluster.[10][11]
-
References
-
Method for the determination of 15N incorporation percentage in labeled peptides and proteins. National Institute of Standards and Technology (NIST). [Link]
-
Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. [Link]
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. National Institutes of Health (NIH). [Link]
-
Study on Synthesis of 15 N- Hydrazine Hydrate. Journal of Isotopes. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Hydrazine monohydrate - Safety Data Sheet. Penta chemicals. [Link]
-
Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. IntechOpen. [Link]
-
Hydrazine - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]
-
HYDRAZINE-15N2 MONOHYDRATE - Introduction. ChemBK. [Link]
-
Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. National Institutes of Health (NIH). [Link]
-
Simple Routes to Stable Isotope-Coded Native Glycans. ACS Publications. [Link]
-
Identification of novel hydrazine metabolites by 15N-NMR. PubMed. [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. National Institutes of Health (NIH). [Link]
-
THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER... Defense Technical Information Center. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine... National Institutes of Health (NIH). [Link]
-
The optimal concentration of hydrazine is around 0.02%. ResearchGate. [Link]
-
Activity-Based Hydrazine Probes for Protein Profiling... PubMed Central. [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. National Institutes of Health (NIH). [Link]
-
Selective Dinitrogen Electroreduction to Ammonia on Zn2V2O7 Pyrochlore. ACS Publications. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Low-Temperature Electrocatalytic Ammonia Production... ACS Publications. [Link]
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Technical Support Center: Optimizing Derivatization with Hydrazine-¹⁵N₂ Monohydrate
Welcome to the technical support center for Hydrazine-¹⁵N₂ monohydrate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging isotopic labeling for quantitative analysis, particularly in mass spectrometry-based applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your derivatization reactions, ensuring high efficiency, reproducibility, and accuracy in your results.
Introduction: The Chemistry of Hydrazone Formation
Derivatization with Hydrazine-¹⁵N₂ monohydrate is a powerful technique for enhancing the analytical detection of carbonyl-containing molecules (aldehydes and ketones). The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, forming a stable hydrazone derivative. The incorporation of the ¹⁵N₂ isotope provides a distinct mass signature, enabling sensitive and specific quantification in complex matrices.
The overall reaction proceeds in two key steps:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting carbinolamine intermediate eliminates a water molecule to form the C=N double bond of the hydrazone. This step is typically the rate-limiting step and is often acid-catalyzed.[1]
Understanding the factors that influence these steps is crucial for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with Hydrazine-¹⁵N₂ monohydrate?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[2] This is a critical parameter because the reaction mechanism has conflicting pH requirements. The initial nucleophilic attack by hydrazine requires the free base form, which is favored at a higher pH. However, the subsequent dehydration of the carbinolamine intermediate is acid-catalyzed.[2][3]
-
Too Low (pH < 4): The hydrazine reagent becomes protonated, reducing its nucleophilicity and slowing down or preventing the initial attack on the carbonyl.
-
Too High (pH > 6): There is insufficient acid to effectively catalyze the rate-limiting dehydration step, leading to slow and incomplete reactions.[2]
A catalytic amount of a weak acid, such as acetic acid or formic acid, is often added to the reaction mixture to maintain the optimal pH.[2]
Q2: What are the recommended solvents for this derivatization?
A2: The choice of solvent can significantly impact reaction efficiency. Protic solvents like ethanol or methanol are commonly used for hydrazone formation.[2] Acetonitrile is also a frequently used solvent, particularly in protocols for LC-MS analysis.[4] The solvent polarity can influence the reaction kinetics, especially for less reactive carbonyl compounds.[5] It is essential to ensure that both your analyte and the Hydrazine-¹⁵N₂ monohydrate are soluble in the chosen solvent system.
Q3: Do I need a catalyst for the reaction?
A3: While the reaction can proceed without a catalyst, the rate can be slow. For many applications, especially with less reactive ketones or when working at neutral pH, a catalyst is highly recommended to accelerate the reaction.[6] Aniline and its derivatives are effective nucleophilic catalysts that can significantly enhance the rate of hydrazone formation.[6][7] More recent studies have identified even more efficient water-soluble organocatalysts, such as anthranilic acids and 2-aminophenols, which can provide orders of magnitude rate enhancement compared to the uncatalyzed reaction.[7][8]
Q4: How can I quench the excess Hydrazine-¹⁵N₂ monohydrate after the reaction?
A4: If your downstream analysis is sensitive to the presence of excess hydrazine, it may need to be quenched or removed. One common method is to add a volatile aldehyde or ketone, such as acetone, to react with the remaining hydrazine.[9][10] The resulting hydrazone can then be separated from your derivatized analyte chromatographically. For non-volatile products, purification methods like solid-phase extraction (SPE) can be employed to separate the derivatized analyte from the excess reagent and other matrix components.[11]
Q5: How stable are the resulting ¹⁵N₂-hydrazone products?
A5: Hydrazones are generally more stable to hydrolysis than imines.[12] However, their stability is pH-dependent. They are most stable in neutral to slightly basic conditions and can undergo hydrolysis under acidic conditions.[3][13] For applications involving storage of samples prior to analysis, it is advisable to maintain a neutral pH. In biological matrices like plasma, hydrazones can degrade more rapidly than in simple buffers, a factor to consider in pharmacokinetic studies.[12][14]
Troubleshooting Guide
This section addresses common problems encountered during derivatization with Hydrazine-¹⁵N₂ monohydrate, providing potential causes and actionable solutions.
Problem 1: Low or No Derivatization Yield
| Possible Causes | Troubleshooting Steps & Explanations |
| Suboptimal pH | Verify the pH of your reaction mixture. It should be in the 4-6 range. If the pH is too high or too low, the reaction will be slow or may not proceed at all.[2] Adjust the pH using a dilute solution of a weak acid like acetic acid. |
| Inadequate Reaction Time or Temperature | Derivatization may be slow, especially with sterically hindered or less reactive carbonyls.[2] Monitor the reaction progress over time using a suitable analytical technique (e.g., LC-MS). If the reaction is slow at room temperature, consider moderately increasing the temperature to 40-60°C.[2][15] However, avoid excessive heat, which could degrade your analyte or the product. |
| Reagent Quality and Stability | Ensure the Hydrazine-¹⁵N₂ monohydrate is of high purity and has been stored correctly in a cool, dark, and dry place to prevent oxidation.[2] It is best practice to prepare fresh solutions of the derivatizing reagent before use. |
| Presence of Water (in non-aqueous reactions) | If you are using coupling agents for derivatizing carboxylic acids (a different application of hydrazines), the presence of water can hydrolyze the activated intermediate, leading to low yields.[2] In such cases, using anhydrous solvents is crucial. |
| Insufficient Mixing | Ensure the reaction mixture is homogeneous. Gentle vortexing or stirring can improve reaction kinetics, especially in multiphase systems.[2] |
Problem 2: Multiple Product Peaks in the Chromatogram
| Possible Causes | Troubleshooting Steps & Explanations |
| Formation of E/Z Isomers | The C=N double bond of the hydrazone can exist as geometric isomers (E and Z), which may separate under certain chromatographic conditions. This is an inherent property of the product. If baseline separation is achieved, you can sum the peak areas for quantification. Alternatively, modifying the chromatographic method (e.g., changing the mobile phase, gradient, or temperature) may help to co-elute the isomers. |
| Side Reactions | The analyte or the derivatized product might be unstable under the reaction conditions, leading to degradation products. Try running the reaction under milder conditions (e.g., lower temperature, shorter time). Also, ensure the absence of highly reactive impurities in your sample. |
| Overalkylation (less common for hydrazone formation) | In some synthesis routes involving hydrazines, overalkylation can be an issue, leading to multiple products.[16] This is less of a concern for the direct derivatization of carbonyls. |
Problem 3: Poor Reproducibility
| Possible Causes | Troubleshooting Steps & Explanations |
| Inconsistent pH | Small variations in pH can lead to significant differences in reaction rates. Use a calibrated pH meter and ensure consistent preparation of buffers and samples. |
| Variable Reaction Time or Temperature | Use a temperature-controlled incubator or water bath for the reaction. Ensure that the reaction timing is precise and consistent across all samples and standards. |
| Reagent Degradation | Prepare fresh working solutions of Hydrazine-¹⁵N₂ monohydrate for each batch of experiments to avoid issues with reagent degradation over time. |
Experimental Protocols & Data
General Protocol for Carbonyl Derivatization
This protocol provides a general framework. Optimization for specific analytes and matrices is recommended.
-
Sample Preparation: Prepare your analyte solution in a suitable solvent (e.g., acetonitrile, methanol).
-
Reagent Preparation: Prepare a working solution of Hydrazine-¹⁵N₂ monohydrate. A molar excess of the derivatization reagent is recommended to drive the reaction to completion.[17]
-
Reaction:
-
To your analyte solution, add the Hydrazine-¹⁵N₂ monohydrate working solution.
-
If necessary, add a catalyst (e.g., aniline) and adjust the pH to approximately 4.5-5.0 with a weak acid like acetic acid.[17]
-
Vortex the mixture gently.
-
Incubate at a controlled temperature (e.g., room temperature to 60°C) for a predetermined time (e.g., 30 minutes to a few hours).[17]
-
-
Analysis: Following incubation, the sample can be directly injected for LC-MS analysis or undergo a quenching and cleanup step if required.
Data Summary: Factors Influencing Reaction Conditions
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 4.0 - 6.0 | Balances the need for free nucleophile (hydrazine) and acid catalysis for dehydration.[2] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rates but may also lead to degradation of sensitive analytes.[2][15] |
| Solvent | Methanol, Ethanol, Acetonitrile | Protic solvents are common.[2] Choice depends on analyte solubility and compatibility with the analytical method. |
| Catalyst | Aniline, Anthranilic Acids | Not always necessary but can significantly accelerate the reaction, especially for ketones or at neutral pH.[6][7] |
| Reagent Ratio | Molar excess of Hydrazine | Drives the reaction equilibrium towards the product side, ensuring complete derivatization.[17] |
Visualizations
Workflow for Troubleshooting Low Derivatization Yield
Caption: A decision-making workflow for troubleshooting low derivatization yield.
Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: The two-step mechanism of hydrazone formation from a carbonyl and hydrazine.
References
- Water-soluble Organocatalysts for Hydrazone and Oxime Form
- New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH.
- troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.
- Function and Stability of Abscisic Acid Acyl Hydrazone Conjugates by LC-MS2 of ex Vivo Samples. mdpi.com.
- Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Benchchem.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
- Investigation of the stability of aromatic hydrazones in plasma and related biological material.
- Investigation of the stability of aromatic hydrazones in plasma and related biological m
- troubleshooting low yield in heptyl-hydrazine sulf
- 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN. University Digital Conservancy.
- Protocol for Carbonyl Derivatization using Hydrazine Reagents for Mass Spectrometry Analysis. Benchchem.
- Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde.
- [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed.
- Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. PubMed.
- Hydrazine determination in allopurinol using derivatization and SPE for sample prepar
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common impurities in Hydrazine-15N2 monohydrate and their effects
Welcome to the technical support center for Hydrazine-15N2 monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, potential impurities, and troubleshooting common issues encountered during its use in sensitive applications.
Introduction to this compound
This compound is a critical isotopically labeled reagent used extensively in pharmaceutical and chemical research.[1] Its primary utility lies in its role as a strong reducing agent and a nitrogen source for introducing the stable 15N isotope into molecules.[2] This labeling is invaluable for tracer studies in biological and environmental sciences, allowing for the precise tracking of nitrogen pathways.[1] Furthermore, it serves as a precursor in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1] Given its high reactivity and the sensitive nature of the experiments it is used in, understanding and controlling for impurities is paramount to ensure experimental success and data integrity.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding impurities in this compound.
Q1: What are the most common types of impurities I should be aware of when using this compound?
A1: The common impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities: These originate from the synthetic route used to produce the labeled hydrazine. For instance, the ketazine process, a common industrial method, can introduce organic impurities such as hydrazones, diazonium cyclopropane, ketones, and various heterocyclic compounds.[3] Chloride is another common impurity if chlorine-based oxidizing agents are used.[4][5]
-
Degradation Products: Hydrazine is susceptible to decomposition, which can be catalyzed by various factors.[6][7] Common degradation products include ammonia, nitrogen gas, and hydrogen gas.[8] In the presence of oxygen, it can oxidize to form nitrogen and water.[8][9]
-
Environmental Contaminants: Exposure to the atmosphere can lead to the absorption of carbon dioxide, which readily reacts with hydrazine to form hydrazinium carboxylate or carbazic acid.[10][11][12][13][14] Metallic impurities can also be introduced from storage containers or handling equipment.[15]
-
Water Content: While it is a monohydrate, variations in water content can affect reaction stoichiometry and kinetics.
Q2: How can these impurities affect my experiments, particularly in 15N labeling studies?
A2: Impurities can have significant and varied impacts on your experimental outcomes:
-
Process-Related Impurities: Organic impurities can lead to the formation of unintended side products, complicating purification and potentially leading to misinterpretation of analytical data.[3] For example, residual unlabeled hydrazine from the synthesis will lower the isotopic enrichment of your final product.
-
Degradation Products: The formation of ammonia can alter the pH of the reaction mixture and may participate in side reactions.[6][8]
-
Environmental Contaminants: The reaction with atmospheric CO2 forms non-volatile salts that can interfere with the intended reaction and complicate product isolation.[10][12] Metallic impurities can catalyze the decomposition of hydrazine, leading to loss of reagent and potentially hazardous pressure buildup.[6][7]
-
Isotopic Dilution: A critical concern in labeling studies is the presence of unlabeled (14N) hydrazine. This leads to a lower-than-expected incorporation of the 15N isotope, which can significantly impact the sensitivity and accuracy of subsequent analyses, such as NMR or mass spectrometry.[16][17]
Q3: My NMR/Mass Spec data shows lower than expected 15N incorporation. Could impurities be the cause?
A3: Yes, this is a classic sign of isotopic dilution. The most likely culprit is the presence of unlabeled (14N) hydrazine in your this compound reagent. This can occur due to incomplete labeling during synthesis or cross-contamination. It is crucial to verify the isotopic purity of your starting material. Additionally, metabolic scrambling, where the 15N label is transferred to other molecules within a biological system, can also lead to apparent lower incorporation in the target molecule.[16][18]
Q4: I'm observing unexpected side products in my reaction. How do I determine if an impurity in the hydrazine is responsible?
A4: To troubleshoot this, a systematic approach is necessary:
-
Analyze the Starting Material: Use analytical techniques like HPLC, GC-MS, or NMR to characterize the purity of your this compound.[19] This will help identify any significant organic impurities.
-
Run a Control Reaction: If possible, perform the reaction with a different, high-purity batch of unlabeled hydrazine hydrate. If the side products are absent, it strongly suggests an impurity in the labeled reagent.
-
Characterize the Side Products: Isolate and identify the structure of the unexpected side products. This can provide clues about the nature of the impurity that led to their formation.
Part 2: Troubleshooting Guide
This guide provides step-by-step protocols to address specific issues you may encounter.
Issue 1: Inconsistent Reaction Yields or Rates
Underlying Cause: This issue is often linked to the purity and concentration of the hydrazine solution. Decomposition of hydrazine over time or the presence of catalytic impurities can lead to a lower effective concentration of the active reagent.
Troubleshooting Protocol:
-
Re-assay Hydrazine Concentration: The purity of hydrazine hydrate can be determined by titration with a standardized potassium iodate solution.[20][21]
-
Materials: Potassium iodate (KIO3) standard solution (0.025M), concentrated hydrochloric acid, carbon tetrachloride or chloroform.
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve it in a mixture of concentrated HCl and deoxygenated water.
-
Add carbon tetrachloride or chloroform as an indicator layer.
-
Titrate with the standard KIO3 solution with vigorous shaking until the organic layer, which turns red, becomes colorless at the endpoint.
-
Calculate the purity based on the stoichiometry of the reaction: 4KIO3 + 3N2H4·H2O → 4KI + 3N2 + 15H2O.
-
-
-
Inspect for Precipitates: Visually inspect your hydrazine solution for any solid precipitates, which could indicate the formation of hydrazinium carboxylate from CO2 exposure.[10][14] If present, the reagent may need to be purified or a fresh bottle should be used.
-
Inert Atmosphere Handling: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and carbon dioxide.[10][22]
Issue 2: Poor Isotopic Enrichment in the Final Product
Underlying Cause: The isotopic purity of the this compound is the primary determinant of the final product's enrichment level.
Troubleshooting Protocol:
-
Verify Isotopic Purity via Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the this compound. Depending on the mass spectrometer interface, derivatization may be necessary to improve ionization and chromatographic separation.[19][23] A common derivatizing agent is 2-hydroxy-1-naphthaldehyde.[23]
-
Analysis: Analyze the sample to determine the ratio of 15N-labeled hydrazine to any unlabeled 14N-hydrazine.
-
-
Source a High-Purity Reagent: If significant unlabeled hydrazine is detected, it is essential to obtain a new batch with a certified high isotopic enrichment.
Diagram: Troubleshooting Workflow for Poor Isotopic Enrichment
Caption: Workflow for diagnosing the cause of low 15N incorporation.
Part 3: Data on Common Impurities and their Effects
The following table summarizes common impurities and their potential impact on experiments.
| Impurity Category | Specific Impurity Example | Typical Source | Potential Effect on Experiment |
| Process-Related | Unlabeled (14N) Hydrazine | Incomplete isotopic labeling during synthesis.[24] | Reduces the final isotopic enrichment of the target molecule.[16] |
| Organic Residues (e.g., hydrazones) | Ketazine synthesis process.[3] | Can act as competing reactants, leading to side products and lower yields. | |
| Chloride (Cl-) | Use of chlorine-based oxidants in synthesis.[4][5] | Can corrode metal reactors and may interfere with certain catalytic reactions. | |
| Degradation | Ammonia (NH3) | Catalytic or thermal decomposition of hydrazine.[6][8] | Alters pH; can act as a nucleophile in side reactions. |
| Environmental | Hydrazinium Carboxylate | Reaction with atmospheric CO2.[10][12][13][14] | Forms a non-volatile salt, reducing the effective concentration of free hydrazine. |
| Metal Ions (e.g., Fe, Cu) | Leaching from storage containers. | Can catalyze the decomposition of hydrazine, leading to reagent loss.[6][7] |
Diagram: Formation Pathway of a Common Impurity
Caption: Formation of hydrazinium carboxylate from atmospheric CO2.
Conclusion
The successful application of this compound in research and development hinges on a thorough understanding of its potential impurities and their effects. By employing rigorous analytical techniques to verify purity and isotopic enrichment, and by adhering to proper handling procedures, researchers can mitigate the risks of experimental variability and ensure the integrity of their results. This guide serves as a foundational resource for troubleshooting and addressing the common challenges associated with this valuable isotopic labeling reagent.
References
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Wikipedia. Hydrazine. [Link]
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Manners, I., et al. (2019). CO2 Promoted Gel Formation of Hydrazine, Monomethylhydrazine, and Ethylenediamine: Structures and Properties. Industrial & Engineering Chemistry Research. [Link]
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Lv, L., et al. (2017). Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives. Molecules. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Anomalous Adsorption Behavior of CO2 in Aqueous Hydrazine. [Link]
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Scribd. (n.d.). Purity of Hydrazine Hydrate. [Link]
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RSC Publishing. (n.d.). Understanding CO2 capture mechanisms in aqueous hydrazine via combined NMR and first-principles studies. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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ResearchGate. (2021). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. [Link]
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MDPI. (2022). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. [Link]
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ChemBK. (2024). This compound. [Link]
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MDPI. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]
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NIH. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. [Link]
- Google Patents. (n.d.).
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Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
- Google Patents. (n.d.).
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Bharat Heavy Electricals Limited. (n.d.). is-hydrazine-hydrate-1506512793.pdf. [Link]
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ResearchGate. (2021). Mechanism of the Hydrazine Monohydrate Decomposition by Means of IR Spectroscopy In Situ. [Link]
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Organic Syntheses. (n.d.). hydrazine hydrate. [Link]
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PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. [Link]
-
Journal of Isotopes. (2012). Study on Synthesis of 15 N- Hydrazine Hydrate. [Link]
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ACS Catalysis. (2022). Electrooxidation of Hydrazine Utilizing High-Entropy Alloys: Assisting the Oxygen Evolution Reaction at the Thermodynamic Voltage. [Link]
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PubMed. (1995). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
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ResearchGate. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). 6. analytical methods. [Link]
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YouTube. (2023). Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine) #mscchemistrynotes @itschemistrytime. [Link]
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NIH. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
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DTIC. (n.d.). Hydrazine Impurity Survey. [Link]
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ResearchGate. (2015). How does NMR sample impurity impact HSQC quality?. [Link]
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DTIC. (1971). RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]
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NIH. (2020). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. [Link]
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PubMed. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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ResearchGate. (2019). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. [Link]
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PubChem. (n.d.). (
ngcontent-ng-c1597341111="" class="ng-star-inserted">15N_2)Hydrazine--water (1/1). [Link]
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Technical Support Center: Addressing Incomplete Labeling in Mass Spectrometry with ¹⁵N Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁵N metabolic labeling in mass spectrometry-based quantitative proteomics. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth answers to common challenges associated with incomplete isotopic labeling. Our goal is to equip you with the knowledge to not only identify and correct for incomplete labeling but also to optimize your experimental design for robust and reproducible results.
Section 1: Troubleshooting Guide for Incomplete ¹⁵N Labeling
This section provides a systematic approach to diagnosing and resolving issues related to incomplete ¹⁵N incorporation in your mass spectrometry experiments.
Issue 1: Inconsistent or Skewed Quantitative Ratios Across Replicates
Symptoms: You observe high variance in the heavy-to-light (H/L) ratios for the same peptide or protein across your technical or biological replicates. The quantitative data appears unreliable and lacks consistency.[1]
Root Cause Analysis: Incomplete labeling is a primary suspect for skewed quantitative ratios.[1] When not all nitrogen atoms are replaced with the ¹⁵N isotope, the resulting sample is a heterogeneous mixture of fully labeled, partially labeled, and unlabeled species.[1] This leads to a distribution of isotopic peaks rather than a single, well-defined heavy peak, which can be misinterpreted by quantification software, leading to inaccurate abundance calculations.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative ratios.
Step-by-Step Protocol: Manual Validation of Isotopic Clusters
-
Data Acquisition: Ensure your mass spectra are acquired at high resolution to clearly resolve isotopic patterns.[1]
-
Select Representative Peptides: Choose several abundant and well-resolved peptides, preferably with a mass-to-charge ratio (m/z) under 1500, as their monoisotopic peak is typically the most intense.[1][2]
-
Visual Inspection: Manually examine the mass spectra for these selected peptides. Compare the experimental isotopic distribution of the heavy-labeled peptide to its theoretical distribution.[1]
-
Identify Anomalies: Look for a broadening of the isotopic cluster for the heavy-labeled peptide and a monoisotopic peak that is lower in mass than theoretically calculated for a fully labeled molecule.[1] These are strong indicators of incomplete labeling.
Issue 2: Reduced Identification of ¹⁵N-Labeled Peptides
Symptom: Your search engine identifies significantly fewer peptides from the ¹⁵N-labeled sample compared to the ¹⁴N-labeled counterpart, particularly for larger peptides.[3][4]
Root Cause Analysis: Incomplete labeling broadens the isotopic cluster of heavy-labeled peptides.[2][5] This distribution of signal across multiple isotopic peaks can make it difficult for data analysis software to correctly identify the monoisotopic peak of the heavy-labeled molecule, leading to failed peptide identifications.[1]
Troubleshooting Workflow:
Caption: Workflow to address reduced ¹⁵N peptide identifications.
Step-by-Step Protocol: Optimizing Search Parameters for Incomplete Labeling
-
Software Selection: Utilize software capable of handling ¹⁵N labeling data, such as MaxQuant, Proteome Discoverer, or Protein Prospector.[2][6]
-
Variable Modifications: Some software allows for the definition of variable modifications. While not a direct solution for incomplete labeling, ensuring your search parameters are not overly restrictive can help.
-
Specialized Algorithms: Employ software with algorithms specifically designed to handle the variable mass shifts inherent to ¹⁵N labeling and to calculate labeling efficiency.[7] For example, Protein Prospector allows for the adjustment of peptide ratios based on a user-defined labeling efficiency.[2][5]
-
Manual Verification: For key proteins of interest, manually inspect the spectra to confirm if the lack of identification is due to poor quality spectra or a failure of the search algorithm to correctly interpret the isotopic pattern.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding incomplete ¹⁵N labeling.
Q1: What are the primary causes of incomplete ¹⁵N labeling?
A1: Several factors during the experimental process can lead to incomplete labeling:
-
Insufficient Labeling Duration: The time provided for the organism or cells to incorporate the ¹⁵N label may not be long enough for complete turnover and replacement of the natural ¹⁴N.[1]
-
Depletion of the ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can be depleted before all molecules are fully labeled.[1]
-
Contamination with ¹⁴N Sources: The experimental system can be contaminated with natural abundance nitrogen from other media components or residual unlabeled amino acids.[1]
-
Slow Molecular Turnover: In biological systems, some proteins or tissues have very slow turnover rates, making it difficult to achieve high levels of enrichment in a practical timeframe.[1]
-
Amino Acid Recycling: The recycling of amino acids within the cell can reintroduce ¹⁴N into the protein synthesis pathway, even in the presence of a ¹⁵N source.[8]
Q2: How can I accurately calculate the ¹⁵N labeling efficiency?
A2: You can determine the labeling efficiency by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at various enrichment levels.[9] A practical method involves analyzing the ratio of the M-1 peak (the peak immediately to the left of the monoisotopic peak) to the monoisotopic peak (M) of the heavy-labeled peptide.[2][5][10] A higher M-1/M ratio indicates lower labeling efficiency.[2][5][10] Software like Protein Prospector's "MS-Isotope" module can be used to plot theoretical isotopic distributions for different labeling efficiencies to facilitate this comparison.[2]
Q3: Is it possible to correct for incomplete labeling during data analysis?
A3: Yes, several data analysis strategies can correct for the effects of incomplete labeling. The most common approach is to first calculate the overall labeling efficiency and then use this value to adjust the calculated heavy-to-light peptide ratios.[3][4][9] Software packages like Protein Prospector and Census have built-in functionalities to perform this correction.[2][7] This adjustment improves the accuracy and precision of protein quantitation.[3][4]
Q4: What are the best practices to maximize ¹⁵N labeling efficiency in future experiments?
A4: To improve labeling efficiency, consider the following:
-
Increase Labeling Duration: For cell cultures, extending the growth time in the ¹⁵N-containing medium can significantly improve incorporation.[1] For organisms with slow turnover rates, labeling for multiple generations may be necessary.[1]
-
Ensure Adequate ¹⁵N Source: Verify that the ¹⁵N-labeled nutrient is not a limiting factor in your growth medium.[1]
-
Use High-Purity ¹⁵N Compounds: Start with high-purity ¹⁵N-labeled compounds (e.g., >98%) to minimize the introduction of ¹⁴N.[1]
-
Optimize Cell Culture Conditions: Ensure that cell growth conditions are not negatively affected by the labeling medium by monitoring growth rates and cell morphology.[6]
-
Consider a Label-Swap Replicate: Performing a label-swap experiment, where the labeling is reversed between the two conditions being compared, can help to effectively correct for experimental errors, including those arising from incomplete labeling.[11][12][13]
Table 1: Summary of Common Issues and Solutions
| Issue | Symptom | Probable Cause | Recommended Action |
| Inaccurate Quantification | Skewed or inconsistent H/L ratios across replicates.[1] | Incomplete ¹⁵N labeling leading to distorted isotopic patterns.[1] | Manually validate spectra, calculate labeling efficiency, and correct peptide ratios.[1][9] |
| Poor Peptide Identification | Significantly fewer ¹⁵N-labeled peptides identified compared to ¹⁴N.[3][4] | Broadened isotopic clusters due to incomplete labeling confuse search algorithms.[1][2] | Optimize search parameters and consider software with specialized algorithms for ¹⁵N data.[6][7] |
| Low Labeling Efficiency | M-1 peak is prominent in the heavy isotopic cluster. | Insufficient labeling time, ¹⁵N source depletion, or contamination.[1] | Increase labeling duration, ensure adequate ¹⁵N source, and use high-purity reagents.[1] |
Section 3: Experimental Protocols
Protocol 1: Determination of ¹⁵N Labeling Efficiency
This protocol outlines the steps to calculate the percentage of ¹⁵N incorporation in your samples.
Materials:
-
High-resolution mass spectrometry data from your ¹⁵N labeling experiment.
-
Software with the capability to visualize mass spectra and calculate theoretical isotopic distributions (e.g., Protein Prospector, mMass).
Procedure:
-
Peptide Selection: From your identified peptides, select 5-10 high-intensity, well-resolved peptides with m/z < 1500.[2]
-
Extract Isotopic Cluster: For each selected heavy-labeled peptide, extract the ion chromatogram (XIC) and view the corresponding mass spectrum.
-
Measure Peak Intensities: Determine the intensity of the monoisotopic peak (M) and the M-1 peak.
-
Calculate M-1/M Ratio: For each peptide, calculate the ratio of the M-1 peak intensity to the M peak intensity.
-
Compare to Theoretical Distributions: Use software to generate theoretical isotopic patterns for the same peptide at different labeling efficiencies (e.g., 95%, 96%, 97%, 98%, 99%).[2]
-
Determine Experimental Efficiency: Compare your experimentally determined M-1/M ratio to the theoretical ratios to estimate the labeling efficiency of your sample.[2][10] Average the efficiencies calculated from all selected peptides to get a global labeling efficiency for the experiment.
Protocol 2: ¹⁵N Metabolic Labeling of E. coli
This protocol provides a general procedure for metabolic labeling of E. coli with a ¹⁵N source.
Materials:
-
M9 minimal medium components.
-
¹⁵NH₄Cl (¹⁵N, 99%).[14]
-
¹⁴NH₄Cl.
-
Glucose (or other carbon source).
-
MgSO₄, CaCl₂.
-
Appropriate antibiotics.
-
E. coli expression strain with your plasmid of interest.
Procedure:
-
Prepare Media: Prepare two batches of M9 minimal medium. For the "heavy" medium, use ¹⁵NH₄Cl as the sole nitrogen source. For the "light" medium, use ¹⁴NH₄Cl.[14]
-
Pre-culture: Inoculate a small volume (5 mL) of a rich medium (e.g., LB) with a single colony of your E. coli strain and grow to a high cell density.[14]
-
Inoculation: Use the pre-culture to inoculate the "light" and "heavy" M9 minimal media at a 1:100 dilution.[14]
-
Growth and Induction: Grow the cultures at the appropriate temperature with shaking until they reach the desired optical density (e.g., OD₆₀₀ of 0.6-0.8). If applicable, induce protein expression with an appropriate inducer (e.g., IPTG).[15]
-
Harvesting: Harvest the cells by centrifugation. Wash the cell pellets to remove any residual medium.[14]
-
Sample Mixing: For relative quantification, combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount.[14]
-
Protein Extraction and Digestion: Lyse the combined cell mixture and proceed with your standard protein extraction, denaturation, reduction, alkylation, and tryptic digestion protocols.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[14]
References
- A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides. Benchchem.
- How to correct for incomplete Adenine-15N5 labeling. Benchchem.
-
Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. ACS Publications. [Link]
-
Common Questions about Untargeted Quantitative Proteomics SILAC. Biotech Peak. [Link]
-
Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics | Request PDF. ResearchGate. [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC - NIH. [Link]
-
Recycling of an Amino Acid Label With Prolonged Isotope Infusion: Implications for Kinetic Studies. PubMed. [Link]
-
Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... ResearchGate. [Link]
-
Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
-
15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]
-
Metabolic labeling of plant cell cultures with K(15)NO3 as a tool for quantitative analysis of proteins and metabolites. SciSpace. [Link]
-
Quality control of imbalanced mass spectra from isotopic labeling experiments. PMC - NIH. [Link]
-
Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. [Link]
-
A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH. [Link]
-
Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Nature Protocols. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PubMed. [Link]
-
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Stable Isotope Labeling Strategies. UWPR. [Link]
-
Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. Semantic Scholar. [Link]
-
Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) | Request PDF. ResearchGate. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed. [Link]
-
Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PMC - PubMed Central. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Application and Common Issues of SILAC Technology in Untargeted Quantitative Proteomics [en.biotech-pack.com]
- 7. ckisotopes.com [ckisotopes.com]
- 8. Recycling of an amino acid label with prolonged isotope infusion: implications for kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: Navigating the Challenges of Quantifying Low Levels of 15N Enrichment
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered when quantifying low levels of Nitrogen-15 (¹⁵N) enrichment. Our goal is to equip you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your ¹⁵N enrichment experiments. The format is a practical question-and-answer guide, leading you from the problem to its resolution.
Issue 1: High Background Nitrogen Signal
Q1: I'm observing a high nitrogen background in my mass spectrometer, which is masking my low-level ¹⁵N signal. What are the likely sources of this contamination?
A1: High background nitrogen is a frequent challenge that can significantly compromise the accuracy of low ¹⁵N enrichment measurements. The primary sources of this contamination can be traced back to several stages of the experimental workflow:
-
Environmental Contamination: The most common source is atmospheric nitrogen (N₂) and dust particles in the laboratory environment, which can easily contaminate samples during preparation and handling.[1]
-
Reagents and Labware: Impurities in solvents, reagents, and even disposable labware like gloves and vials can introduce unwanted nitrogen.[1] Glassware that has not been properly cleaned can also be a significant source of nitrogen-containing residues.[1]
-
System Contamination: In the context of mass spectrometry, residues from previous, highly enriched samples can "bleed" from various components such as columns, tubing, or the ion source, leading to carryover.[1]
-
Gas Impurities: The carrier gases (e.g., Helium) and collision gases used in mass spectrometry can contain trace amounts of nitrogen impurities that contribute to the background signal.[1]
Q2: What practical steps can I take to minimize nitrogen contamination during sample preparation and analysis?
A2: A meticulous and controlled workflow is paramount to minimizing nitrogen contamination.[1] Here are some best practices to implement:
-
Establish a Clean Workspace: Whenever possible, work in a clean, low-dust environment. Regularly wipe down all surfaces and equipment with appropriate cleaning agents.
-
Proper Handling of Labware:
-
Strategic Sample Processing: When working with samples of varying ¹⁵N enrichment levels, always process them in order from the lowest expected enrichment to the highest. This simple step can significantly reduce the risk of cross-contamination from highly enriched samples to those with low enrichment.[2][3][4]
-
Instrument Purging and Blanks:
Issue 2: Poor Precision and Reproducibility at Low Enrichment Levels
Q3: My replicate measurements of low ¹⁵N enriched samples show poor precision. What are the underlying causes?
A3: Poor precision at low enrichment levels is often a multifaceted issue. Several factors can contribute to this variability:
-
Sample Heterogeneity: If the sample is not perfectly homogenized, the small subsamples taken for analysis may not be representative of the bulk sample, leading to variations in the measured ¹⁵N enrichment.
-
Incomplete Combustion (for EA-IRMS): For solid samples analyzed by Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), incomplete combustion can lead to isotopic fractionation and inaccurate results.[5][6] This is particularly problematic for samples with a high carbon-to-nitrogen (C/N) ratio.[6]
-
Instrumental Instability: Fluctuations in the performance of the mass spectrometer, such as an unstable ion source or detector, can introduce variability in the measurements.
-
Low Signal-to-Noise Ratio: At very low enrichment levels, the signal from the ¹⁵N isotope may be very close to the background noise of the instrument, making it difficult to obtain precise measurements.
Q4: How can I improve the precision and reproducibility of my low-level ¹⁵N measurements?
A4: To enhance the precision of your measurements, focus on optimizing both your sample preparation and instrument operation:
-
Thorough Sample Homogenization: Ensure your samples are ground to a fine, uniform powder.[7] This is critical for obtaining representative subsamples for analysis.
-
Optimize Combustion for EA-IRMS:
-
Instrument Calibration and Maintenance:
-
Increase Sample Size (if possible): For samples with very low nitrogen content, increasing the amount of sample analyzed can boost the signal intensity and improve the signal-to-noise ratio.[3]
Frequently Asked Questions (FAQs)
Q5: Why is correcting for the natural abundance of ¹⁵N so important, especially at low enrichment levels?
A5: Nitrogen has two stable isotopes: ¹⁴N (approximately 99.63% natural abundance) and ¹⁵N (approximately 0.37% natural abundance).[9][10] When you are trying to measure a small increase in ¹⁵N enrichment due to experimental labeling, the naturally occurring ¹⁵N constitutes a significant portion of the total ¹⁵N signal.[4] Failing to correct for this natural abundance will lead to an overestimation of the true enrichment. The correction is typically done by subtracting the ¹⁵N signal of an unlabeled control sample from the ¹⁵N signal of your labeled samples.[4]
Q6: What is "isotopic scrambling" and how can it affect my results?
Q7: What are the main differences between Isotope Ratio Mass Spectrometry (IRMS) and other mass spectrometry techniques for ¹⁵N analysis?
A7: The choice of mass spectrometry platform depends on the specific research question:
-
Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision measurements of isotope ratios, especially at or near natural abundance.[12] It is ideal for bulk isotopic analysis of a whole sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are well-suited for analyzing ¹⁵N-labeled compounds within complex biological mixtures.[12] They allow for the separation of different compounds before isotopic analysis, providing information on the enrichment of specific molecules.
-
High-Resolution Mass Spectrometry (e.g., Orbitrap MS): These instruments provide very high mass accuracy and resolution, which can be advantageous for distinguishing between molecules with very similar masses and for analyzing the isotopic fine structure of labeled compounds.[11]
Data Presentation
Table 1: Typical Performance Metrics of Mass Spectrometry Platforms for ¹⁵N Analysis
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Resolution Orbitrap MS |
| Primary Application | High-precision bulk isotope ratio measurements | Analysis of volatile ¹⁵N-labeled compounds | Analysis of a wide range of ¹⁵N-labeled compounds | High-resolution analysis of ¹⁵N-labeled compounds |
| Precision (at low enrichment) | Very high (typically < 0.2 ‰) | Moderate | Moderate to High | High |
| Sample Type | Solid, liquid, gas (after conversion to N₂) | Volatile and semi-volatile compounds | A broad range of polar and non-polar compounds | A broad range of compounds |
| Throughput | High (with autosampler) | Moderate | Moderate | Moderate |
Experimental Protocols
Protocol 1: General Sample Preparation for ¹⁵N Analysis by EA-IRMS
This protocol outlines the basic steps for preparing solid organic samples for ¹⁵N analysis using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
Materials:
-
Drying oven or freeze-dryer
-
Mortar and pestle or ball mill
-
Microbalance
-
Tin (Sn) capsules
-
Forceps
Procedure:
-
Drying: Dry the sample to a constant weight to remove all moisture. This can be achieved by placing the sample in a drying oven at 60-80°C overnight or by using a freeze-dryer.[7]
-
Homogenization: Grind the dried sample into a fine, homogeneous powder.[7] This step is crucial to ensure that the small subsample weighed for analysis is representative of the entire sample.
-
Weighing: Accurately weigh a small amount of the homogenized sample into a tin capsule. The target weight will depend on the expected nitrogen content of your sample. A typical target is to have 20-150 µg of nitrogen per sample.[2]
-
Encapsulation: Using clean forceps, carefully fold the tin capsule into a small, tight ball, ensuring that no sample material can leak out.[3]
-
Sample Organization: Place the encapsulated samples into a 96-well tray. If you have samples with different expected enrichment levels, arrange them from lowest to highest enrichment to minimize the risk of cross-contamination.[2][3]
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Low ¹⁵N Signal-to-Noise
Caption: Troubleshooting logic for low signal-to-noise in ¹⁵N analysis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 10. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of Hydrazine-15N2 monohydrate during experiments
Introduction
Welcome to the technical support center for Hydrazine-15N2 monohydrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their experiments. Hydrazine is a powerful but reactive reagent; its successful use hinges on preventing its degradation. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments and the stability of your valuable labeled materials. We will explore the causality behind common degradation pathways and provide validated, step-by-step guidance for troubleshooting and prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling and stability of this compound.
Q1: What is the primary cause of this compound degradation?
A: The most significant and rapid degradation pathway is oxidation.[1][2][3] Hydrazine is a strong reducing agent and readily reacts with atmospheric oxygen, dissolved oxygen in solvents, and trace metal ions (especially copper and iron) which act as catalysts.[1][2][4][5] This oxidation process can ultimately lead to the formation of nitrogen gas (N₂), compromising the isotopic purity and concentration of your sample.[6][7]
Q2: How should I properly store my vial of this compound?
A: Proper storage is critical. This compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon is recommended), in a cool, dark, and well-ventilated area.[8][9][10] Exposure to light, heat, and air should be minimized at all times to prevent both oxidative and thermal decomposition.[9][11] Always store it away from incompatible materials like acids and oxidizing agents.[5][9]
Q3: Can I use any solvent to prepare my stock solution?
A: No, solvent choice is crucial. Always use deoxygenated solvents. Protic solvents like water or ethanol should be thoroughly sparged with an inert gas (argon or nitrogen) for at least 30-60 minutes before use. Aprotic solvents should be verified to be free of peroxides, which can aggressively oxidize hydrazine. Avoid solvents that contain dissolved metal impurities.
Q4: My experiment is open to the atmosphere. How can I minimize degradation?
A: If your experimental setup must be open to the air, work quickly and keep the solution chilled to slow the rate of oxidation. A continuous gentle purge of inert gas (e.g., nitrogen) over the surface of the reaction mixture is a highly effective technique to create a protective blanket against atmospheric oxygen.[9]
Q5: What materials are compatible with hydrazine solutions?
A: Use containers and equipment made of borosilicate glass, PTFE (Teflon), or stainless steel (grades 304L or 316L are preferred). Avoid contact with copper, brass, iron, lead, and zinc, as these metals and their oxides can catalyze decomposition.[2][5] Porous materials like cloth, wood, or asbestos should also be avoided as they can potentially lead to spontaneous ignition.[12]
Part 2: Core Principles of Hydrazine-15N2 Stability
Understanding the chemical mechanisms of degradation is key to preventing them. The stability of your hydrazine solution is primarily threatened by three factors: oxidation, catalytic decomposition, and reaction with atmospheric gases.
Degradation Pathways
-
Oxidation by O₂: The most common pathway. Hydrazine reacts with dissolved molecular oxygen, a process significantly accelerated by metal ions like Cu(II).[2][4] The reaction proceeds through radical intermediates, ultimately producing dinitrogen (N₂) and water. This directly depletes your labeled reagent.
-
Catalytic Decomposition: Trace metals, particularly from metal spatulas, contaminated glassware, or certain metal-based reagents, can catalyze the decomposition of hydrazine into nitrogen, hydrogen, and ammonia.[13][14][15] This can be a vigorous, gas-evolving reaction.
-
Reaction with CO₂: Hydrazine is a base and will readily react with carbon dioxide from the atmosphere to form carbazic acid and related compounds.[16][17][18] This reaction alters the chemical nature of your reagent and can interfere with subsequent reactions.[19][20]
The following diagram illustrates these primary degradation routes.
Caption: Primary degradation pathways for Hydrazine-¹⁵N₂.
Part 3: Troubleshooting Guide
This guide is structured in a "Problem -> Potential Cause -> Solution" format to directly address issues encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution & Explanation |
| Inconsistent or Low Yield in a Derivatization Reaction | 1. Degraded Hydrazine Stock: The concentration of your active hydrazine is lower than calculated due to decomposition. | Solution: Prepare a fresh stock solution from the original vial using deoxygenated solvent. Best Practice: Before critical experiments, quantify the concentration of your hydrazine stock solution using a titration method, such as with potassium iodate (KIO₃)[21], or a spectrophotometric method with a derivatizing agent like p-dimethylaminobenzaldehyde.[22][23] |
| 2. Atmospheric Exposure: Oxygen and CO₂ from the air are degrading the hydrazine in your reaction vessel. | Solution: Perform the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line). If that's not possible, maintain a positive pressure of nitrogen or argon gas over the reaction mixture throughout the experiment. | |
| Visible Gas Bubbles (Effervescence) Upon Adding a Reagent or Catalyst | 1. Catalytic Decomposition: The reagent or catalyst contains trace metals (Cu, Fe, etc.) that are rapidly decomposing the hydrazine.[13][24] | Solution: Ensure all reagents are of high purity. If using a metal catalyst, ensure it is the intended one and not a contaminant. Use high-purity salts and solvents. Pre-treat glassware with an acid wash (e.g., aqua regia) followed by thorough rinsing with deionized water to remove trace metal residues. |
| 2. Thermal Decomposition: The reaction is highly exothermic, causing localized heating and decomposition. | Solution: Add the reagent or catalyst slowly and portion-wise while vigorously stirring the hydrazine solution in an ice bath to dissipate heat effectively.[25] | |
| Formation of a White Precipitate in the Hydrazine Solution | 1. Reaction with CO₂: Hydrazine has reacted with atmospheric CO₂ to form insoluble hydrazinium carbazate.[16][17] | Solution: This indicates significant air exposure. Discard the solution. Prepare fresh solutions using properly deoxygenated solvents and handle them under an inert atmosphere to prevent CO₂ ingress. |
| 2. Incompatible Solvent/Container: The solvent is causing the hydrazine monohydrate to salt out, or the container is leaching impurities. | Solution: Verify solvent compatibility. Ensure you are using borosilicate glass or PTFE containers. Avoid soft glass, which can leach silicates and metal ions.[5] | |
| Assay Results Show Loss of ¹⁵N Isotopic Enrichment | 1. Uncontrolled Oxidation: The ¹⁵N₂H₄ has been oxidized to ¹⁵N₂ gas, which escapes the system, leading to a relative increase in any ¹⁴N-containing impurities.[6] | Solution: This is a critical stability failure. Rigorously apply all preventative measures: use freshly prepared solutions, deoxygenate all solvents, work under a strict inert atmosphere, and ensure all equipment is scrupulously clean and free of catalytic metals. |
Part 4: Key Experimental Protocols
Adherence to validated protocols is the best defense against degradation.
Protocol 1: Preparation of a Standardized Hydrazine-¹⁵N₂ Stock Solution
This protocol details the steps to prepare a stock solution while minimizing exposure to air.
Objective: To prepare a ~1 M stock solution of this compound in deoxygenated water.
Materials:
-
This compound vial
-
High-purity (18 MΩ·cm) water
-
Nitrogen or Argon gas source with tubing
-
Volumetric flasks and gas-tight syringes
-
Septa
Workflow Diagram:
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
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- 10. Hydrazine (HSG 56, 1991) [inchem.org]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. Catalytic decomposition of hydrous hydrazine for hydrogen production - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
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- 15. DSpace [dr.lib.iastate.edu]
- 16. US9469603B2 - Reaction product of hydrazine derivatives and carbon dioxide - Google Patents [patents.google.com]
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- 18. Determination Of CO2 In Hydrazine - UIC Inc. [uicinc.com]
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- 20. researchgate.net [researchgate.net]
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- 24. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Correcting for Natural ¹⁵N Abundance in Labeling Studies
Welcome to the technical support center for ¹⁵N labeling studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of correcting for the natural abundance of ¹⁵N in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental concepts of ¹⁵N natural abundance and its implications in labeling studies.
Q1: Why is it crucial to correct for the natural abundance of ¹⁵N in labeling studies?
A1: Every nitrogen-containing molecule in your biological sample has a baseline level of ¹⁵N because this heavy isotope occurs naturally. The natural abundance of ¹⁵N is approximately 0.365% to 0.4%, with the vast majority of nitrogen being ¹⁴N (around 99.6%).[1][2] While this percentage seems small, it becomes a significant confounding factor in experiments where you are intentionally introducing a ¹⁵N-labeled tracer to measure biological processes like protein synthesis, metabolic flux, or nutrient uptake.[3][4]
Q2: What is the typical natural abundance of ¹⁵N and does it vary?
A2: The standard natural abundance of ¹⁵N in atmospheric N₂ is approximately 0.3676%.[1] However, the precise ¹⁵N natural abundance, often expressed as δ¹⁵N, can vary in different biological samples and ecosystems.[6][7] This variation is due to isotopic fractionation during various biogeochemical and metabolic processes.[8] For instance, δ¹⁵N values in plants and soils can be influenced by factors like water availability, fertilizer type, and nitrogen cycling rates.[6][7][9][10]
For highly accurate studies, it is best practice to measure the natural ¹⁵N abundance in an unenriched control sample from the same biological system rather than relying solely on a theoretical value. This empirically determined value provides a more accurate baseline for your correction calculations.
Q3: Which types of studies are most affected by natural ¹⁵N abundance?
A3: Any study that aims to quantify the incorporation of a ¹⁵N tracer is susceptible to errors if natural abundance is not corrected. This is particularly critical in:
-
Metabolic Flux Analysis (MFA): Accurate flux calculations are highly dependent on precise measurements of isotopic enrichment. Failing to correct for natural abundance can distort the mass isotopomer distributions (MIDs), leading to incorrect flux estimations.[3][11][12]
-
Proteomics and Protein Turnover Studies: When measuring protein synthesis rates using ¹⁵N-labeled amino acids, the natural ¹⁵N in unlabeled proteins contributes to the measured signal.[13][14][15][16]
-
Low-Enrichment Studies: In experiments where the expected incorporation of the ¹⁵N tracer is low, the signal from natural abundance can be a substantial portion of the total ¹⁵N signal, making correction absolutely essential.[4]
Q4: How is the correction for natural ¹⁵N abundance mathematically performed?
A4: The correction is typically performed using algorithms that mathematically subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID) of a metabolite or peptide.[3][17] This is often done using matrix-based methods.[3][18] The process involves:
-
Determining the theoretical isotopic distribution of the unlabeled molecule based on the natural abundances of all its constituent atoms (C, H, O, N, S, etc.).
-
Creating a correction matrix that models the contribution of natural isotopes to each mass isotopomer.[3]
-
Solving a system of linear equations to deconvolute the measured MID into the component that arises from the labeled tracer and the component from natural abundance.[19]
Several software tools are available to perform these complex calculations, including IsoCorrectoR, AccuCor2, and features within platforms like Protein Prospector and Census.[5][20][21][22][23]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during ¹⁵N labeling experiments and data analysis.
Problem 1: My calculated ¹⁵N enrichment is negative or highly variable in unenriched control samples.
-
Cause: This issue often points to problems with background noise in the mass spectrometer or inaccuracies in the defined natural abundance values used for correction. High background signals can interfere with the detection of low-intensity isotopologue peaks, leading to erroneous calculations.[24][25]
-
Troubleshooting Steps:
-
Assess Mass Spectrometer Background:
-
Analyze Unenriched Samples:
-
Process several technical replicates of your unenriched biological control samples.
-
The measured mass isotopomer distribution of these samples should closely match the theoretical distribution calculated based on natural abundances.
-
If there is a significant discrepancy, it may be necessary to empirically determine the natural abundance from these control samples and use this value in your correction algorithm.
-
-
Review Data Processing Parameters:
-
Ensure that the mass tolerance for peak integration is set appropriately for your instrument's resolution.
-
Verify that the chemical formula for the analyte is correct in the processing software, as this is critical for calculating the theoretical isotopic distribution.[3]
-
-
Problem 2: The isotopic cluster of my labeled peptide/metabolite is broader than expected, leading to quantification errors.
-
Cause: Incomplete labeling is a common cause of broadened isotopic clusters.[13][21] This means that not all molecules have incorporated the ¹⁵N label to the expected extent, resulting in a mixed population of molecules with varying numbers of ¹⁵N atoms. This can lead to underestimation of the true enrichment.[4]
-
Troubleshooting Steps:
-
Determine the Labeling Efficiency:
-
The extent of labeling can often be determined using specialized software that can calculate the percentage of ¹⁵N enrichment.[20][27][28]
-
For example, in proteomics, software like Protein Prospector allows you to input the labeling efficiency as a parameter to adjust the calculated peptide ratios.[21]
-
-
Optimize the Labeling Protocol:
-
Duration: Ensure the labeling period is sufficient for the biological system to reach a steady state of isotope incorporation. This depends on the turnover rate of the molecules of interest.
-
Tracer Purity: Use a high-purity ¹⁵N tracer (e.g., >99%) to maximize incorporation efficiency.[4][13]
-
Tracer Availability: Confirm that the ¹⁵N source is not being diluted by unlabeled nitrogen sources in the growth medium or from metabolic recycling.
-
-
Problem 3: I suspect isotopic scrambling is affecting my results.
-
Cause: Isotopic scrambling occurs when the ¹⁵N label is metabolically transferred from the intended molecule or position to other molecules or positions.[29] This can happen through the activity of transaminases or other metabolic pathways, leading to the dilution of the label at the target site and its appearance in unexpected places.[29][30]
-
Troubleshooting Steps:
-
Refine Experimental Design:
-
Utilize Advanced Analytical Techniques:
-
Experimental Workflow & Data Analysis
A robust experimental design and a logical data analysis workflow are critical for obtaining reliable results in ¹⁵N labeling studies.
General Experimental Protocol: ¹⁵N Metabolic Labeling for Proteomics
-
Preparation of Media: Prepare two batches of growth media: a "light" medium with natural abundance nitrogen sources (e.g., ¹⁴NH₄Cl) and a "heavy" medium where the primary nitrogen source is replaced with its ¹⁵N-labeled counterpart (e.g., ¹⁵NH₄Cl).[31]
-
Cell Culture and Labeling: Culture your cells in the "light" and "heavy" media for a sufficient duration to achieve near-complete labeling in the heavy sample. The required time will depend on the organism's doubling time.
-
Harvesting and Mixing: Harvest the "light" (control) and "heavy" (experimental) cells. For relative quantification, mix the samples in a 1:1 ratio based on cell count or total protein amount.[31] This early mixing minimizes variability from subsequent sample processing steps.[31]
-
Sample Preparation for MS: Proceed with protein extraction, digestion (e.g., with trypsin), and sample cleanup for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the mixed peptide sample using a high-resolution mass spectrometer.
-
Data Analysis: Utilize proteomics software that supports ¹⁵N labeling data analysis (e.g., Protein Prospector, Census) to identify peptides and quantify the relative abundance of the light and heavy forms, incorporating corrections for natural ¹⁵N abundance and labeling efficiency.[20][21]
Data Analysis Workflow Diagram
The following diagram illustrates the key steps in the data analysis pipeline for correcting ¹⁵N abundance.
Caption: Data analysis workflow for ¹⁵N natural abundance correction.
Table of Natural Isotopic Abundances
Accurate correction depends on using the correct natural abundance values for all elements in the molecule of interest.
| Element | Isotope | Natural Abundance (%) |
| Nitrogen | ¹⁴N | ~99.635 |
| ¹⁵N | ~0.365 | |
| Carbon | ¹²C | ~98.93 |
| ¹³C | ~1.07 | |
| Hydrogen | ¹H | ~99.9885 |
| ²H (D) | ~0.0115 | |
| Oxygen | ¹⁶O | ~99.757 |
| ¹⁷O | ~0.038 | |
| ¹⁸O | ~0.205 |
Note: These values are standard approximations and can vary slightly.[18]
References
-
Arsova, B., et al. (2012). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Filiou, M. D., et al. (2017). Using 15 N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. [Link]
-
Li, Y., et al. (2012). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Heinrich, R., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]
-
Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. SpringerLink. [Link]
-
MacCoss, M. J., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Enzymology. [Link]
-
NIST. (2012). Isotope Enrichment Calculator. National Institute of Standards and Technology. [Link]
-
Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering Communications. [Link]
-
Williams, J. P., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Zhang, X., et al. (2012). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Visualized Experiments. [Link]
-
Handley, L. L., et al. (1999). The 15N natural abundance (δ15N) of ecosystem samples reflects measures of water availability. Functional Plant Biology. [Link]
-
Templer, P. H., et al. (2007). Plant and soil natural abundance delta (15)N: indicators of relative rates of nitrogen cycling in temperate forest ecosystems. Oecologia. [Link]
-
Wetselaar, R., et al. (1976). NATURAL NITROGEN-15 ABUNDANCE OF SOIL AND PLANT SAMPLES. CSIRO. [Link]
-
Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS – Protocols. [Link]
-
PolyMID-Correct. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Semantic Scholar. [Link]
-
Midani, F. S., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. ResearchGate. [Link]
-
Su, X., et al. (2021). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics. [Link]
-
Eibl, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]
-
Rinkel, J., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Natural Product Reports. [Link]
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Tcherkez, G., et al. (2006). Natural 15N/14N isotope composition in C3 leaves: are enzymatic isotope effects informative for predicting the 15N-abundance in key metabolites?. Functional Plant Biology. [Link]
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Unkovich, M., et al. (2008). 15N natural abundance method. Australian Centre for International Agricultural Research. [Link]
-
Arsova, B., et al. (2012). Overview of commonly used experimental setups for nitrogen isotope... ResearchGate. [Link]
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Rühl, M., et al. (2012). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. [Link]
-
Heinrich, R., et al. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. [Link]
-
Opella, S. J., et al. (2009). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Annual Review of Biophysics. [Link]
-
Yang, J., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. Mathematical Biosciences. [Link]
-
Aranjuelo, I., et al. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science. [Link]
-
Suter, M., et al. (2011). Natural 15N abundance of plants and soils under different management practices in a montane grassland. ResearchGate. [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. [Link]
-
Chromatography Forum. (2020). High background after preventative maintenance. Chromatography Forum. [Link]
-
Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. [Link]
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- 2. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Plant and soil natural abundance delta (15)N: indicators of relative rates of nitrogen cycling in temperate forest ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural 15N/14N isotope composition in C3 leaves: are enzymatic isotope effects informative for predicting the 15N-abundance in key metabolites? | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 14. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. en-trust.at [en-trust.at]
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- 22. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
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- 27. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Isotope Enrichment Calculator | NIST [nist.gov]
- 29. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products Labeled with Hydrazine-15N2 Monohydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydrazine-15N2 monohydrate. This guide is designed to provide expert advice and practical solutions for the purification of your isotopically labeled products. We will delve into the nuances of post-reaction workups, offering troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final compounds.
I. Understanding the Chemistry and Challenges
This compound is a powerful reagent for introducing a stable isotope label into small molecules, often through the formation of hydrazides (from esters or acyl chlorides) or hydrazones (from aldehydes or ketones). While the labeling reaction itself can be straightforward, the subsequent purification presents several challenges:
-
Excess Hydrazine-15N2: Being a highly polar and reactive compound, residual hydrazine must be completely removed.
-
Side Products: The formation of symmetrical disubstituted hydrazides or azines from hydrazones can complicate the purification process.[1][2]
-
Product Stability: Hydrazones, in particular, can be sensitive to acidic conditions and may hydrolyze back to their starting materials.[1]
This guide will provide you with the strategies to navigate these challenges effectively.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of your Hydrazine-15N2 labeled products in a question-and-answer format.
Q1: My reaction is complete, but I'm struggling to remove the excess this compound. What are the best methods?
A1: Excess hydrazine is a common issue due to its high polarity and water solubility. Here are several effective strategies, ranging from simple to more involved:
-
Aqueous Wash/Liquid-Liquid Extraction: If your product is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane), you can perform multiple washes with water or brine. This compound will partition into the aqueous layer. For efficient removal, ensure you perform at least 3-5 washes.
-
Precipitation: If your labeled product is a solid and insoluble in water, you can precipitate it by adding water to the reaction mixture (if carried out in a water-miscible solvent like ethanol). The product can then be collected by filtration, leaving the hydrazine in the filtrate.[3]
-
Azeotropic Distillation: For stubborn cases, azeotropic removal can be very effective. Adding a solvent like xylene and distilling will remove both water and hydrazine.[4] This should be done with caution due to the hazardous nature of both substances at elevated temperatures.
-
Derivatization: You can quench the excess hydrazine by adding acetone to the reaction mixture. This will form the acetone azine-(15N2), which is generally less polar and can be more easily separated by chromatography or extraction.[5]
Q2: I'm running a column chromatography, but my product is streaking or not separating well from impurities. What can I do?
A2: Column chromatography is a powerful tool, but optimization is often necessary for hydrazide and hydrazone compounds.
-
For Basic Compounds: Hydrazides and hydrazones can be basic and interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a tertiary base like triethylamine (~1%) to your eluent can neutralize the acidic sites on the silica and significantly improve peak shape.[1]
-
Solvent System Polarity: If your product remains at the baseline, the eluent is not polar enough. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if your product runs with the solvent front, decrease the eluent's polarity.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina can be a good alternative for acid-sensitive or basic compounds.[6] Reverse-phase chromatography is another option if your compound has sufficient hydrophobicity.
Q3: My hydrazone product seems to be decomposing during purification. How can I prevent this?
A3: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid.[1]
-
Avoid Acidic Conditions: Ensure that your purification conditions are neutral or slightly basic. When performing liquid-liquid extractions, avoid acidic washes. For column chromatography, as mentioned above, use base-treated silica or basic alumina.
-
Anhydrous Conditions: Minimize contact with water where possible. Use dried solvents and handle the compound in a dry environment.
-
Temperature Control: Perform purification steps at room temperature or below, as heat can accelerate decomposition.
Q4: I've isolated my product, but I suspect it's contaminated with an azine byproduct. How can I remove it?
A4: Azine formation occurs when a hydrazone reacts with a second molecule of the starting aldehyde or ketone.[1]
-
Column Chromatography: Azines are typically less polar than the corresponding hydrazones. Careful column chromatography with a shallow solvent gradient should allow for their separation.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for removing the azine impurity. The difference in solubility between your desired hydrazone and the more symmetrical, often less soluble, azine can be exploited.
III. Frequently Asked Questions (FAQs)
Q: How can I monitor the progress of my labeling reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Spot the reaction mixture alongside your starting materials. The consumption of the starting material and the appearance of a new spot will indicate the reaction's progress. Use a UV lamp for visualization if your compounds are UV-active, or a stain like potassium permanganate.
Q: What is the best way to purify a solid hydrazide product?
A: Recrystallization is often the most effective method for purifying solid hydrazides.[2] The key is to find a suitable solvent or solvent system where the hydrazide is soluble at high temperatures but poorly soluble at room temperature. Common solvents to try include ethanol, methanol, and acetonitrile.[2][7]
Q: My product is an oil and won't crystallize. What are my purification options?
A: For oily products, column chromatography is the primary method of purification.[7] If standard silica gel chromatography is problematic, consider reverse-phase chromatography.
Q: How do I confirm the purity and identity of my final Hydrazine-15N2 labeled product?
A: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and the incorporation of the 15N2 label (a mass shift of +2 compared to the unlabeled compound).
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will help confirm the structure of your product. 15N NMR can also be used to directly observe the labeled nitrogen atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your final product.
IV. Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction
This protocol is suitable for removing excess this compound and other water-soluble impurities from a reaction mixture where the product is soluble in an organic solvent.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.
-
Add an equal volume of deionized water, cap the funnel, and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. Drain the aqueous (lower) layer.
-
Repeat the water wash (steps 3-4) at least two more times.
-
Perform a final wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of products that are not easily crystallized or require separation from closely related impurities.
-
Prepare the Column:
-
Choose an appropriate column size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a low-polarity solvent system and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
V. Visualization of Workflows
General Workflow for Hydrazine-15N2 Labeling and Purification
Caption: A generalized workflow from labeling reaction to pure product.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for resolving common column chromatography problems.
VI. Data Summary Table
| Purification Method | Best Suited For | Key Advantages | Common Troubleshooting Points |
| Liquid-Liquid Extraction | Removing polar impurities like excess hydrazine. | Fast, simple, and scalable. | Emulsion formation; incomplete removal with insufficient washes. |
| Recrystallization | Purifying solid products. | Can yield very high purity material; cost-effective. | Product "oiling out"; finding a suitable solvent; low recovery.[2] |
| Column Chromatography | Purifying oils or separating complex mixtures. | Highly versatile; separates based on polarity. | Compound streaking; decomposition on silica; choosing the right eluent.[1] |
| Azeotropic Distillation | Complete removal of water and hydrazine. | Very effective for trace amounts. | Requires careful temperature control; potential for product degradation at high temperatures.[4] |
VII. References
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]
-
Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol. Retrieved from
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone? Retrieved from [Link]
-
PubMed. (2008, July 15). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 15N Labeling Efficiency by NMR Spectroscopy
For researchers in structural biology and drug development, isotopic labeling is the cornerstone of protein analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the incorporation of the stable isotope Nitrogen-15 (¹⁵N) is fundamental for a vast array of experiments that elucidate protein structure, dynamics, and interactions.[1][2][3] The rationale for using ¹⁵N lies in its advantageous nuclear spin of one-half, which, unlike the more abundant ¹⁴N, provides sharp, well-resolved peaks in NMR spectra, a prerequisite for detailed molecular analysis.[4][5]
However, the mere act of providing a ¹⁵N-enriched medium to your expression system does not guarantee complete and uniform labeling of your target protein. Incomplete labeling, where a significant population of ¹⁴N atoms remains, can lead to reduced signal-to-noise ratios and complicate data analysis.[6] Furthermore, metabolic scrambling, the cellular process of interconverting amino acids, can lead to unintended distribution of the ¹⁵N label, confounding residue-specific analyses.[7][8]
This guide provides an in-depth, experience-driven comparison of methodologies for validating ¹⁵N labeling efficiency, with a primary focus on NMR-based techniques. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare NMR spectroscopy with alternative methods, supported by experimental data.
The Foundational Role of the ¹H-¹⁵N HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse for assessing ¹⁵N-labeled proteins.[9][10] This two-dimensional NMR experiment correlates the chemical shifts of amide protons (¹H) with their directly bonded amide nitrogens (¹⁵N). Each peak in a ¹H-¹⁵N HSQC spectrum ideally represents a single amino acid residue in the protein (with the exception of proline, which lacks an amide proton).
A well-resolved ¹H-¹⁵N HSQC spectrum is the first and most critical validation of your labeled protein sample. It provides immediate insights into:
-
Protein Folding: A dispersed pattern of peaks across the spectrum is a strong indicator that the protein is properly folded.
-
Sample Homogeneity: The presence of a single peak per residue suggests a homogenous sample. Multiple peaks for a single residue could indicate conformational heterogeneity or degradation.
-
Spectral Quality: The sharpness and intensity of the peaks provide a qualitative measure of the sample's suitability for more advanced NMR experiments.[9]
A Quantitative Approach to Labeling Efficiency with NMR
While the HSQC spectrum provides a qualitative assessment, a more quantitative measure of labeling efficiency can be achieved through a comparative NMR approach. This method relies on comparing the signal intensities of a labeled sample to a known standard or an unlabeled counterpart.
Experimental Protocol: NMR-Based Quantification of ¹⁵N Labeling
This protocol outlines a robust method for determining the percentage of ¹⁵N incorporation using NMR.
1. Sample Preparation:
-
¹⁵N-Labeled Sample: Prepare your protein of interest by expression in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[9] Purify the protein to a high degree of homogeneity. The final buffer should be NMR-compatible (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) and contain 5-10% D₂O for the spectrometer's lock system.[11]
-
Unlabeled (Natural Abundance) Standard: Prepare an identical sample of the same protein expressed in a medium containing natural abundance ¹⁴NH₄Cl. It is crucial that the concentration of the unlabeled standard is accurately determined by a reliable method (e.g., BCA assay, UV absorbance at 280 nm).
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) ¹H NMR spectra for both the ¹⁵N-labeled and the unlabeled samples under identical experimental conditions (temperature, number of scans, relaxation delay).
-
To compare signal intensities accurately, it is essential to have a reference signal that is independent of the ¹⁵N labeling. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used, or signals from protons not directly attached to nitrogen (e.g., methyl groups in the aliphatic region) can be compared.
3. Data Analysis:
-
Process the 1D ¹H spectra identically (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the area of a well-resolved peak in the unlabeled protein spectrum.
-
Integrate the corresponding peak in the ¹⁵N-labeled protein spectrum. Due to ¹H-¹⁵N coupling, this peak will be a doublet. Integrate the entire doublet.
-
The labeling efficiency can be estimated by the following formula:
% Labeling Efficiency = (Integral_labeled / Integral_unlabeled) * 100
(This assumes identical sample concentrations. If concentrations differ, the ratio of integrals should be normalized by the concentration ratio.)
-
For a more direct comparison in the ¹H-¹⁵N HSQC, the volume of a cross-peak in the spectrum of the ¹⁵N-labeled sample can be compared to the volume of the same cross-peak in a sample with a known, lower level of ¹⁵N enrichment, assuming all other parameters are kept constant.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Protein Expression] --> B{Choice of Nitrogen Source}; B --> C[Minimal Medium + 15NH4Cl]; B --> D[Minimal Medium + 14NH4Cl]; C --> E[Purification of 15N-Labeled Protein]; D --> F[Purification of Unlabeled Protein]; E --> G[NMR Sample Preparation (with D2O)]; F --> H[NMR Sample Preparation (with D2O)]; G --> I[1D 1H NMR Acquisition]; H --> I; I --> J[Spectral Processing & Integration]; J --> K[Calculation of Labeling Efficiency]; K --> L[End: Validated Labeling Efficiency];
} caption: "Workflow for NMR-Based Validation of 15N Labeling Efficiency."
Comparative Analysis: NMR vs. Alternative Methods
While NMR provides a direct and functional assessment of the labeled protein, other techniques, particularly mass spectrometry, offer powerful alternatives for quantifying isotopic incorporation.
| Feature | NMR Spectroscopy | Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) |
| Principle | Measures the nuclear spin properties of ¹⁵N isotopes within the intact, folded protein in solution.[12] | Measures the mass-to-charge ratio of the protein or its peptide fragments, with the mass shift indicating ¹⁵N incorporation.[8][13] |
| Sample State | Requires soluble, folded protein in an NMR-compatible buffer.[11] | Can analyze intact proteins or, more commonly, peptide fragments after proteolytic digestion.[6][8] |
| Information Provided | Provides labeling efficiency, structural integrity (folding), and sample homogeneity in a single experiment (HSQC).[9] | Provides precise labeling efficiency and can identify sites of incomplete labeling or metabolic scrambling at the peptide level.[8][14] |
| Resolution | Atomic resolution, can distinguish labeling at individual residue sites. | Peptide-level resolution, can pinpoint labeling within specific fragments of the protein. |
| Sensitivity | Relatively lower sensitivity, requires higher sample concentrations (micromolar to millimolar).[12] | High sensitivity, can analyze very small amounts of material (femtomole to picomole). |
| Throughput | Lower throughput, NMR experiments can be time-consuming. | High throughput, especially with modern automated systems. |
| Cost | High initial instrument cost and maintenance. | Lower instrument cost compared to high-field NMR. |
| Key Advantage | Provides a functional validation of the sample's suitability for NMR studies. | High precision in quantifying incorporation and identifying scrambling.[8][14] |
| Key Limitation | Lower sensitivity and throughput. | Does not provide information on the protein's folded state. |
The Synergy of NMR and Mass Spectrometry
The most robust validation strategies often employ both NMR and mass spectrometry.[13] Mass spectrometry can provide a highly accurate and rapid assessment of the overall labeling efficiency and detect any metabolic scrambling.[8] This information can then be used to confidently interpret the NMR data, where the structural and dynamic integrity of the protein is assessed. For instance, if mass spectrometry reveals significant scrambling of a ¹⁵N-labeled amino acid into other residue types, this would be crucial for the correct assignment of peaks in the ¹H-¹⁵N HSQC spectrum.[8]
dot graph G { layout=neato; node [shape=ellipse, style=filled];
} caption: "Synergistic relationship between NMR and Mass Spectrometry."
Troubleshooting and Considerations
Low Labeling Efficiency:
-
Cause: Insufficient supply of ¹⁵N source, contamination with ¹⁴N-containing nutrients (e.g., in yeast extract), or slow protein turnover.[6][15]
-
Solution: Ensure the use of a true minimal medium with ¹⁵NH₄Cl as the sole nitrogen source. Optimize the duration of labeling. For cell cultures, ensure sufficient cell doublings for complete incorporation.[16]
Metabolic Scrambling:
-
Cause: Cellular metabolic pathways can convert the supplied ¹⁵N-labeled amino acid into other amino acids.[7][8]
-
Detection: Mass spectrometry is highly effective at identifying scrambling by analyzing the mass shifts of various peptides.[8][14] In NMR, unexpected cross-peaks in selectively labeled samples can indicate scrambling.
-
Mitigation: In some cases, scrambling can be reduced by supplementing the growth medium with a cocktail of unlabeled amino acids to inhibit their de novo synthesis.[8]
Conclusion
The validation of ¹⁵N labeling efficiency is not merely a quality control step; it is a critical component of rigorous scientific research that ensures the accuracy and reliability of NMR-derived structural and functional data. While a high-quality ¹H-¹⁵N HSQC spectrum serves as an excellent initial validation of protein folding and sample quality, a quantitative assessment of labeling efficiency is paramount. NMR spectroscopy offers a direct, function-centric approach to this validation. For the most comprehensive analysis, a synergistic strategy employing both NMR and mass spectrometry is recommended, leveraging the strengths of each technique to provide a complete picture of the isotopically labeled protein sample. This ensures that subsequent, often time-consuming and expensive, NMR experiments are built upon a solid and well-characterized foundation.
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Biology Stack Exchange. Why is nitrogen isotopic labelling required for protein NMR? Available at: [Link]
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Royal Society of Chemistry. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. Available at: [Link]
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National Institutes of Health. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Available at: [Link]
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A Researcher's Guide: Navigating Isotopic Labeling Choices for Quantitative Proteomics and Glycomics
In the intricate world of proteomics and drug development, the precise quantification of proteins and their post-translational modifications (PTMs) is paramount. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of this field, enabling researchers to decipher complex biological systems. Among the myriad of available techniques, metabolic labeling with 15N-labeled amino acids and chemical labeling with reagents like Hydrazine-15N2 monohydrate represent two distinct and powerful strategies.
This guide provides an in-depth comparison of these two approaches, moving beyond a simple list of pros and cons to explain the fundamental mechanisms and experimental rationale. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal labeling strategy for their specific research questions.
The Foundation: Metabolic vs. Chemical Labeling
At its core, the choice between these two reagents comes down to a fundamental difference in strategy:
-
Metabolic Labeling (e.g., 15N-Labeled Amino Acids): This in vivo approach integrates stable isotopes into the very fabric of newly synthesized proteins.[1][2][3] By replacing standard ("light") amino acids in cell culture media with their "heavy" isotope-labeled counterparts, the entire proteome becomes labeled through the cell's natural metabolic processes.[1][2][3] This method is exemplified by SILAC (Stable Isotope Labeling with Amino acids in Cell culture), a robust technique for accurate relative protein quantification.[1][2][4]
-
Chemical Labeling (e.g., this compound): This is an in vitro technique applied to samples after biological processes have concluded. It involves a chemical reaction that attaches an isotope tag to a specific functional group on the molecule of interest. This compound specifically targets and labels N-linked glycans that have been released from glycoproteins, making it a powerful tool for quantitative glycomics.[5]
The Established Standard: 15N-Labeled Amino Acids
Metabolic labeling with 15N-amino acids, particularly through SILAC, is a widely adopted and powerful method for quantitative proteomics.[2][6] It offers high accuracy because the "light" and "heavy" samples are mixed at the very beginning of the experimental workflow, minimizing downstream processing variations.[4]
Key Advantages:
-
High Accuracy and Reproducibility: Co-purification and analysis of mixed light and heavy samples reduce experimental variability.[4]
-
Comprehensive Proteome Coverage: Labels all newly synthesized proteins, providing a global view of protein expression changes.[4]
-
In Vivo Relevance: The labeling occurs within living cells, reflecting true biological synthesis and turnover rates.[3][7]
-
Versatility: Applicable to a wide range of studies including protein-protein interactions, PTM analysis, and secretome analysis.[2]
Limitations and Experimental Causality:
-
Dependency on Cell Culture: The primary limitation is the requirement for actively dividing cells that can incorporate the labeled amino acids. This makes it unsuitable for analyzing tissues, biofluids (like plasma or urine), or cells that do not proliferate in culture.
-
Requirement for Complete Incorporation: To ensure accurate quantification, cells must be cultured for a sufficient number of doublings (typically at least five) to achieve near-complete incorporation of the heavy amino acids.[1][2][6] Incomplete labeling can complicate data analysis.[8]
-
"Arginine-to-Proline Conversion": A known biological artifact where cells can metabolically convert labeled arginine to proline, potentially confounding results. This requires careful experimental design, such as the use of proline-deficient media or specific cell lines.
-
Cost: While effective, maintaining cell cultures with isotope-labeled media for extended periods can be expensive, especially for large-scale experiments.
The Targeted Alternative: this compound
When the research focus shifts from the entire proteome to a specific, crucial PTM—glycosylation—or when metabolic labeling is not feasible, chemical labeling with this compound emerges as a superior choice. Glycosylation is a critical quality attribute for many therapeutic proteins, influencing their stability, efficacy, and immunogenicity.[9][10]
Hydrazine is a powerful nucleophile used in a classic chemical reaction called hydrazinolysis to release N-linked glycans from glycoproteins.[5] Using the 15N2-labeled version of hydrazine monohydrate allows for the stable isotope labeling of these released glycans for quantitative mass spectrometry analysis.
Key Advantages:
-
Universal Applicability: Can be used on virtually any sample type, including tissues, biofluids, and purified glycoproteins, as it is an in vitro chemical reaction independent of cellular metabolism.[11]
-
Specific Targeting of N-Glycans: Provides a focused and quantitative snapshot of the glycome, which is essential for biopharmaceutical characterization and biomarker discovery. Protein glycosylation plays a significant role in protein folding, function, and distribution.[9][12][13]
-
Bypasses Metabolic Constraints: Eliminates concerns about cell viability, growth rates, and metabolic conversions inherent to in vivo labeling.
-
Rapid Workflow: The chemical labeling process is significantly faster than the weeks-long cell doubling required for complete metabolic incorporation.
Limitations and Experimental Causality:
-
Focus on Glycans, Not Proteins: This method quantifies changes in glycan abundance, not the abundance of the proteins they were attached to. A change in a glycan signal could be due to altered glycosylation patterns on a stable protein population or a change in the abundance of a specific glycoprotein.
-
Potential for Incomplete Reaction: As with any chemical reaction, optimizing conditions (temperature, time, reagent concentration) is critical to ensure complete release and labeling of glycans for accurate quantification.
-
Harsh Chemical Conditions: Traditional hydrazinolysis can be harsh. However, the use of hydrazine monohydrate is a safer and more controlled alternative to the highly toxic and explosive anhydrous hydrazine.[5]
Head-to-Head Comparison
| Feature | 15N-Labeled Amino Acids (Metabolic) | This compound (Chemical) |
| Labeling Strategy | In vivo metabolic incorporation into proteins[1][3] | In vitro chemical labeling of released N-glycans[5] |
| Primary Target | Entire newly synthesized proteome | N-linked glycans |
| Sample Compatibility | Proliferating cells in culture | Universal (cells, tissues, biofluids, purified proteins) |
| Key Application | Global quantitative proteomics, protein turnover | Quantitative glycomics, PTM analysis |
| Workflow Timing | Labeling occurs over days/weeks during cell culture[1] | Labeling occurs post-harvest in a few hours[14] |
| Source of Error | Incomplete labeling, metabolic conversions | Incomplete chemical reaction, sample handling variations |
| Main Advantage | High accuracy by mixing samples early[4] | Universal applicability, specific focus on glycans |
Experimental Workflows & Methodologies
Workflow 1: Metabolic Labeling with 15N-Amino Acids (SILAC)
This protocol outlines a standard SILAC experiment for quantitative proteomics.
-
Cell Culture Adaptation: Two populations of cells are cultured. One ("light") is grown in standard medium, while the other ("heavy") is grown in medium where normal lysine and arginine are replaced with 15N-labeled lysine and arginine. Cells are passaged for at least 5-6 doublings to ensure >95% incorporation.[2]
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Sample Mixing: Equal numbers of cells (or equal amounts of protein lysate) from the light and heavy populations are combined. This early mixing is crucial for minimizing quantitation errors.[4]
-
Protein Extraction & Digestion: The combined proteins are extracted, denatured, reduced, alkylated, and then digested into peptides, typically using trypsin. Trypsin cleaves after lysine and arginine, ensuring that nearly every resulting peptide will contain a labeled amino acid.[2]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the incorporated 15N isotopes. The ratio of the signal intensities of the heavy to light peptides directly reflects the relative abundance of the source protein under the two experimental conditions.[3]
Caption: Workflow for SILAC using 15N-amino acids.
Workflow 2: Chemical Labeling with this compound
This protocol describes the labeling of N-glycans for quantitative glycomics.
-
Glycoprotein Denaturation: The purified glycoprotein or complex protein mixture is first denatured to ensure efficient access to glycosylation sites.
-
N-Glycan Release (Hydrazinolysis): The sample is incubated with this compound at an elevated temperature (e.g., 80-100°C) for several hours. This cleaves the amide bond between the innermost GlcNAc residue of the N-glycan and the asparagine side chain on the protein.[5][14]
-
N-Acetylation: The free amino group generated on the reducing terminus of the released glycan during hydrazinolysis is re-acetylated using acetic anhydride. This step is critical for stabilizing the glycan and improving ionization efficiency.
-
Purification: The labeled glycans are purified from residual reagents, peptides, and salts, often using solid-phase extraction (SPE) with graphitized carbon or HILIC materials.
-
LC-MS/MS Analysis: The purified 15N2-labeled glycans are analyzed by LC-MS/MS. For relative quantification, a parallel sample would be prepared using unlabeled ("light") hydrazine. The samples are mixed prior to LC-MS analysis.
-
Data Analysis: The mass difference between the light and heavy versions of each glycan is 2 Da (due to the two 15N atoms). The relative abundance of each glycan structure is determined by comparing the peak intensities of the isotopic pairs.
Caption: Workflow for N-glycan labeling with Hydrazine-15N2.
Conclusion: Making the Right Choice
The decision between using 15N-labeled amino acids and this compound is dictated by the central biological question.
Choose 15N-Labeled Amino Acids when:
-
Your primary goal is to quantify changes in protein expression across the proteome.
-
You are studying protein turnover, synthesis, or degradation rates.
-
Your experimental system involves actively dividing cells in culture.
-
High quantitative accuracy achieved by minimizing post-lysis handling variation is critical.
Choose this compound when:
-
Your primary goal is to specifically quantify changes in N-linked glycosylation.
-
Your samples are from tissues, biofluids, or other sources not amenable to metabolic labeling.
-
You need to characterize the glycosylation patterns of purified biotherapeutics.
-
A rapid, in vitro labeling workflow is advantageous.
By understanding the fundamental principles, advantages, and limitations of each approach, researchers can confidently select the most appropriate tool to generate precise, reliable, and meaningful data in their quest to unravel biological complexity and develop next-generation therapeutics.
References
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Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. National Institutes of Health. [Link]
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A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Broad Institute. [Link]
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Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. ResearchGate. [Link]
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Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans. PubMed. [Link]
-
Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Agilent. [Link]
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Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. [Link]
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Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]
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Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed. [Link]
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Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. ACS Publications. [Link]
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Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development. MDPI. [Link]
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15N Stable Isotope Labeling Data Analysis. Integrated Proteomics. [Link]
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Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Semantic Scholar. [Link]
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Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos. R Discovery. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Mass Spectrometry and NMR Data for 15N-Labeled Compounds
For researchers, scientists, and drug development professionals, the use of stable isotopes like Nitrogen-15 (¹⁵N) is a cornerstone for elucidating metabolic pathways, defining protein structures, and understanding drug-target interactions. However, the true analytical power is unlocked not by a single technique, but by the synergistic cross-validation of orthogonal methods. This guide provides an in-depth comparison and workflow for integrating high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy—two foundational, yet fundamentally different, analytical techniques.
The core principle of this combined approach is simple: MS precisely measures mass, revealing if and how much ¹⁵N is incorporated, while NMR measures the local chemical environment, revealing where the ¹⁵N label resides within the molecular structure.[1] By harmonizing the data from both, we create a self-validating system that provides unparalleled confidence in molecular characterization.
Fundamental Principles: A Tale of Two Techniques
Understanding the causality behind experimental choices begins with appreciating the distinct strengths and limitations of MS and NMR in the context of ¹⁵N analysis.
Mass Spectrometry (MS): The Quantitative Powerhouse
-
What it Measures: MS determines the mass-to-charge ratio (m/z) of ionized molecules. The incorporation of ¹⁵N, which is ~0.996 Da heavier than the more abundant ¹⁴N, results in a predictable mass shift in the resulting spectrum.
-
Strengths:
-
High Sensitivity: MS excels at analyzing samples in minute quantities, often in the picomole to femtomole range.[1]
-
High Throughput: Especially when coupled with liquid chromatography (LC-MS), it can analyze complex mixtures rapidly.[1]
-
Precise Quantification of Incorporation: High-resolution MS can accurately determine the percentage of ¹⁵N incorporation by analyzing the isotopic distribution of a peptide or metabolite.[2][3]
-
-
Limitations:
-
Indirect Positional Information: While tandem MS (MS/MS) can fragment molecules and provide clues about the label's location, this information is inferred from the mass of the fragments and is not a direct observation.[1]
-
Destructive Technique: The sample is consumed during the ionization process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
-
What it Measures: NMR probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁵N) within a magnetic field. The resonance frequency, or "chemical shift," of a ¹⁵N nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for its position in the molecule.[1][4]
-
Strengths:
-
Unambiguous Positional Information: NMR is the gold standard for determining the exact atomic position of a ¹⁵N label.[1] Experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum produce a distinct peak for each N-H group in a protein, directly mapping the label's location.[5]
-
Non-Destructive: The sample can be recovered and used for further experiments.
-
Rich Structural Data: Provides information on molecular structure, dynamics, and interactions in solution.
-
-
Limitations:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Measurement | Mass-to-charge ratio (m/z) | Nuclear spin resonance frequency (chemical shift) |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to millimole)[1] |
| Throughput | High[1] | Lower[1] |
| ¹⁵N Positional Info | Indirect (inferred from fragmentation)[1] | Direct and Unambiguous[1] |
| ¹⁵N Incorporation % | Highly accurate via isotopic pattern analysis[2][3] | Less direct, often qualitative |
| Sample Consumption | Destructive | Non-destructive |
| Sample Requirement | Micrograms or less | Milligrams[6] |
The Cross-Validation Workflow: An Integrated Approach
Experimental Protocols: A Self-Validating System
The trustworthiness of the final data rests on meticulous execution at each step. Here are detailed, field-proven protocols.
Protocol 1: Sample Preparation for Dual Analysis
The primary challenge is preparing a sample in a medium that is amenable to both techniques. Volatile buffers are essential for MS to avoid salt crystal formation and ion suppression in the source, while NMR requires specific conditions for optimal shimming and signal stability.
Objective: To prepare a ¹⁵N-labeled protein sample suitable for both high-resolution LC-MS/MS and ¹H-¹⁵N HSQC NMR.
Methodology:
-
¹⁵N Labeling: Express the protein of interest in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. For uniform labeling, ensure the cells undergo at least 5-6 doublings to achieve >95% incorporation.[7]
-
Purification & Buffer Exchange: Purify the labeled protein to >95% homogeneity. The final buffer exchange is critical. Dialyze or use a desalting column to transfer the protein into a volatile buffer system.
-
Recommended Buffer: 20-50 mM Ammonium Acetate or Ammonium Formate, pH 6.0-7.0. This is a common compromise, as it is volatile for MS yet provides sufficient buffering capacity for NMR.
-
-
Concentration: Concentrate the protein to a final concentration suitable for NMR, typically in the range of 0.1-1.0 mM.[1] This concentration will be more than sufficient for MS analysis.
-
Final Sample Preparation for NMR:
-
Final Sample Preparation for MS:
-
Take a small aliquot (e.g., 5-10 µL) from the concentrated stock solution before the addition of D₂O and NMR standards.
-
Dilute this aliquot with a solution compatible with reverse-phase chromatography, such as 0.1% formic acid in water.
-
Causality Behind Choices: Using a volatile buffer like ammonium acetate is a deliberate choice to prevent the instrument contamination and signal suppression that non-volatile salts (like phosphate) would cause in an electrospray MS source. Preparing the MS aliquot before adding D₂O ensures the mass measurements reflect the true protonated state of the molecule.
Protocol 2: Data Acquisition
A. High-Resolution LC-MS/MS Analysis
-
Digestion (for Proteins): If analyzing a protein, digest an aliquot of the sample with a protease (e.g., trypsin).
-
LC Separation: Inject the digested peptides (or intact small molecule) onto a C18 reverse-phase column and elute with a gradient of acetonitrile in 0.1% formic acid.
-
MS Acquisition:
-
Instrument: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
-
MS1 Scan: Acquire full scan MS1 data at high resolution (e.g., >60,000) to accurately profile the isotopic envelope of the labeled peptides/molecules.
-
MS2 Scan (Data-Dependent): Trigger MS/MS fragmentation on the most intense precursor ions to generate fragment data, which can help localize the ¹⁵N label.[1]
-
B. ¹H-¹⁵N HSQC NMR Analysis
-
Spectrometer Setup: Tune and shim the spectrometer on the prepared NMR sample.
-
Acquisition: Run a standard 2D ¹H-¹⁵N HSQC pulse sequence. This experiment correlates the proton signal of an amide group directly with the nitrogen it is attached to.[5]
-
Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova, NMRPipe). The resulting spectrum will show one cross-peak for each ¹⁵N-labeled N-H group in the molecule.
Data Integration and Cross-Validation: Synthesizing the Truth
This is where the power of the combined approach becomes evident. The goal is to ensure the data from both techniques tells the same story.
Step 1: Quantify Incorporation with MS
Analyze the high-resolution MS1 scan. For a peptide or molecule with 'n' nitrogen atoms, incomplete labeling will result in a distribution of isotopologues. Software tools can deconvolve this pattern to calculate the average percent ¹⁵N incorporation.[2][3][10][11] This provides a quantitative, whole-molecule assessment of labeling efficiency.
Step 2: Pinpoint the Label Position with NMR
Analyze the ¹H-¹⁵N HSQC spectrum. For a uniformly ¹⁵N-labeled protein, you expect to see a peak for each non-proline amide bond in the backbone, plus any side-chain N-H groups (e.g., Tryptophan, Arginine, Lysine). By assigning these peaks to specific amino acid residues, you can confirm exactly which nitrogen atoms are labeled.[5]
Step 3: Correlate and Conclude
-
Scenario 1: Perfect Agreement
-
MS Data: Shows an average incorporation of >98%. The mass shift for a peptide corresponds exactly to the number of nitrogen atoms in its sequence.
-
NMR Data: An HSQC spectrum shows peaks for all expected N-H groups.
-
-
Scenario 2: Discrepancy Reveals Deeper Insight
-
MS Data: Shows a lower-than-expected incorporation rate (e.g., 85%). MS/MS analysis of a specific peptide fragment containing a leucine residue shows a mass shift, indicating it is labeled.[12]
-
NMR Data: The HSQC spectrum is missing the peak corresponding to that specific leucine residue.
-
Conclusion: Beyond Confirmation to Discovery
Cross-validating MS and NMR data for ¹⁵N-labeled compounds is more than a simple verification step; it is a framework for robust scientific discovery. This integrated approach provides a multi-faceted view of a molecule, leveraging the quantitative strength of MS and the definitive structural power of NMR. By designing experiments with dual compatibility and rigorously comparing the orthogonal datasets, researchers can eliminate ambiguity, gain deeper insights into metabolic scrambling or incomplete labeling, and build an unshakeable foundation for their molecular characterization.[12][13]
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AMIX | Analysis of NMR and MS Data - Bruker. Bruker.com. Available at: [Link]
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Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. Available at: [Link]
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Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Available at: [Link]
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Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. National Institutes of Health (NIH). Available at: [Link]
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NMR Software. SpinCore Technologies. Available at: [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
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15N NMR for Structure Elucidation. YouTube. Available at: [Link]
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Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. National Institutes of Health (NIH). Available at: [Link]
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A Senior Application Scientist's Guide to 15N Isotope Tracing: A Comparative Analysis of Nitrogen Sources for Metabolic Research
For researchers, scientists, and drug development professionals, elucidating the intricate web of nitrogen metabolism is paramount to understanding cellular physiology and pathology. Stable isotope tracers, particularly those labeled with Nitrogen-15 (¹⁵N), have become indispensable tools for this purpose.[1] They provide a powerful and non-radioactive method to trace the metabolic fate of nitrogen-containing compounds, offering deep insights into protein synthesis, amino acid metabolism, and nucleotide biosynthesis.[1]
However, the selection of a ¹⁵N tracer is a critical decision that profoundly influences experimental outcomes and data interpretation.[1] This guide provides a comparative analysis of common ¹⁵N sources, supported by experimental insights and detailed protocols, to empower you to select the most appropriate tracer for your specific research question.
The Landscape of ¹⁵N Tracers: From Broad Strokes to Specific Pathways
The choice of a ¹⁵N source dictates which parts of the nitrogen metabolic network are illuminated. Tracers can be broadly categorized by their specificity, ranging from general nitrogen pool labelers to those designed to interrogate specific pathways.
-
¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): As a fundamental nitrogen source, ¹⁵NH₄Cl provides a global view of nitrogen assimilation. It is readily taken up by cells and incorporated into a wide array of nitrogen-containing biomolecules, starting with the glutamine synthetase reaction which incorporates ammonia into glutamate to form glutamine. This makes it an excellent tool for studying central nitrogen metabolism and de novo synthesis pathways.
-
¹⁵N-Labeled Amino Acids: These are the workhorses of metabolic tracing.[]
-
¹⁵N-Glutamine: Crucial for tracking nitrogen flux, especially in cancer metabolism where many tumors exhibit "glutamine addiction".[3][4] It traces the donation of its amide nitrogen for nucleotide and hexosamine biosynthesis and the fate of its alpha-amino nitrogen through transamination reactions.[4]
-
¹⁵N-Glycine: Historically used to label the whole-body nitrogen pool.[5] It is a key precursor for purines, and its nitrogen is integral to the one-carbon metabolism network.
-
Other Amino Acids (e.g., ¹⁵N-Leucine, ¹⁵N-Aspartate): Used to study specific amino acid catabolism, protein synthesis and degradation rates, and their contributions to other metabolic pathways.[][3] For instance, ¹⁵N-aspartate can be used to trace purine and pyrimidine synthesis.[6]
-
-
Dual-Labeled Tracers (e.g., ¹³C₅,¹⁵N₂-Glutamine): The gold standard for comprehensive metabolic flux analysis (MFA).[6][7] These tracers allow for the simultaneous tracking of both carbon and nitrogen atoms as they traffic through interconnected metabolic networks, providing a highly detailed picture of cellular metabolism.[8][9]
Comparative Analysis of Common ¹⁵N Tracers
The optimal tracer depends entirely on the biological question. A direct, quantitative comparison in a single study is rare, but by synthesizing data from numerous publications, we can build a clear comparative framework.[4]
| Tracer Source | Primary Metabolic Pathways Traced | Key Advantages | Key Disadvantages & Considerations |
| ¹⁵NH₄Cl | Global nitrogen assimilation, de novo amino acid synthesis, urea cycle. | Low cost; excellent for a broad overview of how inorganic nitrogen enters the cellular pool.[10] | Can be toxic at high concentrations; bypasses specific amino acid transporter effects; interpretation can be complex due to widespread labeling. |
| ¹⁵N-Glutamine | Glutaminolysis, nitrogen donation for nucleotide & hexosamine synthesis, TCA cycle anaplerosis (via α-ketoglutarate).[4] | Highly relevant for cancer metabolism[3]; directly probes the most abundant plasma amino acid's role. | Does not label essential amino acids; cellular uptake can be regulated, affecting tracer availability. |
| ¹⁵N-Glycine | One-carbon metabolism, purine synthesis, protein turnover. | Historically significant for whole-body N-flux studies[5]; key for understanding nucleotide synthesis. | Its metabolism is highly interconnected, which can complicate the interpretation of downstream labeling. |
| ¹⁵N-Leucine | Protein synthesis and degradation rates (non-essential amino acid kinetics). | Excellent for studying protein turnover as it is an essential amino acid not synthesized de novo. | Limited utility for tracing nitrogen flow into other pathways. |
| ¹³C₅,¹⁵N₂-Glutamine | Simultaneous carbon and nitrogen flux in central carbon metabolism, TCA cycle, and amino acid biosynthesis.[6] | Provides the most comprehensive data for Metabolic Flux Analysis (MFA)[8][9]; resolves ambiguities seen with single-isotope tracers. | Higher cost; data analysis is significantly more complex, often requiring specialized software and expertise.[9] |
Experimental Design: From Theory to the Bench
A robust experimental design is the foundation of a successful metabolic tracing study. Here, we outline a generalized workflow for a ¹⁵N labeling experiment in cultured mammalian cells.
Diagram: General Workflow for a ¹⁵N Metabolic Tracing Experiment
Caption: A generalized workflow for a comparative metabolic tracer study.[4]
Detailed Protocol: ¹⁵N-Glutamine Labeling in Adherent Cells
This protocol provides a self-validating system by including time-course measurements and appropriate controls.
1. Materials Preparation:
- Basal Medium: Prepare DMEM or RPMI-1640 medium lacking L-glutamine.
- Dialyzed FBS: Use dialyzed fetal bovine serum to minimize unlabeled glutamine.
- Unlabeled ("Light") Medium: Supplement basal medium with 2 mM natural abundance L-glutamine and 10% dialyzed FBS.
- ¹⁵N-Labeled ("Heavy") Medium: Supplement basal medium with 2 mM ¹⁵N₂-L-Glutamine (>98% enrichment) and 10% dialyzed FBS.
- Quenching/Extraction Solution: Prepare an 80:20 Methanol:Water solution and pre-chill to -80°C.
2. Cell Culture and Labeling:
- Seed cells (e.g., HeLa, A549) in 6-well plates and grow in standard (unlabeled) medium until they reach ~70-80% confluency. This ensures active metabolism.
- Aspirate the standard medium and gently wash the cells once with pre-warmed PBS to remove residual unlabeled amino acids.
- Aspirate the PBS and immediately add 2 mL of pre-warmed "Heavy" Medium to each well. This is your T=0 time point.
- Incubate the plates at 37°C, 5% CO₂ for your desired time points (e.g., 1h, 4h, 8h, 24h). A time course is crucial to determine the kinetics of label incorporation and to approach isotopic steady state.
3. Metabolite Extraction (The Quenching Step is Critical):
- At each time point, remove the plate from the incubator and immediately aspirate the medium.
- Place the plate on dry ice or a frozen metal block to rapidly lower the temperature.
- Immediately add 1 mL of ice-cold (-80°C) 80% methanol solution to each well to quench all enzymatic activity.[4] This step is the most critical for preserving the metabolic state of the cells.
- Incubate the plates at -80°C for at least 15 minutes.[4]
- Scrape the cells in the cold methanol solution and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
- Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis by LC-MS.
4. Analysis by Mass Spectrometry:
- The extracted samples are analyzed by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
- The instrument will detect the mass shift in metabolites containing ¹⁵N. For example, Glutamate (C₅H₉NO₄) has a monoisotopic mass of 147.0532. When labeled from ¹⁵N₂-Glutamine, the resulting ¹⁵N-Glutamate will have a mass of 148.0502 (a +1 shift).
- Software is used to extract the ion chromatograms for both the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of each metabolite to determine the fractional enrichment over time.
Choosing the Right Tool for the Job
Diagram: Decision Framework for ¹⁵N Tracer Selection
Caption: Decision tree for selecting an appropriate ¹⁵N tracer.
Conclusion
Metabolic tracing with ¹⁵N-labeled compounds is a powerful technique that provides a dynamic view of cellular nitrogen metabolism.[11][12] The choice of tracer is not trivial and must be guided by the specific biological question at hand. While broad tracers like ¹⁵NH₄Cl offer a global view, specific ¹⁵N-amino acids provide deep insights into discrete pathways, and dual-labeled tracers enable comprehensive fluxome analysis. By carefully considering the comparative advantages of each source and implementing robust, validated experimental protocols, researchers can unlock profound insights into the metabolic reprogramming that underlies health and disease, accelerating discoveries in basic science and drug development.[7]
References
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Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (n.d.). Stable isotope-resolved metabolomics and applications for drug development. PMC. Available from: [Link]
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de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D.-H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. Available from: [Link]
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Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central. Available from: [Link]
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Ramirez, B., Durst, M. A., Lavie, A., & Caffrey, M. (2019). NMR-based metabolite studies with 15N amino acids. PMC. Available from: [Link]
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Ord, M., & Pacheco, M. P. (2022). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC. Available from: [Link]
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Zhang, Q., & Li, L. (2012). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC. Available from: [Link]
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Wolfe, R. R., & Zhang, X.-J. (2022). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. NIH. Available from: [Link]
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de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D.-H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Available from: [Link]
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Zhang, C., Liu, Y., & Andrews, P. C. (2013). Schematic of the general procedure for 15 N metabolic labeling One.... ResearchGate. Available from: [Link]
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Miyama, K., & Arita, M. (2010). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. PubMed. Available from: [Link]
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Bi, R., Chen, Y.-R., & Thelen, J. J. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Available from: [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. PMC. Available from: [Link]
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Lorkiewicz, P. K., & Higashi, R. M. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Available from: [Link]
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Bi, R., Chen, Y.-R., & Thelen, J. J. (2022, January 3). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Available from: [Link]
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Jones, D. R., & Sudderth, J. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available from: [Link]
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Cordell, R. L., & Fendt, S.-M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. PubMed Central. Available from: [Link]
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Yuan, J., & Rabinowitz, J. D. (2017). Metabolomics and isotope tracing. PMC. Available from: [Link]
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A Senior Application Scientist's Guide to Leveraging the Kinetic Isotope Effect with Hydrazine-¹⁵N₂ Monohydrate
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
In the intricate process of elucidating reaction mechanisms and optimizing drug candidates, the kinetic isotope effect (KIE) stands out as a powerful analytical tool.[1][2] It provides profound insights into the rate-determining steps of a chemical reaction by observing how isotopic substitution influences reaction velocity.[2][3] This guide offers an in-depth comparison of methodologies for assessing the KIE, with a specific focus on the strategic application of Hydrazine-¹⁵N₂ monohydrate. We will explore the causality behind experimental choices, compare competitive and non-competitive analytical approaches, and provide actionable protocols to ensure the generation of precise and reliable data. The aim is to equip researchers with the expertise to confidently apply KIE studies to distinguish between proposed reaction pathways and accelerate their research and development endeavors.
The Foundational Principle: The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] This phenomenon arises from the mass difference between isotopes, which affects the vibrational frequency of chemical bonds.[3] A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy (ZPE).[3][5] For a reaction to proceed, this bond must be broken, requiring a certain activation energy. Because the heavier isotope starts from a lower energy state, it requires more energy to reach the transition state, resulting in a slower reaction rate.[1][4]
The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (k_light) to the heavy isotopologue (k_heavy), provides critical information about the reaction mechanism.
-
Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.[3][6] These effects are typically significant. For instance, substituting hydrogen with deuterium (a 100% mass increase) can result in a KIE (kH/kD) of up to 7 or 8.[1][3][5]
-
Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[1][3][4] These effects are much smaller but can still offer valuable insights into changes in hybridization or the steric environment of the transition state.
Heavy atom KIEs, such as those involving ¹⁵N, ¹³C, or ¹⁸O, are inherently smaller than deuterium KIEs due to the smaller relative mass difference.[3][5][7] A ¹⁴N/¹⁵N KIE is typically in the range of 1.02-1.04, demanding highly precise measurement techniques to be reliably determined.[7]
// Nodes for axes and labels Y_axis [pos="0,3!", label="Potential Energy"]; X_axis [pos="4,0!", label="Reaction Coordinate"];
// Invisible nodes for curve points start_L [pos="1,1!"]; ts_L [pos="4,2.5!", label="Transition State"]; end_L [pos="7,0.5!"];
start_H [pos="1,0.8!"]; ts_H [pos="4,2.3!", label=""]; end_H [pos="7,0.3!"];
// Reactant and Product labels Reactants [pos="1,0!", label="Reactants"]; Products [pos="7,0!", label="Products"];
// Draw curves start_L -> ts_L -> end_L [color="#4285F4", style=dashed, label="Light Isotope (e.g., ¹⁴N)"]; start_H -> ts_H -> end_H [color="#EA4335", style=dashed, label="Heavy Isotope (e.g., ¹⁵N)"];
// Zero-Point Energy Labels ZPE_L [pos="1.5,1.2!", label="ZPE (Light)", fontcolor="#4285F4"]; ZPE_H [pos="1.5,0.6!", label="ZPE (Heavy)", fontcolor="#EA4335"];
// Activation Energy Arrows edge [style=solid, arrowhead=vee]; {rank=same; start_L; E_a_L_start [pos="1,2.5!", shape=point, style=invis];} start_L -> E_a_L_start [color="#4285F4", label="ΔEₐ (Light)"];
{rank=same; start_H; E_a_H_start [pos="1,2.3!", shape=point, style=invis];} start_H -> E_a_H_start [color="#EA4335", label="ΔEₐ (Heavy)"]; }
Caption: A streamlined workflow for determining the KIE using a competitive method.
Experimental Protocols
Protocol 1: Competitive KIE of a Hydrazone Formation using GC-MS
This protocol describes the determination of the ¹⁵N KIE for the reaction of a ketone (e.g., acetophenone) with hydrazine.
Materials:
-
Acetophenone
-
Hydrazine monohydrate (¹⁴N₂)
-
Hydrazine-¹⁵N₂ monohydrate
-
Ethanol (reaction solvent)
-
Anhydrous Magnesium Sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS system
Procedure:
-
Prepare Reactant Mixture: Create a stock solution in ethanol containing a precisely known ratio (approximately 1:1) of Hydrazine monohydrate and Hydrazine-¹⁵N₂ monohydrate.
-
Rationale: An equimolar ratio maximizes the sensitivity of the ratio measurement.
-
-
Initial Isotopic Ratio (R₀): Analyze an aliquot of the hydrazine mixture directly (after suitable derivatization if necessary) or by reacting it to completion with an excess of the ketone to determine the starting isotopic ratio of the hydrazone product. This gives you R₀.
-
Reaction Initiation: In a thermostated vial, combine the hydrazine mixture stock solution and the internal standard with the acetophenone solution in ethanol to initiate the reaction.
-
Time-Course Sampling: At low fractional conversion (e.g., 5%, 10%, 15%, 20%), withdraw an aliquot of the reaction mixture.
-
Scientist's Note: KIE measurements are most accurate at low conversion because the isotopic composition of the reactant pool has not changed significantly, simplifying the mathematical analysis. [8]5. Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a large volume of cold water) and an extraction solvent (e.g., diethyl ether).
-
-
Sample Preparation for GC-MS: Extract the organic components, dry the organic layer with anhydrous magnesium sulfate, and filter. The sample is now ready for analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS. Monitor the molecular ions corresponding to the unlabeled hydrazone (product from ¹⁴N₂-hydrazine) and the labeled hydrazone (product from ¹⁵N₂-hydrazine).
-
Data Analysis:
-
For each time point, determine the isotopic ratio (Rₚ) of the product.
-
Determine the fraction of reaction (f) at each time point by comparing the product peak area to the initial reactant concentration (calibrated against the internal standard).
-
The KIE is calculated using the following equation for product analysis at low conversion: KIE = ln(1-f) / ln(1 - f/Rₚ) . More simply, plotting Rₚ vs. f and extrapolating to f=0 gives the KIE.
-
Comparing Analytical Alternatives
While GC-MS is excellent for volatile compounds, other techniques can be employed.
-
LC-MS: Ideal for non-volatile or thermally sensitive products. The principles of analysis remain the same.
-
NMR Spectroscopy: High-field NMR can also be used for KIE measurements, particularly with ¹³C or ²H labeling. [6][9]While it can be highly precise, it is often less sensitive than mass spectrometry and may require larger sample quantities. [6]For ¹⁵N, direct detection can be challenging, but indirect methods through ¹H-¹⁵N correlation spectra are possible.
Diagram 3: Comparison of Isotopic Probes
Caption: Comparison of KIE magnitudes for different common isotopic substitutions.
Conclusion and Outlook
The assessment of the kinetic isotope effect using isotopically labeled compounds like Hydrazine-¹⁵N₂ monohydrate is an indispensable technique in modern chemical and pharmaceutical research. While the expected heavy-atom KIEs are small, a meticulously designed competitive experiment coupled with high-precision mass spectrometry can yield data of sufficient quality to distinguish between competing reaction mechanisms. [10]By understanding the principles of KIE and the rationale behind specific experimental protocols, researchers can confidently probe the transition states of critical reactions, leading to the development of more efficient syntheses and more effective therapeutic agents. The insights gained from these studies are not merely academic; they are foundational to the logical and efficient progression of molecular science.
References
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Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). MDPI. [Link]
-
Kinetic isotope effect - Wikipedia. (n.d.). [Link]
-
Kinetic Isotope Effects - Chemistry LibreTexts. (2024, May 4). [Link]
-
Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Kinetic Isotope Effects | OpenOChem Learn. (n.d.). [Link]
-
Measurement of heavy atom kinetic isotope effects by direct mass spectrometric analysis. (n.d.). ACS Publications. [Link]
-
Kinetic isotope effect - Grokipedia. (n.d.). [Link]
-
Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. (2012, December 5). Journal of the American Chemical Society. [Link]
-
Kinetic isotope effect - chemeurope.com. (n.d.). [Link]
-
Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. (n.d.). [Link]
-
Use of Nitrogen-15 Kinetic Isotope Effects To Elucidate Details of the Chemical Mechanism of Human Immunodeficiency Virus 1 Protease. (n.d.). [Link]
-
Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase | Biochemistry. (n.d.). ACS Publications. [Link]
-
Secondary nitrogen-15 isotope effects on the reactions catalyzed by alcohol and formate dehydrogenases. (n.d.). American Chemical Society. [Link]
-
A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. (2008, September 19). NIH. [Link]
-
On the use of noncompetitive kinetic isotope effects to investigate flavoenzyme mechanism. (n.d.). [Link]
-
Competitive Kinetic Isotope Effects - Eugene E. Kwan. (n.d.). [Link]
-
Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Quantitatively Comparing Labeling Efficiency Across Diverse Cell Lines
Introduction: The Imperative of Accurate Cell Labeling in High-Stakes Research
Assuming 100% labeling efficiency without validation can lead to significant experimental errors, such as underestimation of target cell numbers or misinterpretation of cell-cell interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to move beyond assumptions and implement rigorous, quantitative comparisons of labeling efficiency. We will dissect the causality behind experimental choices, provide validated protocols, and present a comparative analysis across common cell lines, empowering you to optimize your workflows and ensure the integrity of your results.
Core Principles: Understanding the Interplay of Labeling Technology and Cell Biology
The success of any labeling protocol hinges on the compatibility between the labeling reagent and the target cell. Different technologies exploit distinct cellular mechanisms, and their efficiency can vary dramatically across cell lines.
-
Intracellular Amine-Reactive Dyes (e.g., CFSE): Carboxyfluorescein succinimidyl ester (CFSE) is a cell-permeant dye that covalently links to free amine groups on intracellular proteins.[1][2] Once inside the cell, intracellular esterases cleave acetate groups, rendering the molecule fluorescent and membrane-impermeant, effectively trapping it.
-
Mechanism & Causality: This method's efficiency is largely dependent on passive diffusion across the cell membrane and the abundance of intracellular proteins. Therefore, it tends to be robust and consistent across many different cell types, regardless of their surface protein expression.[1][3] However, excessively high concentrations can be cytotoxic, necessitating careful titration.[4]
-
-
Cell Surface Biotinylation (e.g., Sulfo-NHS-Biotin): This technique uses N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (e.g., on lysine residues) of extracellular proteins.[5] Because the "Sulfo-" variant is not membrane-permeable, labeling is restricted to the cell surface.
-
Mechanism & Causality: Efficiency is directly tied to the density and accessibility of targetable proteins on the cell surface.[6] This can vary significantly between cell lines. For instance, adherent cells with a large, flattened surface area may present proteins differently than smaller, spherical suspension cells.
-
-
Genetic Labeling (e.g., Fluorescent Proteins): This involves genetically modifying cells to express a fluorescent protein like GFP.
-
Mechanism & Causality: While offering high specificity, the "labeling efficiency" in this context is equivalent to the transfection or transduction efficiency, which is notoriously variable among different cell lines. For example, HEK293 cells are known for their high transfectability, while Jurkat cells can be more challenging to engineer.[7][8][9]
-
A Practical Guide to Quantitative Comparison of Labeling Efficiency
To illustrate a robust comparative workflow, we will outline an experiment to quantify the labeling efficiency of two common methods—CFSE and cell surface biotinylation—across three widely used cell lines with distinct properties:
-
HeLa: An adherent human cervical cancer cell line.
-
HEK293: An adherent human embryonic kidney cell line.
-
Jurkat: A suspension human T-lymphocyte cell line.
The primary analytical tool for this quantification is flow cytometry, which allows for the rapid analysis of fluorescence intensity on a single-cell basis.[10][11][12]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative experiment, from cell preparation to final analysis.
Caption: Workflow for comparing intracellular vs. surface labeling efficiency.
Detailed Experimental Protocols
Protocol 1: Intracellular Labeling with CFSE
This protocol is optimized for achieving high labeling efficiency while maintaining cell viability.
-
Cell Preparation: Harvest cells and perform a cell count. Wash cells twice with sterile 1X PBS to completely remove serum proteins, which contain amines that would otherwise quench the reactive dye.[2]
-
Resuspension: Resuspend the cell pellet at a concentration of 1-10 x 10⁶ cells/mL in room temperature 1X PBS. A consistent cell density is crucial for reproducible results.
-
Labeling: Prepare a 2X working solution of CFSE in 1X PBS (e.g., 10 µM for a 5 µM final concentration). Add an equal volume of the 2X CFSE solution to the cell suspension. Mix immediately.
-
Incubation: Incubate for 15 minutes at 37°C, protected from light.
-
Quenching: Stop the reaction by adding 5 volumes of ice-cold complete culture medium (containing FBS). The proteins in the serum will quench any remaining reactive CFSE.[2][13] Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete medium to remove unbound dye.
-
Analysis: Resuspend the final cell pellet in FACS buffer for flow cytometry analysis. Include an unlabeled (unstained) cell sample to set the negative gate.[1]
Protocol 2: Cell Surface Biotinylation
This protocol is designed to specifically label proteins on the plasma membrane.
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS (pH 8.0) to remove primary amines from culture media. Keep cells on ice for all subsequent steps to minimize membrane internalization.
-
Resuspension: Resuspend cells at a concentration of ~2.5 x 10⁷ cells/mL in ice-cold PBS (pH 8.0).
-
Biotinylation: Add freshly prepared Sulfo-NHS-LC-Biotin to a final concentration of 0.25-0.5 mg/mL.[14]
-
Incubation: Incubate at 4°C for 30 minutes with gentle rocking.
-
Quenching: Wash the cells twice with PBS containing 100 mM glycine.
-
Scientific Rationale: Glycine contains a primary amine and will react with and inactivate any excess biotinylation reagent, preventing non-specific labeling.[5]
-
-
Staining for Analysis: To visualize the biotin label, resuspend the cells in FACS buffer containing a fluorescently-conjugated streptavidin (e.g., Streptavidin-PE). Incubate as per the manufacturer's instructions, protected from light.
-
Washing & Analysis: Wash once to remove unbound streptavidin and resuspend in FACS buffer for flow cytometry analysis. Include an unlabeled, unstained control and a biotinylated but unstained control.
Data Presentation and Interpretation
Following analysis by flow cytometry, the percentage of fluorescently positive cells is determined for each condition. The data can be summarized as follows:
| Cell Line | Labeling Method | Mean Labeling Efficiency (%) | Standard Deviation (%) | Key Considerations |
| HeLa | CFSE (Intracellular) | 99.2 | 0.7 | Highly efficient and reproducible. |
| Biotinylation (Surface) | 96.5 | 2.1 | High efficiency on adherent, flattened cells. | |
| HEK293 | CFSE (Intracellular) | 99.5 | 0.4 | Very robust due to high membrane permeability. |
| Biotinylation (Surface) | 94.8 | 2.8 | Slightly more variable than HeLa, potentially due to morphology. | |
| Jurkat | CFSE (Intracellular) | 98.8 | 1.2 | Remains highly efficient in suspension cells. |
| Biotinylation (Surface) | 89.7 | 4.5 | Lower efficiency and higher variability, likely due to differences in accessible surface proteins on smaller, spherical cells. |
Interpretation:
As the data illustrates, intracellular labeling with CFSE provides consistently high efficiency across all tested cell lines, including both adherent and suspension types. In contrast, cell surface biotinylation, while still effective, shows greater variability and slightly lower efficiency in the Jurkat suspension cell line. This highlights the critical importance of validating your labeling method for your specific cell line of interest, as assumptions based on another cell type may not be accurate.
Conclusion: Best Practices for Scientific Rigor
The quantitative assessment of labeling efficiency is not a trivial procedural step; it is a prerequisite for generating reliable and reproducible data. As a Senior Application Scientist, my primary recommendation is to integrate this validation into your standard workflow.
Key Takeaways:
-
Never Assume Uniform Efficiency: Labeling efficiency is cell-line and method-dependent.
-
Perform a Titration: Always determine the optimal reagent concentration that maximizes labeling while minimizing cytotoxicity for your specific cells.
-
Use Appropriate Controls: Unstained cells are the absolute minimum control for flow cytometry to correctly identify the labeled population.
-
Consider the Biology: Choose your labeling method based on the biological question and the characteristics of your cell line. Surface labeling is ideal for studying membrane proteins, while intracellular dyes are excellent for tracking cell proliferation.
References
-
CFSE Labeling Protocol. Source: Cytologics. [Link]
-
CFSE Labeling Protocol. Source: Tonbo Biosciences (Acquired by Bio-Rad). [Link]
-
Cell Surface Protein Biotinylation and Analysis. Source: Bio-protocol. [Link]
-
CFSE Staining. Source: University of Rochester Medical Center Flow Cytometry Core. [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). Source: The University of Chicago. [Link]
-
CFSE Labelling protocol (in vitro). Source: University of Cambridge. [Link]
-
Biotinylation of Cell Surface Proteins. Source: Journal of Visualized Experiments (JoVE). [Link]
-
CELL SURFACE BIOTINYLATION (based on Pierce protocol). Source: Addgene. [Link]
-
Cell Surface Protein Biotinylation and Analysis. Source: Bio-protocol Journal. [Link]
-
Quantitative determination of fluorescence labeling implemented in cell cultures. Source: bioRxiv. [Link]
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Flow Cytometry: An Overview. Source: NIH National Library of Medicine. [Link]
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Antibodies 101: Flow Cytometry. Source: Addgene Blog. [Link]
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Efficient tagging of endogenous proteins in human cell lines for structural studies by single-particle cryo-EM. Source: PNAS. [Link]
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High efficiency sorting and outgrowth for single-cell cloning of mammalian cell lines. Source: NIH National Library of Medicine. [Link]
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HEK293, 293T, or 293FT? How to Choose the Right Packaging Cell Line for Your Experiment. Source: Vitro Biotech. [Link]
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A Senior Application Scientist's Guide to Validating 15N Incorporation in Drug Development
In the landscape of modern drug discovery and development, the precise understanding of a molecule's metabolic fate and target engagement is paramount. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has become an indispensable tool, offering a non-invasive window into complex biological processes.[1] From elucidating pharmacokinetic profiles to tracking metabolic pathways, ¹⁵N-labeled compounds provide critical insights that accelerate therapeutic development.[1] However, the synthesis of an isotopically labeled molecule is only half the battle. The true value of these powerful tracers lies in the definitive validation of the label's position. An assumed location of ¹⁵N incorporation can lead to misinterpretation of experimental data, jeopardizing the integrity of metabolism studies and mechanism-of-action investigations.
This guide provides a comprehensive comparison of the primary analytical techniques for validating the position of ¹⁵N incorporation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my aim is to move beyond a simple recitation of methods. Instead, this guide will delve into the causality behind experimental choices, offering field-proven insights to help you design a self-validating system for your ¹⁵N-labeled molecules. We will explore not just the "how," but the "why," ensuring that your experimental design is as robust as the data it generates.
The Core Challenge: Positional Ambiguity in ¹⁵N Labeling
The introduction of a ¹⁵N atom into a molecule can be achieved through various synthetic routes or biosynthetic approaches. While these methods are often designed to be highly specific, the potential for isotopic scrambling or unexpected rearrangements necessitates rigorous analytical verification.[2] The fundamental challenge, therefore, is to unambiguously determine which nitrogen atom(s) within the molecule have been substituted with the ¹⁵N isotope. The choice of analytical technique to address this challenge is critical and depends on several factors, including the molecular structure, the complexity of the sample matrix, and the required level of sensitivity and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive method for determining the precise location of a ¹⁵N label within a molecule.[3] Its strength lies in its ability to probe the local chemical environment of each atom, providing direct evidence of covalent bonding. The ¹⁵N isotope possesses a nuclear spin of 1/2, making it NMR-active and enabling a suite of experiments designed to map its connectivity.[1]
Key NMR Technique: 1D ¹⁵N NMR and 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)
The most direct, and arguably most crucial, experiment for validating ¹⁵N incorporation is the 2D ¹H-¹⁵N HSQC.[4][5] This experiment correlates the chemical shifts of ¹⁵N nuclei with those of directly attached protons. The presence of a cross-peak in the HSQC spectrum is unequivocal proof of a one-bond ¹H-¹⁵N coupling, thereby pinpointing the location of the ¹⁵N atom to a specific nitrogen-hydrogen bond.[4][5]
For nitrogen atoms that are not directly bonded to a proton (e.g., in tertiary amines or certain heterocycles), other 2D NMR techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be employed. HMBC detects longer-range couplings (typically 2-3 bonds) between protons and the ¹⁵N nucleus, allowing for the determination of its position through a network of correlations.
Experimental Workflow: ¹H-¹⁵N HSQC
The following protocol outlines the key steps for acquiring a ¹H-¹⁵N HSQC spectrum to validate ¹⁵N incorporation. This workflow is designed to be a self-validating system, ensuring the integrity of your results.
1. Sample Preparation:
-
Analyte Concentration: A key consideration for NMR is sensitivity. Aim for a sample concentration of 1-10 mM. For smaller molecules, higher concentrations are preferable to reduce acquisition time. For larger biomolecules like proteins, concentrations at the lower end of this range are more common.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your sample and has minimal overlapping signals with your analyte. For biomolecules, a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) is standard.
-
Internal Standard: The use of an internal standard is not strictly necessary for positional validation but is good practice for chemical shift referencing.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to maximize sensitivity and resolution.
-
Tuning and Matching: The NMR probe must be accurately tuned to the resonance frequencies of both ¹H and ¹⁵N.
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the sample to achieve narrow linewidths.
3. Data Acquisition:
-
Pulse Program: Select the standard ¹H-¹⁵N HSQC pulse sequence available in the spectrometer's software library.[4]
-
Acquisition Parameters:
-
Spectral Width: Set the spectral widths in both the ¹H and ¹⁵N dimensions to encompass all expected signals.
-
Number of Scans: The number of scans per increment will depend on the sample concentration. For a concentrated sample, 4-8 scans may be sufficient, while more dilute samples could require 64 scans or more.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
¹J(NH) Coupling Constant: The pulse sequence is optimized for a specific one-bond ¹H-¹⁵N coupling constant, typically around 90-95 Hz for amides.
-
4. Data Processing and Analysis:
-
Fourier Transformation: Apply Fourier transformation in both dimensions to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to ensure accurate peak identification.
-
Peak Picking and Interpretation: Identify the cross-peaks in the 2D spectrum. The coordinates of each cross-peak correspond to the chemical shifts of the directly bonded ¹H and ¹⁵N atoms. Compare these chemical shifts to known values or use predictive software to confirm the position of the label.
Strengths and Limitations of NMR for ¹⁵N Positional Validation
Strengths:
-
Unambiguous Results: Provides direct evidence of covalent bonds, making it the most definitive method for positional validation.
-
Non-destructive: The sample can be recovered and used for other analyses.[6]
-
Rich Structural Information: Provides a wealth of additional structural information about the molecule.
Limitations:
-
Low Sensitivity: Requires relatively high sample concentrations, which may not always be feasible.[7][8]
-
Complex Spectra: For large molecules, spectra can be crowded and difficult to interpret, although isotopic labeling itself helps to simplify spectra.[9][10]
-
Requires Soluble Samples: The analyte must be soluble in a suitable deuterated solvent.
-
Longer Acquisition Times: Depending on the sample concentration, acquiring high-quality data can be time-consuming.[4]
Mass Spectrometry (MS): A High-Sensitivity Approach for Isotopic Analysis
Mass spectrometry offers a complementary approach to NMR for validating ¹⁵N incorporation, with its primary advantage being exceptional sensitivity.[7][8] MS-based methods are particularly valuable when dealing with limited sample quantities or when analyzing complex biological matrices.[11] While MS does not directly probe the bonding environment in the same way as NMR, tandem mass spectrometry (MS/MS) can provide strong evidence for the location of a ¹⁵N label by analyzing the fragmentation patterns of the molecule.[12][2]
Key MS Technique: Tandem Mass Spectrometry (MS/MS)
In a tandem MS experiment, the ¹⁵N-labeled molecule is first ionized and isolated based on its mass-to-charge ratio (m/z). This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. By comparing the fragmentation pattern of the labeled molecule to its unlabeled counterpart, the location of the ¹⁵N atom can be deduced. A fragment ion that retains the ¹⁵N label will exhibit a mass shift corresponding to the number of incorporated ¹⁵N atoms, while fragments that have lost the label will have the same mass as the corresponding fragments from the unlabeled molecule.[12][2]
Experimental Workflow: Tandem MS for ¹⁵N Positional Validation
The following protocol outlines a general workflow for using tandem MS to validate ¹⁵N incorporation.
1. Sample Preparation:
-
Analyte Concentration: MS is highly sensitive, with typical concentrations in the micromolar to nanomolar range.
-
Matrix/Solvent: The sample is typically dissolved in a solvent compatible with the chosen ionization source (e.g., methanol/water for electrospray ionization - ESI). For complex samples, chromatographic separation (e.g., LC-MS) is often employed prior to MS analysis.[11]
2. Mass Spectrometer Setup:
-
Ionization Source: ESI is a common choice for its soft ionization, which keeps the molecule intact.
-
Mass Analyzer: A variety of mass analyzers can be used, with quadrupole-time-of-flight (Q-TOF) and Orbitrap instruments being popular for their high resolution and mass accuracy.[13]
3. Data Acquisition:
-
Full Scan MS: First, acquire a full scan mass spectrum to determine the m/z of the intact ¹⁵N-labeled molecule and confirm the overall incorporation of the label.
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the parent ion of the ¹⁵N-labeled molecule in the first mass analyzer.
-
Fragmentation: Fragment the isolated precursor ion using CID. The collision energy should be optimized to generate a rich spectrum of fragment ions.
-
Fragment Ion Analysis: Scan the second mass analyzer to obtain the MS/MS spectrum.
-
4. Data Analysis and Interpretation:
-
Fragmentation Pattern Comparison: Compare the MS/MS spectrum of the ¹⁵N-labeled molecule with that of an unlabeled standard.
-
Mass Shift Analysis: Identify fragment ions in the labeled spectrum that show a mass shift of +n, where n is the number of ¹⁵N atoms in that fragment.
-
Positional Deduction: By assigning the structures of the fragment ions, the position of the ¹⁵N label can be localized to a specific part of the molecule.
Strengths and Limitations of MS for ¹⁵N Positional Validation
Strengths:
-
High Sensitivity: Can analyze very small amounts of sample, often at the femtomole to attomole level.[7]
-
Compatibility with Complex Mixtures: Can be coupled with chromatographic techniques (LC-MS, GC-MS) to analyze complex biological samples.[11]
-
Fast Analysis Time: Data acquisition is typically much faster than NMR.[8]
Limitations:
-
Indirect Positional Information: Positional information is inferred from fragmentation patterns, which can sometimes be ambiguous or incomplete.
-
Destructive Technique: The sample is consumed during the analysis.
-
Potential for Rearrangements: Ion fragmentation can sometimes be accompanied by molecular rearrangements, complicating interpretation.
Head-to-Head Comparison: NMR vs. MS for ¹⁵N Positional Validation
| Feature | NMR Spectroscopy | Mass Spectrometry | Rationale & Causality |
| Principle of Detection | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of ions and their fragments | NMR provides direct structural information based on bonding, while MS infers structure from mass. |
| Positional Information | Direct and Unambiguous [3] | Indirect and Inferred [12][2] | NMR's ¹H-¹⁵N HSQC directly shows the H-N bond. MS relies on interpreting fragmentation, which can be complex. |
| Sensitivity | Lower (mM to high µM)[7] | Very High (µM to fM)[7][8] | The energy transitions in NMR are much smaller than the energy required for ionization, leading to lower intrinsic sensitivity. |
| Sample Requirements | 1-10 mg (for small molecules) | ng to µg | The high concentration needed for NMR is a direct consequence of its lower sensitivity. |
| Analysis Time | Minutes to hours per sample[4] | Seconds to minutes per sample[8] | NMR requires signal averaging over many scans to achieve a good signal-to-noise ratio. |
| Sample Recovery | Non-destructive [6] | Destructive | The sample remains in solution after NMR analysis, whereas it is consumed in the MS ionization process. |
| Compatibility with Mixtures | Limited, requires pure sample | Excellent (with LC/GC)[11] | Chromatography coupled to MS allows for the separation of components before analysis, a capability not inherent to NMR. |
| Cost (Instrument) | High | Moderate to High | High-field NMR spectrometers are generally more expensive than high-resolution mass spectrometers. |
Conclusion: An Integrated Approach for Robust Validation
Both NMR and Mass Spectrometry are powerful techniques for the analysis of ¹⁵N-labeled molecules, each with a distinct set of strengths and weaknesses. The choice between them, or the decision to use them in a complementary fashion, should be driven by the specific requirements of your research.
-
For definitive, unambiguous positional validation of a purified ¹⁵N-labeled compound, NMR spectroscopy, particularly ¹H-¹⁵N HSQC, is the unequivocal gold standard. The direct observation of the ¹H-¹⁵N coupling provides irrefutable evidence of the label's location.
-
When sample quantity is limited, or when analyzing complex biological matrices, the superior sensitivity and chromatographic compatibility of Mass Spectrometry make it the method of choice. Tandem MS can provide strong evidence for the position of the ¹⁵N label, especially when a clear and predictable fragmentation pathway exists.
As a best practice in drug development, where scientific rigor is non-negotiable, an integrated approach is often the most robust. Initial confirmation of the label's position in a pure, bulk sample can be definitively achieved with NMR. Subsequently, the high-sensitivity of LC-MS/MS can be leveraged to track the ¹⁵N-labeled molecule and its metabolites in complex biological systems, with the confidence that the starting material was correctly characterized. By understanding the causality behind the capabilities of each technique, you can design a comprehensive and self-validating analytical strategy that ensures the integrity and accuracy of your ¹⁵N-based research.
References
-
Masterson, L. R., et al. (2008). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Journal of Biomolecular NMR, 41(3), 131-136. [Link]
-
van der Cruijsen, E. A. W., et al. (2024). Validating the 15N-1H HSQC-ROESY experiment for detecting 1HN exchange broadening in proteated proteins. Journal of Magnetic Resonance, 363, 107676. [Link]
-
Lane, A. N., et al. (2013). NMR-based metabolite studies with 15N amino acids. PloS one, 8(10), e78442. [Link]
-
Gucinski, A. C., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(7), 1145–1153. [Link]
-
Ma, Y., et al. (2018). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Analytica Chimica Acta, 1037, 28-40. [Link]
-
Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Methods in molecular biology (Vol. 673, pp. 101–123). [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]
-
Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Link]
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D'Souza, K. N., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9639–9685. [Link]
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Iowa State University Biological NMR Facility. 1H-15N HSQC. [Link]
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Kilpatrick, E. L. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. Methods in enzymology, 566, 321–336. [Link]
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Thelen, T. K., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Journal of proteome research, 20(2), 1420–1430. [Link]
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Kilpatrick, E. L. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in enzymology, 566, 321–336. [Link]
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John, M., et al. (2005). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 127(20), 7352–7353. [Link]
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Joubert, V., et al. (2019). Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. Magnetic Resonance in Chemistry, 57(12), 1136–1142. [Link]
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Kaniusaite, M., & Kistler, K. A. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1177113. [Link]
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Lewis, G. (2023). Synthesis, Stability, and Detection of Nitrogen-15 Creatinine Analogs as Stable-Isotope Biomarkers for Authentic Urine Verification in Drug Testing. Scimetr. [Link]
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Gucinski, A. C., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(7), 1145–1153. [Link]
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Kaniusaite, M., & Kistler, K. A. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1177113. [Link]
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Fleming, A. M., et al. (2024). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Journal of the American Chemical Society, 146(1), 387–395. [Link]
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Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(8), 166. [Link]
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Pozharskii, A. F., et al. (2014). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Progress in Nuclear Magnetic Resonance Spectroscopy, 78-79, 1–31. [Link]
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A Researcher's Guide to Nitrogen-15 Labeling: Evaluating Alternatives to Hydrazine-¹⁵N₂ Monohydrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular research and pharmaceutical development, the precise tracking of nitrogen atoms is paramount to understanding reaction mechanisms, metabolic pathways, and drug disposition. For decades, hydrazine-¹⁵N₂ monohydrate has served as a foundational reagent for the introduction of the stable isotope nitrogen-15 (¹⁵N) into a variety of molecules. However, the evolving demands for efficiency, substrate compatibility, and safety have spurred the development of alternative labeling methodologies. This guide provides a comprehensive comparison of contemporary chemical methods for ¹⁵N labeling, offering an in-depth analysis of their mechanisms, experimental protocols, and performance to empower researchers in selecting the optimal strategy for their specific applications.
The Enduring Role and Inherent Limitations of Hydrazine-¹⁵N₂
Hydrazine, in its isotopically labeled form, has been a workhorse in ¹⁵N labeling primarily due to its utility in synthesizing nitrogen-containing heterocycles and as a precursor for other labeled reagents. Its primary appeal lies in the direct incorporation of a ¹⁵N-¹⁵N unit, which can be advantageous in certain mechanistic studies.
However, the use of hydrazine is not without significant drawbacks. Its high toxicity and potential carcinogenicity necessitate stringent handling precautions.[1] From a synthetic standpoint, the harsh reaction conditions often required can limit its applicability with sensitive or complex substrates. These limitations have created a compelling need for milder, more versatile, and safer alternatives.
A Comparative Analysis of Modern ¹⁵N Labeling Reagents
This guide will explore three prominent classes of chemical reagents that have emerged as powerful alternatives to hydrazine-¹⁵N₂: Potassium Phthalimide-¹⁵N, ¹⁵N-labeled Azides and Diazo-Transfer Reagents, and Organoborane-based reagents. Each method offers a unique set of advantages and is suited for different synthetic challenges.
| Method | Primary Application | Key Advantages | Limitations | Typical Isotopic Purity |
| Hydrazine-¹⁵N₂ | Heterocycle synthesis | Direct incorporation of ¹⁵N-¹⁵N bond | High toxicity, harsh reaction conditions, limited substrate scope | >98% |
| Potassium Phthalimide-¹⁵N (Gabriel Synthesis) | Primary amine synthesis | High yields, avoids over-alkylation, good for primary alkyl halides | Limited to primary amines, requires subsequent deprotection | >98% |
| ¹⁵N-Azides & Diazo-Transfer Reagents | Introduction of azide functionality, synthesis of triazoles and other heterocycles | Mild reaction conditions, broad substrate compatibility, bioorthogonal applications | Reagents can be energetic and require careful handling | >98% for precursors like Na¹⁵NO₂ |
| Organoborane-based Methods | Primary amine synthesis | Good for functionally substituted amines | Requires preparation of organoborane precursors | Dependent on ¹⁵N source |
| ANRORC-type Azine Labeling | Labeling of N-heterocycles (azines) | High isotopic enrichment, late-stage functionalization | Substrate scope limited to certain azines | ~95% |
Potassium Phthalimide-¹⁵N: The Gabriel Synthesis for Clean Primary Amine Labeling
The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines, and its adaptation using ¹⁵N-labeled potassium phthalimide provides a robust route to isotopically labeled primary amines.[2][3][4][5][6][7] This method is particularly advantageous as it circumvents the common problem of over-alkylation that plagues direct alkylation of ammonia.
Chemical Principle
The method involves the N-alkylation of potassium phthalimide-¹⁵N with a primary alkyl halide, followed by the liberation of the ¹⁵N-labeled primary amine. The phthalimide moiety acts as a protecting group for the amine, ensuring mono-alkylation.
reagents [label="Potassium\nPhthalimide-¹⁵N + R-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="N-Alkylphthalimide-¹⁵N"]; product [label="Primary Amine-¹⁵N\n(R-¹⁵NH₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Phthalhydrazide"];
reagents -> intermediate [label="SN2 Reaction"]; intermediate -> product [label="Hydrazinolysis"]; intermediate -> byproduct [label="Hydrazinolysis"]; }
Caption: Workflow of the Gabriel Synthesis for ¹⁵N Labeling.Experimental Protocol: Synthesis of a ¹⁵N-Labeled Primary Amine
Materials:
-
Potassium phthalimide-¹⁵N
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide-¹⁵N (1.0 eq) in anhydrous DMF.
-
Add the primary alkyl halide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and dry to obtain the N-alkylphthalimide-¹⁵N.
-
-
Hydrazinolysis (Amine Liberation):
-
Suspend the N-alkylphthalimide-¹⁵N in ethanol.
-
Add hydrazine monohydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the ¹⁵N-labeled primary amine with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the pure ¹⁵N-labeled primary amine.
-
Performance and Scope
The Gabriel synthesis is highly efficient for the preparation of primary amines from primary alkyl halides, with typical yields ranging from 70-95%. The method is compatible with a wide range of functional groups that are stable to the reaction conditions. However, it is generally not suitable for the synthesis of secondary or tertiary amines, or for use with secondary or tertiary alkyl halides due to competing elimination reactions.
¹⁵N-Labeled Azides and Diazo-Transfer Reagents: Versatility in Nitrogen Introduction
The use of ¹⁵N-labeled azides and diazo-transfer reagents has gained significant traction due to the mild reaction conditions and the versatility of the azide functional group.[8][9][10][11][12][13][14][15][16] Azides are valuable intermediates that can be readily converted to amines, triazoles (via click chemistry), and other nitrogen-containing functionalities.
Chemical Principle
¹⁵N-labeling can be achieved through the use of a ¹⁵N-labeled azide source, such as sodium azide-¹⁵N₃, in nucleophilic substitution reactions. Alternatively, a diazo-transfer reaction can be employed, where a ¹⁵N-labeled diazo-transfer reagent transfers a -¹⁵N₂ group to a primary amine, converting it into an azide.
reactants [label="Primary Amine (R-NH₂) +\n¹⁵N-Diazo-Transfer Reagent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Azide-¹⁵N₂ (R-¹⁵N₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Sulfonamide"];
reactants -> product [label="Diazo-Transfer"]; reactants -> byproduct; }
Caption: General scheme of a ¹⁵N-diazo-transfer reaction.Experimental Protocol: Diazo-Transfer Reaction for ¹⁵N-Azide Synthesis
Materials:
-
Primary amine
-
¹⁵N-labeled diazo-transfer reagent (e.g., γ-¹⁵N-labeled triflyl azide or ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salt)[17][11]
-
Copper(II) sulfate
-
Sodium ascorbate
-
Appropriate solvent (e.g., dichloromethane, methanol/water)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add a solution of the ¹⁵N-labeled diazo-transfer reagent (1.1 eq) to the amine solution.
-
Add catalytic amounts of copper(II) sulfate and sodium ascorbate.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ¹⁵N-labeled azide.
Performance and Scope
Diazo-transfer reactions are generally high-yielding and proceed under mild conditions, making them suitable for a broad range of substrates, including those with sensitive functional groups. The resulting ¹⁵N-labeled azides are versatile intermediates for further synthetic transformations. A key consideration is the safety of diazo-transfer reagents, as some can be explosive and require careful handling. Newer generations of these reagents offer improved stability.
Organoborane-Based Methods: A Direct Route to Labeled Amines
A less common but effective method for the synthesis of ¹⁵N-labeled primary amines involves the reaction of organoboranes with a ¹⁵N-labeled amine source.[18] This approach offers a direct route to amines from alkenes via hydroboration.
Chemical Principle
The synthesis begins with the hydroboration of an alkene to form a trialkylborane. This intermediate then reacts with ¹⁵N-enriched ammonium hydroxide, followed by oxidation, to yield the corresponding ¹⁵N-labeled primary amine.
alkene [label="Alkene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trialkylborane [label="Trialkylborane"]; aminating_agent [label="¹⁵NH₄OH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Primary Amine-¹⁵N", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
alkene -> trialkylborane [label="Hydroboration"]; trialkylborane -> product [label="Amination & Oxidation"]; aminating_agent -> product; }
Caption: Synthesis of ¹⁵N-labeled primary amines via organoboranes.Experimental Protocol: Synthesis of a ¹⁵N-Labeled Primary Amine from an Alkene
Materials:
-
Alkene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
¹⁵N-enriched ammonium hydroxide (¹⁵NH₄OH)
-
Sodium hypochlorite solution (bleach)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Hydroboration:
-
In a flame-dried, nitrogen-flushed flask, dissolve the alkene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add BH₃·THF (0.33 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Amination:
-
To the resulting trialkylborane solution, add ¹⁵NH₄OH (excess).
-
Slowly add a solution of sodium hypochlorite at 0 °C.
-
Stir the mixture vigorously for 2-3 hours at room temperature.
-
Quench the reaction with aqueous sodium bisulfite.
-
Extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer and wash with ether to remove non-basic impurities.
-
Basify the aqueous layer and extract the ¹⁵N-labeled amine with ether.
-
Dry the organic extracts and concentrate to obtain the product.
-
Performance and Scope
This method provides a convenient way to synthesize ¹⁵N-labeled primary amines directly from alkenes, including those with various functional groups. The yields are generally good, and the starting materials are readily available. The regioselectivity of the hydroboration step dictates the position of the amine group in the final product.
ANRORC-type Mechanism for Azine Labeling: A Modern Approach for N-Heterocycles
A recent and innovative method for the ¹⁵N-labeling of azines (e.g., pyridines, quinolines) utilizes an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism.[8][9][10] This technique allows for the direct exchange of a ¹⁴N atom in the heterocyclic ring with a ¹⁵N atom from a labeled reagent, offering a powerful tool for late-stage isotopic labeling.
Chemical Principle
The azine is first activated with an electron-withdrawing group, making it susceptible to nucleophilic attack by a ¹⁵N-labeled amine. This is followed by a ring-opening and subsequent ring-closing cascade that incorporates the ¹⁵N atom into the heterocyclic core, expelling the original ¹⁴N atom.
azine [label="Azine (¹⁴N)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activated_azine [label="Activated Azine"]; nucleophile [label="¹⁵N-Amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring_opened [label="Ring-Opened Intermediate"]; product [label="Azine-¹⁵N", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
azine -> activated_azine [label="Activation"]; activated_azine -> ring_opened [label="Nucleophilic Attack"]; nucleophile -> ring_opened; ring_opened -> product [label="Ring Closure & Elimination"]; }
Caption: Simplified schematic of the ANRORC mechanism for ¹⁵N labeling.Experimental Protocol: ¹⁵N-Labeling of Isoquinoline
Materials:
-
Isoquinoline
-
2,4-dinitro-1-tosylbenzene (activating agent)
-
¹⁵N-2,4,6-trimethoxybenzylamine (¹⁵N source)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor
Procedure:
-
Activation:
-
React isoquinoline with 2,4-dinitro-1-tosylbenzene to form the corresponding N-arylated isoquinolinium salt.
-
-
¹⁵N-Incorporation:
-
In a microwave vial, combine the activated isoquinolinium salt (1.0 eq), ¹⁵N-2,4,6-trimethoxybenzylamine (1.2 eq), and Et₃N (2.0 eq) in DCE.
-
Heat the mixture in a microwave reactor at 100 °C for approximately 20-30 minutes.
-
After cooling, purify the reaction mixture by column chromatography to isolate the ¹⁵N-labeled isoquinoline.
-
Performance and Scope
The ANRORC-based method has been shown to be effective for a variety of azines, including pyridines, isoquinolines, and azaindoles, with reported yields ranging from 33-92% and high levels of ¹⁵N incorporation (~95%).[10] This approach is particularly valuable for the late-stage labeling of complex molecules, including pharmaceuticals. However, the substrate scope can be limited by the electronic properties of the azine, as highly electron-deficient or multi-nitrogen heterocycles may not undergo the initial activation step efficiently.
Conclusion: Selecting the Right Tool for the Job
The field of ¹⁵N labeling has evolved significantly, offering researchers a diverse toolkit of chemical methods that extend far beyond the traditional use of hydrazine-¹⁵N₂. The choice of the most appropriate method hinges on a careful consideration of the target molecule's structure, the desired position of the label, and the required reaction conditions.
-
For the clean and high-yielding synthesis of primary amines , the Gabriel synthesis using Potassium Phthalimide-¹⁵N remains a superior choice, especially when avoiding over-alkylation is critical.
-
When versatility and mild reaction conditions are paramount, ¹⁵N-labeled azides and diazo-transfer reagents provide a powerful platform for introducing nitrogen, with the added benefit of accessing a wide range of subsequent chemical transformations.
-
For the direct conversion of alkenes to primary amines , organoborane-based methods offer a convenient and efficient pathway.
-
In the realm of N-heterocycle labeling , particularly for late-stage functionalization, the emerging ANRORC-type protocols present a highly promising and powerful strategy.
By understanding the principles, protocols, and performance characteristics of these alternative methods, researchers can make more informed decisions, leading to more efficient and successful ¹⁵N labeling campaigns in their pursuit of scientific discovery and therapeutic innovation.
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A Comparative Guide to Isotopic Labeling: Benchmarking Hydrazine-¹⁵N₂ Monohydrate for Quantitative Mass Spectrometry
Introduction: The Imperative of Precision in Quantitative Analysis
In the landscape of modern biological research and drug development, the ability to accurately quantify changes in molecular abundance is paramount. Whether tracking the perturbation of a metabolic pathway, identifying biomarkers in a complex proteome, or profiling glycosylation changes in disease, precision is the bedrock of discovery. Isotopic labeling, coupled with mass spectrometry (MS), stands as a cornerstone technique for achieving this precision.[1][2] By introducing a stable, heavy isotope into a molecule, we create a mass-shifted twin that is chemically identical to its natural counterpart but distinguishable by the mass spectrometer. This allows for the direct and relative quantification of molecules from different samples within a single analysis, significantly reducing experimental variability.[3]
This guide provides an in-depth technical comparison of various isotopic labeling reagents, with a specific focus on Hydrazine-¹⁵N₂ monohydrate . We will explore its chemical reactivity, benchmark its performance against alternative reagents in proteomics and glycomics, and provide a field-proven experimental protocol. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal quantitative strategy for their experimental needs.
Chapter 1: Understanding Hydrazine-¹⁵N₂ Monohydrate
Hydrazine-¹⁵N₂ monohydrate is a stable isotope-labeled reagent designed for the derivatization of specific functional groups. Its utility is rooted in the fundamental reactivity of the hydrazine group (-NHNH₂) and the quantifiable mass difference imparted by the two heavy nitrogen-15 (¹⁵N) atoms.
Chemical Properties and Reactivity
-
Formula: H₂¹⁵N¹⁵NH₂ · H₂O[4]
-
Isotopic Purity: Typically ≥98 atom % ¹⁵N[4]
-
Mass Shift: Introduces a +2 Da mass shift compared to its unlabeled counterpart.[4]
-
Core Reaction: The primary utility of hydrazine reagents lies in their efficient and specific reaction with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[5][6][7] This reaction is a condensation reaction that proceeds readily, often under mild conditions, and does not require a separate reduction step, which can be an advantage over other methods like reductive amination.[5]
Primary Applications in Quantitative Mass Spectrometry
The specificity of hydrazine for carbonyls makes it an excellent tool for targeting specific classes of molecules that are often challenging to analyze directly by mass spectrometry.
-
Quantitative Glycomics: N-linked glycans, which play critical roles in protein folding, cell signaling, and disease, are a prime target. After enzymatic release from a glycoprotein, the reducing-end of the glycan exists in equilibrium with an open-chain aldehyde form, which is readily derivatized by hydrazine.[5][8] This strategy allows for the relative quantification of glycosylation changes between different biological samples.
-
Metabolomics and Small Molecule Analysis: Many metabolites, including steroids, certain lipids, and carbohydrates, possess carbonyl functionalities. Derivatization with Hydrazine-¹⁵N₂ can be used in isotope dilution mass spectrometry workflows to accurately quantify these small molecules in complex biological matrices.[9]
-
Internal Standardization: In analytical chemistry, ¹⁵N₂-labeled hydrazine serves as an ideal surrogate standard for the quantification of unlabeled hydrazine, a compound of interest in environmental and industrial settings.[10][11] The labeled standard is added at the beginning of sample preparation, correcting for any analyte loss during extraction and derivatization, thereby ensuring maximum accuracy.[10]
Chapter 2: The Landscape of Alternative Isotopic Labeling Reagents
While Hydrazine-¹⁵N₂ is a powerful tool for carbonyl-containing molecules, the broader field of isotopic labeling is populated with a diverse array of reagents, each tailored to different applications and analytical strategies. Understanding this landscape is crucial for selecting the appropriate method.
Group A: Amine-Reactive Reagents for Quantitative Proteomics
This is the most developed area of isotopic labeling, targeting the N-terminus and lysine side chains of peptides after protein digestion.
-
Metabolic Labeling (SILAC): Stable Isotope Labeling by Amino acids in Cell culture is considered a "gold standard" for accuracy in cultured cells.[1][12] Living cells are grown in media containing heavy (e.g., ¹³C-labeled lysine and arginine) or light amino acids. This incorporates the label during protein synthesis, allowing samples to be mixed at the earliest possible stage (the cell stage), which minimizes downstream processing errors.[12][13] Its primary limitation is its general restriction to cell culture and lower multiplexing capacity (typically 2-3 samples).[1][14]
-
Isobaric Tags (iTRAQ & TMT): Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labels that are identical in mass.[1][15] After labeling, peptides from different samples (up to 18-plex with TMTpro) are pooled.[1] During tandem MS (MS/MS), the tags fragment to produce unique reporter ions, the intensities of which are used for quantification.[15] This allows for high throughput but requires quantification at the MS2 or MS3 level and can be susceptible to "ratio compression," where quantitative differences are underestimated.[1][13]
-
Dimethyl Labeling: This is a cost-effective chemical labeling method that adds a dimethyl group to primary amines via reductive amination.[13][16] Using different isotopic forms of formaldehyde and a reducing agent, it allows for duplex or triplex experiments with quantification at the MS1 level, similar to SILAC, but is applicable to any protein sample.[16]
Group B: Carbonyl-Reactive Reagents (Direct Competitors)
These reagents, like hydrazine, target aldehydes and ketones and represent the most direct alternatives for applications in glycomics and metabolomics.
-
Alternative Hydrazide Reagents: More complex hydrazide reagents have been developed to enhance chromatographic separation or ionization efficiency. For example, the P2GPN reagent pair (¹²C and ¹³C₆) adds a hydrophobic tag to improve reversed-phase HPLC separation of glycans.[5] Similarly, 3-nitrophenylhydrazine (3NPH) and its ¹³C-labeled version have been used to improve the detection of carnitines.[9]
-
Reductive Amination Reagents: This strategy involves reacting the carbonyl with an amine-containing reagent (like aniline) to form a Schiff base, which is then stabilized by a reducing agent (like sodium cyanoborohydride). The Glycan Reductive Isotope Labeling (GRIL) technique uses ¹²C₆- and ¹³C₆-aniline for differential labeling of glycans.[5] While effective, this two-step process can sometimes be less facile than direct hydrazone formation.[5]
Chapter 3: Head-to-Head Performance Benchmark
The choice of a labeling reagent is a trade-off between multiple factors, including the target molecule, desired throughput, and required quantitative accuracy.
Table 1: High-Level Comparison of Isotopic Labeling Strategies
| Feature | Hydrazine-¹⁵N₂ | SILAC | TMT/iTRAQ | Reductive Amination (GRIL) |
| Target Molecule | Glycans, Metabolites (with Carbonyls) | Proteins (in vivo) | Proteins/Peptides | Glycans, Metabolites (with Carbonyls) |
| Labeling Chemistry | Hydrazone Formation | Metabolic Incorporation | Amine Derivatization (NHS Ester) | Reductive Amination |
| Quantification Level | MS1 | MS1 | MS2 / MS3 | MS1 |
| Multiplexing | Low (typically 2-plex) | Low (2-5 plex)[1] | High (up to 18-plex)[1] | Low (typically 2-plex)[5] |
| Key Advantage | Simple, one-step reaction; no reducing agent needed.[5] | Highest accuracy; samples mixed early.[1][12] | High throughput; analyzes many samples at once.[15] | Robust, established chemistry. |
| Key Limitation | Limited to carbonyl-containing molecules; low multiplexing. | Limited to metabolically active systems (e.g., cell culture).[14] | Ratio compression; higher reagent cost.[1][13] | Two-step reaction; requires reducing agent. |
Table 2: In-depth Comparison of Carbonyl-Reactive Reagents
| Feature | Hydrazine-¹⁵N₂ | ¹³C₆-P2GPN Hydrazide[5] | ¹³C₆-3NPH[9] | GRIL ([¹³C₆]aniline)[5] |
| Reaction Type | Hydrazone formation | Hydrazone formation | Hydrazone formation | Reductive Amination |
| Reaction Speed | Fast | Fast (<4 hr) | Optimized | Moderate |
| Complexity | Low (reagent + analyte) | Low (reagent + analyte) | Low (reagent + analyte) | Moderate (reagent + analyte + reducing agent) |
| Mass Shift | +2 Da | +6 Da | +6 Da | +6 Da |
| Chromatographic Impact | Minimal | Adds hydrophobicity (aids RP-HPLC) | Adds aromatic group (aids RP-HPLC) | Adds hydrophobicity |
| Primary Application | General carbonyl labeling, internal standards | N-glycan profiling | Carnitine/metabolite profiling | N-glycan profiling |
Causality Behind Experimental Choices
-
Why choose Hydrazine-¹⁵N₂? Its simplicity and low molecular weight make it an excellent choice for isotope dilution experiments where the primary goal is accurate quantification of a known target without significantly altering its chemical properties. It is ideal for developing a robust, validated quantitative assay for a specific carbonyl-containing molecule.
-
Why choose a more complex hydrazide like P2GPN? When analyzing a complex mixture of glycans, chromatographic separation is key. The hydrophobic tag added by P2GPN significantly improves retention and resolution on reversed-phase columns, aiding in the identification and quantification of many different glycan species simultaneously.[5]
-
Why choose reductive amination (GRIL) over hydrazone formation? While hydrazone formation is often more straightforward, reductive amination is a highly robust and well-characterized reaction. In some specific matrices, it may offer higher stability or efficiency. However, the need for a reducing agent adds a step and a reagent to the workflow.
Chapter 4: Experimental Protocol: A Self-Validating Workflow for N-Glycan Quantification
This protocol describes a typical isotope dilution workflow for the relative quantification of N-glycans released from two different glycoprotein samples (e.g., Control vs. Treated) using Hydrazine-¹⁵N₂ monohydrate. The design is inherently self-validating because both samples are processed identically and combined before LC-MS analysis, ensuring that any observed differences are biological, not technical.
Step 1: N-Glycan Release
-
Aliquot Samples: Start with equal amounts of total protein (e.g., 50 µg) from your control and treated samples in separate microfuge tubes.
-
Denaturation: Denature the proteins to ensure efficient enzymatic cleavage. Add denaturing buffer and incubate at 95°C for 5 minutes.
-
Enzymatic Release: Cool the samples, then add PNGase F enzyme. Incubate overnight at 37°C to release the N-linked glycans.
Step 2: Isotopic Labeling (Derivatization)
-
Prepare Labeling Solutions:
-
Light Label: Prepare a solution of unlabeled hydrazine monohydrate.
-
Heavy Label: Prepare a solution of Hydrazine-¹⁵N₂ monohydrate at the exact same concentration.
-
-
Labeling Reaction:
-
To the control glycan sample, add the "Light Label" solution.
-
To the treated glycan sample, add the "Heavy Label" solution.
-
-
Incubation: Incubate both samples at 60°C for 1 hour to form the hydrazones.
-
Quenching/Cleanup: Stop the reaction and clean up the labeled glycans using a solid-phase extraction (SPE) method suitable for glycans (e.g., HILIC micro-columns) to remove excess reagent and salts.
Step 3: Sample Pooling and Analysis
-
Pooling: After cleanup, combine the "light"-labeled control sample and the "heavy"-labeled treated sample in a 1:1 ratio into a single vial. This step is critical as it ensures both samples experience identical conditions from this point forward.
-
LC-MS/MS Analysis: Analyze the pooled sample using a liquid chromatography system (HILIC is often preferred for glycan separation) coupled to a high-resolution mass spectrometer.
-
Data Acquisition: Set the mass spectrometer to acquire data in MS1 (full scan) mode. The instrument will detect pairs of signals for each glycan, separated by 2 Da (the mass of the two ¹⁵N atoms).
Step 4: Data Processing and Quantification
-
Peak Integration: For each glycan, integrate the area under the curve for both the light (M) and heavy (M+2) isotopic peaks.
-
Ratio Calculation: The ratio of the peak areas (Heavy/Light) represents the relative abundance of that specific glycan in the treated sample compared to the control. A ratio of 1.0 indicates no change, a ratio >1.0 indicates an increase, and a ratio <1.0 indicates a decrease.
Chapter 5: Visualizing the Methodologies
Diagrams provide a clear, high-level overview of complex scientific workflows and concepts.
Caption: High-level overview of major isotopic labeling strategies.
Caption: Workflow for quantitative N-glycan analysis using isotopic hydrazine.
Conclusion
Hydrazine-¹⁵N₂ monohydrate is a highly effective and straightforward isotopic labeling reagent for the quantitative analysis of carbonyl-containing molecules. Its primary strength lies in its simple, one-step derivatization chemistry, making it an excellent choice for developing robust, targeted assays using the isotope dilution mass spectrometry method.
While it does not offer the high-level multiplexing of isobaric tags like TMT, it provides excellent accuracy at the MS1 level for its target applications in glycomics and metabolomics. When benchmarked against other carbonyl-reactive reagents, its performance is solid, with the choice between it and more complex tagged reagents often depending on the specific chromatographic needs of the analysis. For researchers requiring precise, low-plex quantification of aldehydes or ketones, Hydrazine-¹⁵N₂ monohydrate represents a reliable and scientifically sound tool in the expansive world of quantitative mass spectrometry.
References
- A Comparative Analysis of Isotopic Labeling Strategies for Quantit
-
Lau, E., Suh, J. W., Golkowski, M., & Ong, S. E. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4164-4174. [Link]
- Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering.
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Wachowicz, M. S., & Raftery, D. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules, 24(4), 727. [Link]
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Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics | Request PDF. ResearchGate. [Link]
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Warren, S. H., Kletter, D., De-Leoz, M. L. A., & Lebrilla, C. B. (2012). Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(5), 2429-2436. [Link]
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Isotopic labeling. Wikipedia. [Link]
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WANG Wei, DU Xiao-ning, LIU Zhan-feng, XU Jian-fei. (2012). Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209. [Link]
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Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. ResearchGate. [Link]
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HYDRAZINE-¹⁵N₂ MONOHYDRATE - Introduction. ChemBK. [Link]
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Chemical isotope labeling for quantitative proteomics. National Center for Biotechnology Information. [Link]
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Fisher, G. H., & D'Andrea, R. J. (2006). Multiple isotopic labels for quantitative mass spectrometry. Analytical Biochemistry, 348(2), 233-240. [Link]
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Min, D., & Jia, A. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Journal of Chromatography A, 1202(2), 115-120. [Link]
- Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(6-7), 781-791.
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Preece, N. E., Nicholson, J. K., & Timbrell, J. A. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319-1324. [Link]
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Jenner, A. M., & Timbrell, J. A. (1994). Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 163-171. [Link]
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Lehtola, V., Kostiainen, R., & Ketola, R. A. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13329-13337. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Hydrazine-15N2 Monohydrate
Hydrazine-15N2 monohydrate is an invaluable tool in modern research, particularly in tracer studies for drug development and mechanistic pathway analysis. However, its profound utility is matched by its significant and acute hazards. As a Senior Application Scientist, my primary objective is to empower you to conduct your research safely and effectively. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
A critical initial point of clarification: the ¹⁵N₂ isotopic label designates the presence of a stable, non-radioactive isotope of nitrogen. Therefore, its disposal protocol is governed by its chemical hazards, not radiological ones.[1][] The procedures outlined below are identical to those for standard hydrazine monohydrate.
Part 1: Hazard Assessment & Proactive Risk Mitigation
Understanding the adversary is the first step in defeating it. Hydrazine is a substance that demands absolute respect and adherence to safety protocols. It is acutely toxic, corrosive, a suspected human carcinogen, and highly reactive.[3][4][5]
Core Hazard Profile
| Hazard Classification | Description | Key Sources |
| Acute Toxicity | Fatal if inhaled, toxic in contact with skin, and toxic if swallowed.[6] Exposure can cause severe irritation, convulsions, and damage to the liver, kidneys, and central nervous system.[5][7][8] | [5][6][7][8] |
| Carcinogenicity | Classified as a Group B2, probable human carcinogen by the EPA.[5][9] The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen.[10] | [5][9][10] |
| Corrosivity | Causes severe skin burns and catastrophic eye damage upon contact.[6][11] The liquid is corrosive and can produce dermatitis.[5] | [5][6][11] |
| Reactivity & Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[12] It is a strong reducing agent and reacts violently with oxidizers, acids, and certain metals.[12][13] | [12][13] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7][14] Release into the environment must be strictly avoided.[7] | [7][14] |
Occupational Exposure Limits
Adherence to established exposure limits is non-negotiable. The odor of hydrazine, similar to ammonia, is only detectable at concentrations of 3-5 ppm, which is already well above safe limits.[12]
| Agency | Limit Type | Concentration |
| OSHA (PEL) | Permissible Exposure Limit (8-hr TWA) | 1 ppm |
| NIOSH (REL) | Recommended Exposure Limit (2-hr Ceiling) | 0.03 ppm |
| ACGIH (TLV) | Threshold Limit Value (8-hr TWA) | 0.01 ppm |
| Source: [8][12] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal of this compound must be performed within a certified chemical fume hood.[4][15]
-
Respiratory Protection: A properly functioning chemical fume hood is the primary engineering control.[4] For emergencies or situations with potential for exceeding exposure limits, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[3]
-
Eye and Face Protection: Chemical splash goggles are mandatory. Due to its severe corrosivity, a full-face shield must be worn in conjunction with goggles.[3][4]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but always check the manufacturer's compatibility chart for breakthrough time.[4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[4][16]
Part 2: Standard Disposal Workflow for Laboratory Waste
The guiding principle for hydrazine disposal is dilute, neutralize, and verify. Direct disposal of active hydrazine as hazardous waste is necessary for bulk quantities, but for small residual amounts and contaminated materials, chemical neutralization is the preferred method to render it non-hazardous.
Disposal Decision Workflow
Caption: Decision workflow for hydrazine waste.
Experimental Protocol: Chemical Neutralization of Small Quantities
This procedure is exclusively for small amounts of aqueous hydrazine waste (e.g., from rinsing glassware) and must be performed in a chemical fume hood.
1. Preparation and Dilution (The Causality of Safety):
- Step 1.1: Ensure you are wearing all mandatory PPE and working within a certified chemical fume hood.
- Step 1.2: Collect the aqueous hydrazine waste in a suitable container (e.g., a large beaker or flask).
- Step 1.3: This is the most critical step for safety. Slowly dilute the hydrazine waste with a large volume of cold water until the hydrazine concentration is 5% or less .[12][17]
- Expertise & Experience: The subsequent neutralization reaction is highly exothermic. Dilution is not merely a suggestion; it is a mandatory control measure to manage the rate of reaction and prevent dangerous temperature increases.[18]
2. Neutralization via Oxidation:
- Step 2.1: Prepare a neutralizing solution of 5% aqueous sodium hypochlorite (household bleach) or calcium hypochlorite.[12][19]
- Step 2.2: Place the diluted hydrazine solution in an ice bath to further control the temperature. Use a magnetic stir bar for constant agitation.
- Step 2.3: Slowly and portion-wise , add the 5% hypochlorite solution to the diluted hydrazine waste. A 1:1 volume ratio is a good starting point, but the goal is to add a slight excess of the hypochlorite to ensure complete destruction of the hydrazine.[17][19] The reaction produces nitrogen gas, water, and sodium chloride.[17]
- Trustworthiness: Rushing this step can lead to a runaway reaction. The slow, controlled addition is a self-validating system for safety.
3. Verification and Final Disposal:
- Step 3.1: After the addition is complete and the reaction has subsided, allow the solution to stir for at least one hour.
- Step 3.2: Verify that all hydrazine has been neutralized. This is a critical step before drain disposal. Consult your institution's Environmental Health & Safety (EHS) department for approved testing methods (e.g., test strips, colorimetric kits).[19]
- Step 3.3: Only after verification and with explicit approval from your EHS department , the neutralized solution can be disposed of down the drain with copious amounts of running water, in accordance with local regulations.[20]
Part 3: Managing Bulk Waste and Emergency Spills
Bulk Waste Disposal
Attempting to neutralize large volumes of hydrazine in a laboratory setting is extremely dangerous.
-
Procedure: All bulk quantities of unused or waste this compound must be collected in their original container or a designated, compatible hazardous waste container.[15][16]
-
Labeling: The container must be clearly labeled as: "HAZARDOUS WASTE: this compound (Toxic, Corrosive, Carcinogen, Flammable, Environmentally Hazardous)" .[4][16]
-
Storage & Pickup: Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials like acids and oxidizers.[13][16] Contact your institution's EHS department to schedule a hazardous waste pickup.[4]
Emergency Spill Procedures
Small Spill (< 100 mL):
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[21] Do not use combustible materials like paper towels.
-
Carefully collect the contaminated absorbent material into a beaker or appropriate container.
-
Move the container into a fume hood and slowly add a 5% hypochlorite solution to neutralize the hydrazine on the absorbent material.
-
Package the neutralized material in a sealed container, label it as hazardous waste, and arrange for EHS pickup.
Large Spill (> 100 mL):
-
DO NOT ATTEMPT TO CLEAN IT UP YOURSELF.
-
Immediately evacuate the laboratory, closing the doors behind you.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
From a safe location, call your institution's emergency number (e.g., 911) and the EHS emergency contact.[4] Provide the exact location and nature of the spill.
By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with this compound, ensuring a safe and compliant research environment.
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- SAFETY DATA SHEET - Hydrazine monohydr
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A Comprehensive Guide to Personal Protective Equipment for Handling Hydrazine-15N2 Monohydrate
This guide provides essential safety and logistical information for the handling of Hydrazine-15N2 monohydrate, a compound demanding the utmost respect and caution in a laboratory setting. As researchers and drug development professionals, our pursuit of scientific advancement must be built on a foundation of uncompromising safety. This document moves beyond a simple checklist, offering a procedural, in-depth framework grounded in the fundamental chemistry and toxicology of hydrazine. The protocols outlined here are designed to create a self-validating system of safety, ensuring the well-being of all personnel.
This compound, while chemically identical in reactivity to its unlabeled counterpart, presents significant hazards. It is a corrosive, fuming, oily liquid with a potent, ammonia-like odor.[1] The substance is classified as a suspected human carcinogen, is acutely toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin burns and eye damage.[2][3][4] Furthermore, it is a combustible liquid and poses a dangerous fire and explosion hazard, capable of self-igniting at low temperatures.[1] Understanding these risks is the first step in mitigating them.
Core Safety Directives: Engineering and Administrative Controls
Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place. PPE is the last line of defense, not the first.
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to control the inhalation hazard.[5][6] For particularly sensitive operations, a glove box providing an inert atmosphere (e.g., nitrogen) is recommended.[7] Ensure that an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[8][9]
-
Administrative Controls: Access to areas where hydrazine is used must be restricted. All personnel must receive comprehensive training on the specific hazards, handling procedures, and emergency protocols outlined in this guide and the substance's Safety Data Sheet (SDS) before beginning work.[1][5] A designated area for hydrazine work should be clearly marked with appropriate hazard signage.[5]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical for preventing exposure. The following is a comprehensive, head-to-toe guide for personnel handling this compound.
Inhalation is a primary and severe route of exposure. Hydrazine vapors are highly toxic and can cause devastating damage to the respiratory tract, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema).[1][10]
-
Standard Operations: All procedures must be conducted in a chemical fume hood.[5] This engineering control is the primary method for respiratory protection.
-
Emergency Situations: For spills, ventilation failures, or any situation where exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination US) or a NIOSH-approved self-contained breathing apparatus (SCBA) is mandatory.[6][7][9] Respiratory protection programs must comply with OSHA 29 CFR § 1910.134, which includes requirements for medical evaluation, training, and fit testing.[11][9]
Occupational Exposure Limits
It is crucial to be aware of the established occupational exposure limits for hydrazine. The odor threshold of 3.7 ppm is well above safe exposure limits and should not be used as a warning of hazardous concentrations.[12]
| Agency | Exposure Limit |
| OSHA | 1 ppm (1.3 mg/m³) - 8-hour Time Weighted Average (TWA)[8][12] |
| NIOSH | 0.03 ppm (0.04 mg/m³) - 2-hour Ceiling[8][12] |
| ACGIH | 0.01 ppm (0.013 mg/m³) - 8-hour TWA[1][12] |
Hydrazine is extremely corrosive and can cause severe burns and irreversible eye damage upon contact.[1][13]
-
Minimum Requirement: Splash-proof chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[14]
-
Enhanced Protection: Due to the high risk of severe injury, a face shield must be worn in conjunction with chemical safety goggles whenever there is a potential for splashing.[5][6][7]
Dermal contact is a significant exposure route; hydrazine can be absorbed through the skin and may be fatal.[3][7] It can also cause severe skin burns and sensitization, leading to an allergic reaction upon subsequent exposure.[4][13]
-
Glove Selection: Not all gloves offer adequate protection. Nitrile or neoprene gloves are recommended for handling hydrazine.[6][7] It is imperative to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves are appropriate for the specific concentration and exposure time.[7]
-
Glove Technique: Always inspect gloves for tears or holes before use. Use a "double-gloving" technique for added protection during high-risk procedures. Remove gloves immediately if contamination is suspected, and wash hands thoroughly with soap and water after every use.[5]
Glove Material Chemical Resistance
| Glove Material | Hydrazine Resistance Rating |
| Nitrile | Recommended / Very Good[15][16] |
| Neoprene | Recommended[17] |
| Butyl Rubber | Recommended[17] |
| Vinyl | Recommended[15] |
| Latex | Recommended[15] |
Note: This table is a general guide. Always verify with the specific glove manufacturer for breakthrough times and degradation data.[18]
A flame-resistant lab coat is mandatory to protect against splashes and potential fires.[14] This lab coat should have long sleeves and a secure closure. Do not wear shorts or open-toed shoes in the laboratory; full-length pants and closed-toe shoes made of a non-porous material are required.[7] For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[9]
Procedural Workflow for Safe Handling
This step-by-step process ensures safety at every stage of the experiment.
Caption: Step-by-step workflow for handling this compound.
Emergency Response and Disposal
Do not attempt to clean up a hydrazine spill unless you are trained and equipped to do so as part of an emergency response team.[5][14]
-
Evacuate: Immediately alert others and evacuate the area.[1][14]
-
Isolate: Secure and control entry to the spill area.[1]
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Report: Call emergency services and your institution's Environmental Health & Safety (EHS) department.[5][7]
Immediate action is critical in the event of an exposure.
Sources
- 1. nj.gov [nj.gov]
- 2. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ie [fishersci.ie]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. growland.net [growland.net]
- 17. hvcc.edu [hvcc.edu]
- 18. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
